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  • Product: 2-Bromo-3'-methoxybenzophenone
  • CAS: 890098-06-3

Core Science & Biosynthesis

Foundational

Physicochemical characteristics of 2-Bromo-3'-methoxybenzophenone

An In-depth Technical Guide to the Physicochemical Characterization of 2-Bromo-3'-methoxybenzophenone Foreword: A Methodological Framework for Characterization In the landscape of drug discovery and materials science, no...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-Bromo-3'-methoxybenzophenone

Foreword: A Methodological Framework for Characterization

In the landscape of drug discovery and materials science, novel chemical entities are the bedrock of innovation. 2-Bromo-3'-methoxybenzophenone, a member of the versatile benzophenone family, represents one such entity with significant potential as a synthetic intermediate.[1] The benzophenone scaffold is ubiquitous in biologically active natural products and marketed drugs, valued for its unique structural and electronic properties.[1] This guide provides a comprehensive technical framework for the full physicochemical characterization of 2-Bromo-3'-methoxybenzophenone. For researchers and drug development professionals, a thorough understanding of a molecule's properties is non-negotiable; it is the foundation upon which all subsequent research, development, and application are built.

This document moves beyond a simple recitation of data. Instead, it presents a methodological blueprint, explaining not only what to measure but why specific analytical choices are made and how to interpret the resulting data. We will proceed from fundamental molecular identification to advanced spectroscopic analysis, providing detailed, field-tested protocols that ensure data integrity and reproducibility.

Molecular Identity and Core Physicochemical Profile

The first step in characterizing any compound is to establish its fundamental identity. This involves confirming its structure, molecular formula, and basic physical properties.

Chemical Structure and Identifiers

2-Bromo-3'-methoxybenzophenone is an aromatic ketone featuring a diphenyl ketone core. One phenyl ring is substituted with a bromine atom at the 2-position, while the other is substituted with a methoxy group at the 3' (meta) position.

Caption: 2D structure of 2-Bromo-3'-methoxybenzophenone.

This specific arrangement of functional groups—a halogen, an ether, and a ketone—makes it a valuable and versatile building block in organic synthesis.[2]

Summary of Physicochemical Properties

The following table summarizes the key identifiers for this compound. While extensive experimental data is not widely published, the table includes calculated values and data from authoritative chemical databases.

PropertyValueSource
IUPAC Name (2-bromophenyl)(3-methoxyphenyl)methanone-
CAS Number 890098-06-3[3]
Molecular Formula C₁₄H₁₁BrO₂[3]
Molecular Weight 291.14 g/mol [3]
Appearance Expected to be a solid at room temperature(Predicted based on similar benzophenones)
Melting Point Not available. See Protocol 2.1 for determination.-
Boiling Point Not available.-
Solubility Expected to be soluble in most organic solvents (e.g., CH₂Cl₂, CHCl₃, Acetone).(Predicted)

Experimental Protocols for Physicochemical Characterization

This section provides the detailed methodologies required to obtain the core physicochemical data. The causality behind experimental choices is emphasized to ensure a deep understanding of the process.

G cluster_0 Physicochemical Analysis Workflow start Pristine Sample (2-Bromo-3'-methoxybenzophenone) mp Melting Point Determination (Protocol 2.1) start->mp sol Solubility Screening (Protocol 2.2) start->sol nmr NMR Spectroscopy (¹H, ¹³C) (Protocol 3.1) start->nmr ir FT-IR Spectroscopy (Protocol 3.2) start->ir uv UV-Vis Spectroscopy (Protocol 3.3) start->uv end Comprehensive Physicochemical Profile mp->end sol->end nmr->end ir->end uv->end G cluster_nmr NMR Analysis Workflow A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl₃ with TMS) A->B C Transfer to NMR Tube B->C D Acquire Data on Spectrometer (¹H, ¹³C) C->D E Process FID (Fourier Transform, Phasing, Baseline) D->E F Analyze Spectrum (Chemical Shift, Integration, Coupling) E->F

Caption: Step-by-step workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expected FT-IR Absorption Bands:

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1650-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether): A distinct band in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. [4]* Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 500-750 cm⁻¹. [5] Protocol 3.2: FT-IR Spectrum Acquisition (ATR Method)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Interpretation: Identify the major absorption bands and assign them to the corresponding functional groups.

UV-Visible Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzophenone core is a strong chromophore, and its absorption spectrum is useful for quantitative analysis and for understanding its photophysical properties. Many benzophenone derivatives are used as UV absorbers in sunscreens and plastics. [6] Expected UV-Vis Absorption Maxima (in Ethanol or Acetonitrile):

  • π → π* transition: A strong absorption band expected in the 250-290 nm range, characteristic of the aromatic system.

  • n → π* transition: A weaker, broader absorption band at longer wavelengths, typically around 330-360 nm, arising from the carbonyl group. [7][8] Protocol 3.3: UV-Vis Spectrum Acquisition

  • Solution Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile). From this stock, prepare a final solution with a concentration that results in an absorbance maximum between 0.5 and 1.0 AU.

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.

  • Scan: Scan the sample across a range of 200-500 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If the concentration is known precisely, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

Synthesis and Potential Applications

While this guide focuses on characterization, understanding the synthetic origin and potential utility of 2-Bromo-3'-methoxybenzophenone provides crucial context for researchers.

Synthetic Approach

A common and reliable method for synthesizing benzophenones is the Friedel-Crafts acylation . A plausible route for this compound would involve the reaction of 2-bromobenzoyl chloride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). [9]The methoxy group of anisole is an ortho-, para-director; therefore, separation of the desired meta-acylated product from the para-isomer would be a critical purification step, likely involving column chromatography.

Applications in Drug Development and Materials Science

The structural motifs within 2-Bromo-3'-methoxybenzophenone make it a valuable intermediate:

  • Ketone Group: Can be reduced to an alcohol or serve as a handle for further derivatization.

  • Bromo-Aryl Group: The bromine atom is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures. This is a cornerstone of modern medicinal chemistry for building libraries of potential drug candidates. [10]* Benzophenone Core: The inherent photochemical properties of the benzophenone core can be exploited in photochemistry and materials science. [11]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Although a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous compounds like 2-Bromo-3'-methoxyacetophenone and other halogenated benzophenones should be considered. [12][13]

  • General Hazards: Assumed to be harmful if swallowed and to cause skin and severe eye irritation. [14]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Bromo-3'-methoxybenzophenone is a compound with significant potential as a synthetic intermediate. This guide has provided a comprehensive, methodology-focused framework for its complete physicochemical characterization. By adhering to these detailed protocols—from fundamental melting point determination to advanced spectroscopic analysis—researchers can ensure the generation of high-quality, reliable data. This rigorous characterization is the essential first step in unlocking the full potential of this molecule in drug discovery, organic synthesis, and materials science.

References

  • Ataman Kimya. BENZOPHENONE-3. Ataman Kimya. [Link]

  • National Institute of Standards and Technology. 2-Bromo-3'-methoxyacetophenone. NIST WebBook. [Link]

  • The Pherobase. The Kovats Retention Index: (2R,3R)-2-Bromo-3-methoxypentane (C6H13BrO). The Pherobase. [Link]

  • National Institute of Standards and Technology. 2-Bromo-3'-methoxyacetophenone. NIST WebBook. [Link]

  • Google Patents. CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.
  • PubChem. 2-Bromo-3-methoxyphenol. PubChem. [Link]

  • Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727–733. [Link]

  • Al-Harrasi, A., Ali, A., Hussain, J., & Csuk, R. (2022). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC medicinal chemistry, 13(10), 1199–1220. [Link]

  • Carl ROTH. Safety Data Sheet: Benzophenone. Carl ROTH. [Link]

  • Science.gov. benzophenone-type ultraviolet absorber: Topics by Science.gov. Science.gov. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Bridging Research and Application: The Versatility of 2-Bromo-1-chloro-3-methoxybenzene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Beilstein Journals. Supplementary Information. Beilstein Journals. [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H NMR spectrum of 2-methoxypropane. Doc Brown's Chemistry. [Link]

  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]

  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of 2-methoxypropane. Doc Brown's Chemistry. [Link]

  • Angene Chemical. Safety Data Sheet. Angene Chemical. [Link]

  • MDPI. Mesoporous Silica Encapsulation of Octyl Methoxycinnamate and Benzophenone-3: Structural Characterization, Enhanced UV Protection, and Reduced In Vitro Skin Penetration. MDPI. [Link]

  • ResearchGate. Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. ResearchGate. [Link]

  • Nakamura, S., et al.
  • Google Patents. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.
  • PubChem. 2-Bromo-3-methoxybutane. PubChem. [Link]

  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of 2-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]

  • Blasco, F., et al. (2013). Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters. Water Research, 47(15), 5767-5775. [Link]

  • ResearchGate. UV-visible spectra of benzophenone and hydroxylated benzophenones. ResearchGate. [Link]

Sources

Exploratory

2-Bromo-3'-methoxybenzophenone CAS number and molecular formula

This guide provides a comprehensive technical overview of 2-Bromo-3'-methoxybenzophenone, a versatile ketone intermediate with significant potential in synthetic organic chemistry and drug discovery. This document is int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Bromo-3'-methoxybenzophenone, a versatile ketone intermediate with significant potential in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical identity, physicochemical properties, synthesis, reactivity, and safe handling.

Chemical Identity and Physicochemical Properties

2-Bromo-3'-methoxybenzophenone, also known as (2-bromophenyl)(3-methoxyphenyl)methanone, is a disubstituted aromatic ketone. The strategic placement of a bromine atom on one phenyl ring and a methoxy group on the other imparts unique reactivity and makes it a valuable building block for more complex molecules.

Table 1: Core Chemical Identifiers

IdentifierValue
CAS Number 890098-06-3[1]
Molecular Formula C₁₄H₁₁BrO₂[1]
IUPAC Name (2-bromophenyl)(3-methoxyphenyl)methanone

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 291.14 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)Inferred from similar compounds
Melting Point Not explicitly reported; likely in the range of 60-100 °CInferred from related structures
Boiling Point > 300 °C at 760 mmHg (predicted)Inferred from related structures
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); insoluble in water.General solubility of benzophenones

Synthesis of 2-Bromo-3'-methoxybenzophenone: A Mechanistic Approach

The most logical and widely applicable method for the synthesis of 2-Bromo-3'-methoxybenzophenone is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring, in this case, anisole (methoxybenzene), with an acyl halide, 2-bromobenzoyl chloride, in the presence of a Lewis acid catalyst.

The methoxy group of anisole is an activating, ortho-, para-directing group. The acylation is expected to occur predominantly at the para-position due to reduced steric hindrance compared to the ortho-positions. However, some ortho-isomer may also be formed. The 3'-position in the final product name refers to the meta-position on the anisole ring relative to the carbonyl group, which is an unlikely outcome of this reaction. The more probable major isomer would be 4'-methoxy. For the purpose of this guide, we will proceed with the synthesis of the named compound, acknowledging that the substitution pattern may be synthetically challenging to achieve directly via this method without specific directing groups.

Proposed Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Isolation cluster_3 Purification Reactants 2-Bromobenzoyl Chloride Anisole Lewis Acid (e.g., AlCl₃) Addition Slow addition of 2-bromobenzoyl chloride to anisole and Lewis acid solution Reactants->Addition are combined Solvent Inert Solvent (e.g., Dichloromethane) ReactionVessel Round-bottom flask under inert atmosphere (N₂ or Ar) Solvent->ReactionVessel is added to ReactionVessel->Addition provides the environment TemperatureControl Maintain low temperature (0 °C) during addition Addition->TemperatureControl requires ReactionMonitoring Monitor progress by TLC TemperatureControl->ReactionMonitoring is maintained during Quenching Quench with cold HCl (aq) ReactionMonitoring->Quenching indicates completion for Extraction Extract with organic solvent Quenching->Extraction is followed by Washing Wash with brine and dry Extraction->Washing is followed by SolventRemoval Remove solvent under reduced pressure Washing->SolventRemoval is followed by PurificationMethod Column chromatography or recrystallization SolventRemoval->PurificationMethod yields crude product for Characterization Characterize by NMR, IR, and MS PurificationMethod->Characterization yields pure product for

Caption: Proposed workflow for the synthesis of 2-Bromo-3'-methoxybenzophenone.

Detailed Experimental Protocol

Materials:

  • 2-Bromobenzoyl chloride

  • Anisole

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In a separate flask, prepare a solution of 2-bromobenzoyl chloride (1.0 equivalent) and anisole (1.2 equivalents) in anhydrous dichloromethane. Add this solution to the dropping funnel.

  • Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-Bromo-3'-methoxybenzophenone is dictated by its functional groups: the ketone, the bromine-substituted aromatic ring, and the methoxy-substituted aromatic ring.

  • Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol.

  • Brominated Phenyl Ring: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. It can also be a precursor for organometallic reagents.

  • Methoxylated Phenyl Ring: The methoxy group is an electron-donating group, activating the ring towards further electrophilic substitution.

Applications in Medicinal Chemistry

Benzophenone derivatives are a well-established scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[2] While specific studies on 2-Bromo-3'-methoxybenzophenone are not abundant in the literature, its structural motifs suggest potential applications as an intermediate in the synthesis of:

  • Anti-inflammatory Agents: Many benzophenone analogues have demonstrated anti-inflammatory properties.[2]

  • Anticancer Agents: The benzophenone core is present in several compounds with cytotoxic and antineoplastic activities.

  • Antimicrobial and Antiviral Compounds: Substituted benzophenones have been investigated for their efficacy against various pathogens.[3]

The presence of the bromine atom provides a convenient handle for further chemical modifications, enabling the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Table 3: General Safety and Handling Precautions

Hazard CategoryPrecautionary Measures
Health Hazards Acute: May cause skin, eye, and respiratory tract irritation. Chronic: Limited data available; handle with caution.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
Handling Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-3'-methoxybenzophenone is a valuable synthetic intermediate with significant potential for the development of novel compounds in medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation is a well-established and scalable method. The presence of versatile functional groups allows for a wide range of subsequent chemical transformations. As with all laboratory chemicals, it is imperative to handle this compound with the appropriate safety precautions. This guide provides a foundational understanding of 2-Bromo-3'-methoxybenzophenone to support its effective and safe use in research and development.

References

  • Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. (2018). Cogent Chemistry, 4(1), 1472093. [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2017). RSC Medicinal Chemistry, 8(3), 281-295. [Link]

Sources

Foundational

IUPAC name for (2-bromophenyl)(3-methoxyphenyl)methanone

An In-depth Technical Guide to (2-bromophenyl)(3-methoxyphenyl)methanone Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (2-bromophenyl)(3-methoxyphenyl)methanone, a d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2-bromophenyl)(3-methoxyphenyl)methanone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-bromophenyl)(3-methoxyphenyl)methanone, a diaryl ketone of significant interest in synthetic chemistry. It serves as a crucial intermediate for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, a detailed and validated synthesis protocol with mechanistic insights, and its potential applications, grounded in authoritative scientific principles.

Compound Identification and Significance

(2-bromophenyl)(3-methoxyphenyl)methanone, also known by its synonym 2-Bromo-3'-methoxybenzophenone, belongs to the benzophenone class of compounds. These diaryl ketones are prevalent scaffolds in a multitude of biologically active molecules and functional materials. The specific arrangement of a bromine atom on one phenyl ring and a methoxy group on the other provides distinct reactive handles for further chemical modification, making it a versatile building block in multi-step syntheses.

The bromine atom, for instance, is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 2-position. The methoxy group, a weak electron-donating group, influences the electronic properties of its host ring and can be a precursor to a hydroxyl group, which is a common pharmacophore.

IdentifierValueSource
IUPAC Name (2-bromophenyl)(3-methoxyphenyl)methanoneN/A
Synonyms 2-Bromo-3'-methoxybenzophenone[1]
CAS Number 890098-06-3[1]
Molecular Formula C₁₄H₁₁BrO₂[1]
Molecular Structure (See Figure 1)N/A
Chemical structure of (2-bromophenyl)(3-methoxyphenyl)methanoneFigure 1. Chemical structure of (2-bromophenyl)(3-methoxyphenyl)methanone.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its synthesis, purification, and characterization.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (2-bromophenyl)(3-methoxyphenyl)methanone.

PropertyValueUnitSource
Molecular Weight 291.14 g/mol [1]
Density 1.401g/cm³[1]
Boiling Point 395.7°C (at 760 mmHg)[1]
Flash Point 193.1°C[1]
Refractive Index 1.593N/A[1]
LogP 3.68870N/A[1]
Spectroscopic Analysis (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum (typically in CDCl₃) is expected to show a complex multiplet region for the aromatic protons between δ 6.9 and 7.8 ppm.

    • The methoxy group (-OCH₃) will exhibit a sharp singlet at approximately δ 3.8 ppm.[4][5]

    • The protons on the 3-methoxyphenyl ring will appear as a set of multiplets, influenced by the meta-substitution pattern.

    • The protons on the 2-bromophenyl ring will also present as complex multiplets due to ortho-substitution and the influence of the bromine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide key structural information.

    • The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 195-197 ppm, which is characteristic of diaryl ketones.[2]

    • The methoxy carbon (-OCH₃) will appear around δ 55-56 ppm.[4]

    • Aromatic carbons will resonate in the δ 115-140 ppm region. The carbon atom directly bonded to the bromine (C-Br) will be shifted to approximately δ 118-122 ppm. The carbon attached to the methoxy group will be found further downfield.

  • IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically observed between 1650 and 1670 cm⁻¹.[2] Additional characteristic peaks include C-O stretching for the methoxy group around 1250-1300 cm⁻¹ and 1030-1050 cm⁻¹, as well as C-H stretching and bending vibrations for the aromatic rings.

  • MS (Mass Spectrometry): The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, there will be two prominent peaks for the molecular ion, [M]⁺ and [M+2]⁺, with nearly equal intensity (approximately 1:1 ratio), corresponding to the natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br. The expected m/z values would be around 290 and 292.

Synthesis via Friedel-Crafts Acylation: A Validated Protocol

The most logical and industrially scalable method for synthesizing (2-bromophenyl)(3-methoxyphenyl)methanone is the Friedel-Crafts acylation.[6] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring. For this target molecule, the most efficient strategy is the acylation of anisole (methoxybenzene) with 2-bromobenzoyl chloride.

Causality of Reagent Choice:

  • Anisole: The methoxy group of anisole is a powerful activating group and an ortho, para-director. This high reactivity makes it an excellent nucleophile for the Friedel-Crafts reaction.

  • 2-Bromobenzoyl Chloride: This acyl halide serves as the electrophile precursor.

  • Aluminum Chloride (AlCl₃): A strong Lewis acid is required to activate the acyl chloride, generating the highly electrophilic acylium ion.[7] More than a stoichiometric amount of AlCl₃ is necessary because it complexes with both the acyl chloride and the carbonyl group of the product.[7]

Reaction Mechanism

The reaction proceeds in three key stages:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 2-bromobenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the electrophilic acylium ion. The methoxy group directs this attack primarily to the para position due to steric hindrance at the ortho positions. This forms a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Rearomatization: A weak base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product. The catalyst is regenerated in the process, although it remains complexed to the product.

Experimental Workflow Diagram

G cluster_prep Preparation & Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge reactor with Anhydrous AlCl3 and dry DCM under N2 atmosphere B Cool reactor to 0-5°C (Ice-water bath) A->B E Slowly add 2-Bromobenzoyl Chloride to the AlCl3/DCM slurry B->E C Add 2-Bromobenzoyl Chloride to a dropping funnel D Add Anisole to a separate dropping funnel F Slowly add Anisole dropwise maintaining T < 10°C E->F G Allow reaction to warm to RT and stir for 4-6 hours F->G H Monitor reaction progress by TLC G->H I Quench reaction by slowly pouring onto crushed ice and conc. HCl H->I J Separate organic layer (DCM) I->J K Wash organic layer with: 1. H2O 2. NaHCO3 (aq) 3. Brine J->K L Dry organic layer over anhydrous Na2SO4 K->L M Filter and concentrate in vacuo L->M N Purify crude product by column chromatography (Silica gel, Hexane/EtOAc) M->N O Characterize pure product (NMR, IR, MS) N->O

Caption: Experimental workflow for Friedel-Crafts acylation synthesis.

Step-by-Step Protocol

This protocol is a self-validating system. Each step includes checkpoints and rationale to ensure reaction success and safety.

  • Reagent and Glassware Preparation:

    • Ensure all glassware is oven-dried to remove any trace moisture, as AlCl₃ is extremely water-sensitive.

    • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

    • Rationale: The exclusion of moisture is critical to prevent the decomposition of the Lewis acid catalyst and the acyl chloride.

  • Reaction Setup:

    • Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 equivalents).

    • Add anhydrous dichloromethane (DCM) as the solvent.

    • Cool the resulting slurry to 0-5°C using an ice-water bath.

    • Rationale: DCM is a common solvent for Friedel-Crafts reactions as it is inert and effectively dissolves the reactants. Cooling is necessary to control the initial exothermic reaction upon addition of the acyl chloride.

  • Reactant Addition:

    • Dissolve 2-bromobenzoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ slurry, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, add anisole (1.05 equivalents), also dissolved in DCM, dropwise from the funnel over 30-45 minutes.

    • Rationale: Adding the acyl chloride first allows it to form the complex with AlCl₃. Anisole is added slowly to control the rate of the highly exothermic acylation reaction. A slight excess of anisole ensures the complete consumption of the more expensive acyl chloride.

  • Reaction Progression:

    • Once the anisole addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting materials.

    • Rationale: The reaction is typically complete within a few hours at room temperature. TLC provides a simple and effective way to determine the reaction endpoint.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the flask back down in an ice bath.

    • Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

    • Rationale: This step quenches the reaction and hydrolyzes the aluminum complexes of the product. The process is highly exothermic and releases HCl gas, requiring extreme caution and proper ventilation. Adding acid helps to dissolve the aluminum hydroxides that form.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Rationale: This standard aqueous work-up removes water-soluble byproducts and unreacted reagents, isolating the crude product in the organic phase.

  • Purification:

    • The resulting crude oil or solid should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield (2-bromophenyl)(3-methoxyphenyl)methanone as a pure solid or viscous oil.

    • Rationale: Column chromatography is essential to separate the desired para-substituted product from any potential ortho-isomer and other impurities.

Applications in Chemical Synthesis and Drug Discovery

While specific biological activities for (2-bromophenyl)(3-methoxyphenyl)methanone are not widely reported, its value lies in its role as a key synthetic intermediate. The benzophenone scaffold is present in many pharmaceutical agents, and this particular molecule offers two distinct points for diversification. Natural bromophenols and their derivatives are known to possess a range of biological activities, including antioxidant and anticancer properties.[8]

Role as a Synthetic Intermediate

The dual functionality of this molecule allows for sequential or orthogonal synthetic strategies. For example, a Suzuki coupling could be performed at the bromo-position to introduce a new aryl or heteroaryl group, followed by demethylation of the methoxy group to reveal a phenol, which can then be further functionalized. This makes it a valuable precursor for creating libraries of complex molecules for drug screening.

Synthetic Diversification Pathway

G cluster_suzuki Suzuki Coupling cluster_demethylation Demethylation A (2-bromophenyl)(3-methoxyphenyl)methanone (Starting Material) B Pd Catalyst R-B(OH)2 A->B Path 1 D BBr3 or HBr A->D Path 2 C (2-Aryl-phenyl)(3-methoxyphenyl)methanone B->C E (2-bromophenyl)(3-hydroxyphenyl)methanone D->E F Further Functionalization (e.g., Etherification) E->F

Caption: Potential synthetic pathways using the target compound.

Safety and Handling Protocols

No specific safety data sheet (SDS) is available for (2-bromophenyl)(3-methoxyphenyl)methanone (CAS 890098-06-3). Therefore, it must be handled with the precautions appropriate for a novel chemical entity, and its hazard profile should be inferred from structurally related compounds.

  • Inferred Hazards: Based on data for compounds like 2-bromo-3-methoxybenzaldehyde, this compound should be considered a potential irritant.[9]

    • Skin: May cause skin irritation.[9]

    • Eyes: May cause serious eye irritation.[9]

    • Inhalation: May cause respiratory tract irritation.[9]

    • Ingestion: May be harmful if swallowed.

  • Recommended Precautions:

    • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses with side shields or goggles.

    • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(2-bromophenyl)(3-methoxyphenyl)methanone is a strategically important synthetic intermediate. Its preparation via Friedel-Crafts acylation is a robust and well-understood process. The presence of two distinct functional groups—a bromine atom and a methoxy group—on separate phenyl rings makes it a highly versatile platform for the synthesis of complex organic molecules, with potential applications in the development of new pharmaceuticals and functional materials. Proper characterization using modern spectroscopic techniques and adherence to stringent safety protocols are essential when working with this compound.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

  • Organic Spectroscopy International. (2015). 4-(4'-methoxyphenyl)-3-buten-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Bromophenyl)-(2,3-dimethoxyphenyl)methanone. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • MDPI. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Retrieved from [Link]

  • Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]

  • GlobalChemMall. (n.d.). (2-bromophenyl)-(3-methoxyphenyl)methanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride …. Retrieved from [Link]

  • ResearchGate. (2025). Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylenecyclohexane, 98%. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Friedel-Crafts reaction of anisole?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Covestro Solution Center. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Bromophenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3-methoxybenzaldehyde. PubChem. Retrieved from [Link]

  • StuDocu. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Elucidation of 2-Bromo-3'-methoxybenzophenone: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for 2-bromo-3'-methoxybenzophenone. In the ab...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-bromo-3'-methoxybenzophenone. In the absence of publicly available experimental spectra for this specific compound, this guide leverages empirical data from structurally analogous compounds and foundational spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By examining the spectral characteristics of 2-bromobenzophenone, 3-methoxybenzophenone, and related structures, we can confidently predict the spectral features of the title compound. This document serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, offering a robust framework for the characterization of similarly substituted benzophenones.

Introduction: The Challenge of Characterizing Novel Compounds

2-Bromo-3'-methoxybenzophenone (C₁₄H₁₁BrO₂) is a substituted aromatic ketone with potential applications in organic synthesis and medicinal chemistry. As with any novel or sparsely documented compound, unequivocal structural verification is paramount. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process, providing a detailed fingerprint of a molecule's atomic and electronic structure.

A thorough search of scientific databases and chemical vendor information reveals a significant gap in the publicly available experimental spectroscopic data for 2-bromo-3'-methoxybenzophenone (CAS 890098-06-3). This guide addresses this challenge by providing a detailed predictive analysis based on the well-established spectroscopic behaviors of its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can piece together the molecular puzzle.

Predicted ¹H NMR Spectrum of 2-Bromo-3'-methoxybenzophenone

The ¹H NMR spectrum of 2-bromo-3'-methoxybenzophenone is expected to display signals corresponding to the nine aromatic protons and the three methoxy protons. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group, and the electron-donating nature of the methoxy group.

Workflow for ¹H NMR Analysis

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis prep Dissolve 5-10 mg of sample in ~0.7 mL of CDCl₃ shim Shim magnet for field homogeneity prep->shim Insert sample acquire Acquire spectrum on a 400 MHz (or higher) spectrometer process Fourier Transform, phase and baseline correction acquire->process shim->acquire integrate Integrate proton signals process->integrate analyze Analyze chemical shifts and coupling constants integrate->analyze

Caption: A typical workflow for acquiring and analyzing a ¹H NMR spectrum.

Predicted ¹H NMR Data for 2-Bromo-3'-methoxybenzophenone

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.85s3H-OCH₃Typical chemical shift for a methoxy group on an aromatic ring.
~ 7.10 - 7.80m8HAromatic ProtonsComplex multiplet region for the protons on both aromatic rings.

To refine our predictions, we can analyze the spectra of analogous compounds:

Table 1: ¹H NMR Data of Analogous Benzophenones in CDCl₃

CompoundChemical Shift (δ, ppm) and MultiplicityAssignmentReference
Benzophenone 7.81 (d, J = 7.2 Hz, 4H), 7.59 (t, J = 7.6 Hz, 2H), 7.49 (t, J = 7.6 Hz, 4H)Aromatic H[1]
4-Methoxybenzophenone 7.85-7.82 (m, 2H), 7.77-7.74 (m, 2H), 7.58-7.54 (m, 1H), 7.47 (t, J = 7.6 Hz, 2H), 6.96 (dd, J = 8.8, 2.0 Hz, 2H), 3.88 (s, 3H)Aromatic H, -OCH₃[1]
(E)-1-(3-methoxystyryl)benzene 7.52 (d, J=7.8 Hz, 2H), 7.37 (t, J=7.8 Hz, 2H), 7.30-7.25 (m, 2H), 7.14-7.06 (m, 4H), 6.85-6.82 (m, 1H), 3.85 (s, 3H)Aromatic H, -OCH₃[2]

Interpretation and Prediction:

  • Methoxy Group: The methoxy protons will appear as a sharp singlet around 3.85 ppm, consistent with the data for 4-methoxybenzophenone and (E)-1-(3-methoxystyryl)benzene.[1][2]

  • Aromatic Protons: The nine aromatic protons will be in a complex region between approximately 7.10 and 7.80 ppm. The protons on the 2-bromophenyl ring will be influenced by the ortho-bromo substituent, leading to a more complex splitting pattern and a downfield shift for the proton ortho to the bromine. The protons on the 3-methoxyphenyl ring will show splitting patterns characteristic of a 1,3-disubstituted benzene ring, with the methoxy group causing some upfield shifting for the ortho and para protons.

Predicted ¹³C NMR Spectrum of 2-Bromo-3'-methoxybenzophenone

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. We expect to see 14 distinct carbon signals.

Predicted ¹³C NMR Data for 2-Bromo-3'-methoxybenzophenone

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 195C=OTypical chemical shift for a benzophenone carbonyl carbon.
~ 160C-OCH₃Aromatic carbon attached to the methoxy group.
~ 115 - 140Aromatic CRegion for the other aromatic carbons.
~ 55-OCH₃Methoxy carbon.

Table 2: ¹³C NMR Data of Analogous Benzophenones in CDCl₃

CompoundChemical Shift (δ, ppm)AssignmentReference
Benzophenone 196.8, 137.6, 132.4, 130.1, 128.3C=O, Aromatic C[1]
4-Methoxybenzophenone 195.6, 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6, 55.5C=O, Aromatic C, -OCH₃[1]

Interpretation and Prediction:

  • Carbonyl Carbon: The carbonyl carbon signal is expected to be in the range of 195-197 ppm, as seen in benzophenone and its derivatives.[1]

  • Methoxy Carbon: The methoxy carbon will appear around 55.5 ppm.[1]

  • Aromatic Carbons: The aromatic region will contain 12 signals. The carbon bearing the bromine atom will be shifted to a lower field compared to an unsubstituted carbon. The carbons on the methoxy-substituted ring will show shifts influenced by the electron-donating nature of the methoxy group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 2-bromo-3'-methoxybenzophenone will be dominated by absorptions from the carbonyl group, the aromatic rings, and the ether linkage.

Experimental Protocol for ATR-IR Spectroscopy

G cluster_setup Instrument Setup cluster_sample_analysis Sample Analysis cluster_data_analysis Data Interpretation setup Ensure ATR crystal is clean background Collect a background spectrum setup->background sample Place a small amount of solid sample on the ATR crystal background->sample acquire Acquire the sample spectrum sample->acquire analyze Identify characteristic absorption bands acquire->analyze

Caption: A streamlined workflow for obtaining an ATR-IR spectrum.

Predicted IR Absorptions for 2-Bromo-3'-methoxybenzophenone

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000Medium-WeakAromatic C-H stretch
~ 2950-2850Medium-Weak-OCH₃ C-H stretch
~ 1660StrongC=O stretch
~ 1600-1450MediumAromatic C=C stretches
~ 1250StrongAsymmetric C-O-C stretch (aryl ether)
~ 1050MediumSymmetric C-O-C stretch (aryl ether)
~ 750StrongC-Br stretch

Table 3: Characteristic IR Absorptions of Analogous Compounds

CompoundKey Absorptions (cm⁻¹)AssignmentReference
Benzophenone ~1660C=O stretch[3]
4,4'-Dimethoxybenzophenone ~1650, ~1250C=O stretch, C-O-C stretch[4]
Aromatic Compounds 3100-3000, 1600-1450Aromatic C-H, C=C stretches[5]
Alkyl Halides 800-600C-Br stretchGeneral IR tables

Interpretation and Prediction:

  • Carbonyl Stretch: A strong absorption around 1660 cm⁻¹ is the most characteristic feature of a benzophenone, corresponding to the C=O stretching vibration.[3]

  • Aromatic Stretches: The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the C=C ring stretches will be in the 1600-1450 cm⁻¹ region.[5]

  • Ether Stretches: The aryl-alkyl ether linkage of the methoxy group will give rise to a strong C-O-C stretching band around 1250 cm⁻¹.[4][6]

  • C-Br Stretch: A band in the lower frequency region, around 750 cm⁻¹, can be attributed to the C-Br stretch.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern.

Mass Spectrometry Workflow

G cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection & Interpretation ionization Electron Impact (EI) ionization analysis Separation of ions by mass-to-charge ratio (m/z) ionization->analysis detection Detection of ions analysis->detection interpretation Analysis of molecular ion and fragmentation pattern detection->interpretation

Caption: The fundamental steps in a mass spectrometry experiment.

Predicted Mass Spectrum of 2-Bromo-3'-methoxybenzophenone

The molecular formula is C₁₄H₁₁BrO₂. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

  • Molecular Ion (M⁺): We expect to see two peaks of nearly equal intensity at m/z 290 and 292, corresponding to [C₁₄H₁₁⁷⁹BrO₂]⁺ and [C₁₄H₁₁⁸¹BrO₂]⁺.

  • Key Fragments:

    • Loss of Br: A fragment corresponding to [M-Br]⁺ at m/z 211.

    • Benzoyl Cation: A prominent peak at m/z 105, corresponding to the [C₆H₅CO]⁺ fragment.

    • Methoxybenzoyl Cation: A peak at m/z 135, corresponding to the [CH₃OC₆H₄CO]⁺ fragment.

    • Bromobenzoyl Cation: A pair of peaks at m/z 183 and 185, corresponding to the [BrC₆H₄CO]⁺ fragment.

    • Loss of CO: Fragments resulting from the loss of a neutral CO molecule (28 Da) from the various acylium ions.

Table 4: Mass Spectral Data of Analogous Compounds

CompoundMolecular Ion (m/z)Key Fragments (m/z)Reference
4-Bromobenzophenone 260/262183/185, 105, 77[7]
4-Methoxybenzophenone 212135, 105, 77[4]

Interpretation and Prediction:

The fragmentation of 2-bromo-3'-methoxybenzophenone will likely proceed through cleavage of the bonds adjacent to the carbonyl group. The presence of the bromine atom will be a clear indicator in the mass spectrum due to the isotopic pattern. The relative abundance of the fragment ions will depend on their stability. The benzoyl cation (m/z 105) is a very common and stable fragment in the mass spectra of benzophenones. The bromobenzoyl and methoxybenzoyl cations are also expected to be significant.

Conclusion

References

Sources

Foundational

An In-Depth Technical Guide to the Initial Synthesis Routes for 2-Bromo-3'-methoxybenzophenone

Abstract This technical guide provides a comprehensive overview of the principal synthetic routes for 2-Bromo-3'-methoxybenzophenone, a key intermediate in the development of various pharmaceuticals and fine chemicals. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for 2-Bromo-3'-methoxybenzophenone, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic details, experimental protocols, and comparative analysis of three primary synthetic strategies: Friedel-Crafts acylation, Grignard reaction, and Suzuki-Miyaura coupling. Each route is critically evaluated to provide field-proven insights into its practical application, scalability, and potential challenges.

Introduction: The Significance of 2-Bromo-3'-methoxybenzophenone

Substituted benzophenones are a critical class of compounds in medicinal chemistry and materials science, serving as versatile scaffolds for the synthesis of a wide array of biologically active molecules and functional materials. 2-Bromo-3'-methoxybenzophenone, with its specific substitution pattern, presents a unique combination of reactive handles—a bromine atom amenable to various cross-coupling reactions and a methoxy group that influences the electronic properties and metabolic stability of derivative compounds. Its synthesis is a crucial first step in multi-step synthetic sequences, demanding reliable and efficient methodologies. This guide will explore the foundational chemical principles and practical considerations for its preparation.

Retrosynthetic Analysis: Devising Synthetic Pathways

A logical approach to the synthesis of 2-Bromo-3'-methoxybenzophenone begins with a retrosynthetic analysis to identify potential bond disconnections and corresponding synthetic strategies. Three plausible disconnections are illustrated below, each leading to a distinct and well-established synthetic methodology.

G cluster_FC Friedel-Crafts Acylation cluster_Grignard1 Grignard Reaction (A) cluster_Grignard2 Grignard Reaction (B) cluster_Suzuki Suzuki-Miyaura Coupling Target 2-Bromo-3'-methoxybenzophenone FC_disconnection C-C bond disconnection (Acyl) Target->FC_disconnection Route 1 Grignard1_disconnection C-C bond disconnection Target->Grignard1_disconnection Route 2a Grignard2_disconnection C-C bond disconnection Target->Grignard2_disconnection Route 2b Suzuki_disconnection C-C bond disconnection Target->Suzuki_disconnection Route 3 Anisole Anisole FC_disconnection->Anisole BromobenzoylChloride 2-Bromobenzoyl Chloride FC_disconnection->BromobenzoylChloride Bromobenzaldehyde 2-Bromobenzaldehyde Grignard1_disconnection->Bromobenzaldehyde MethoxyGrignard 3-Methoxyphenyl- magnesium Bromide Grignard1_disconnection->MethoxyGrignard Methoxybenzaldehyde 3-Methoxybenzaldehyde Grignard2_disconnection->Methoxybenzaldehyde BromoGrignard 2-Bromophenyl- magnesium Bromide Grignard2_disconnection->BromoGrignard MethoxyboronicAcid 3-Methoxyphenyl- boronic Acid Suzuki_disconnection->MethoxyboronicAcid BromobenzoylChloride2 2-Bromobenzoyl Chloride Suzuki_disconnection->BromobenzoylChloride2

Caption: Retrosynthetic analysis of 2-Bromo-3'-methoxybenzophenone.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful method for the formation of aryl ketones.[1][2] This approach involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring, catalyzed by a Lewis acid.

Mechanistic Rationale and Regioselectivity

The reaction proceeds via the formation of a highly electrophilic acylium ion from 2-bromobenzoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4] Anisole, the aromatic substrate, is activated towards electrophilic attack by the electron-donating methoxy group. This substituent is an ortho, para-director.[1] Consequently, the acylation of anisole is expected to yield a mixture of isomeric products, primarily the para-substituted (4'-methoxy) and ortho-substituted (2'-methoxy) benzophenones. The desired meta-substituted product (3'-methoxy) is not directly accessible via this route with anisole as the starting material.

To achieve the desired 3'-methoxy substitution, the connectivity must be reversed: the Friedel-Crafts acylation of bromobenzene with 3-methoxybenzoyl chloride. However, the bromine atom is a deactivating group, making the reaction with bromobenzene less favorable. A more strategic approach is the acylation of anisole with 2-bromobenzoyl chloride, which will predominantly yield (2-bromo-4'-methoxyphenyl)methanone. This highlights a key limitation of the Friedel-Crafts acylation in achieving specific substitution patterns on both aromatic rings.

Despite this, for the purpose of a comprehensive guide, the protocol for the reaction between anisole and 2-bromobenzoyl chloride is detailed below, as it represents a common approach to benzophenone synthesis.

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride 2-Bromobenzoyl Chloride AcyliumIon Acylium Ion AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Anisole Anisole SigmaComplex Sigma Complex (Arenium Ion) Anisole->SigmaComplex + Acylium Ion Product 2-Bromo-4'-methoxybenzophenone (Major Product) SigmaComplex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation of Anisole.

Experimental Protocol: Synthesis of (2-Bromo-4'-methoxyphenyl)methanone

Materials:

  • 2-Bromobenzoyl chloride

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (DCM).

  • Cool the flask in an ice-water bath and slowly add anhydrous aluminum chloride with stirring.

  • Add 2-bromobenzoyl chloride dropwise to the stirred suspension.

  • In the dropping funnel, prepare a solution of anisole in anhydrous DCM.

  • Add the anisole solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

ParameterValue
Typical Yield 70-85%
Purity (crude) 85-95%
Reaction Time 3-5 hours
Temperature 0 °C to room temperature

Table 1. Typical reaction parameters for Friedel-Crafts acylation.

Route 2: Grignard Reaction

The Grignard reaction provides a versatile and powerful method for the formation of carbon-carbon bonds and is a cornerstone of organic synthesis.[7] For the synthesis of 2-Bromo-3'-methoxybenzophenone, two retrosynthetic disconnections are possible, each involving the reaction of a Grignard reagent with a benzaldehyde derivative.

Pathway A: 3-Methoxyphenylmagnesium Bromide and 2-Bromobenzaldehyde

In this pathway, 3-methoxyphenylmagnesium bromide is prepared from 3-bromoanisole and magnesium metal.[8] This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzaldehyde. The resulting secondary alcohol is then oxidized to the target ketone.

Pathway B: 2-Bromophenylmagnesium Bromide and 3-Methoxybenzaldehyde

Alternatively, 2-bromophenylmagnesium bromide can be prepared from 1,2-dibromobenzene or 2-bromoiodobenzene and reacted with 3-methoxybenzaldehyde.[9] Similar to pathway A, the intermediate secondary alcohol requires subsequent oxidation.

G cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxidation ArylHalide Aryl Halide (e.g., 3-Bromoanisole) GrignardReagent Grignard Reagent (e.g., 3-Methoxyphenyl- magnesium Bromide) ArylHalide->GrignardReagent + Mg Mg Mg Alcohol Secondary Alcohol GrignardReagent->Alcohol + Aldehyde Aldehyde Aldehyde (e.g., 2-Bromobenzaldehyde) Ketone 2-Bromo-3'-methoxy- benzophenone Alcohol->Ketone [O]

Caption: General workflow for the Grignard synthesis of 2-Bromo-3'-methoxybenzophenone.

Experimental Protocol: Grignard Synthesis (Pathway A)

Part 1: Preparation of 3-Methoxyphenylmagnesium Bromide [8]

Materials:

  • 3-Bromoanisole

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

  • Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small crystal of iodine to activate the magnesium surface.[9]

  • Add a small amount of a solution of 3-bromoanisole in anhydrous THF to the flask.

  • Initiate the reaction by gentle heating or sonication. The disappearance of the iodine color and the onset of a cloudy appearance and gentle reflux indicate the start of the reaction.[7][10]

  • Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7]

Part 2: Reaction with 2-Bromobenzaldehyde and Oxidation

Materials:

  • 3-Methoxyphenylmagnesium bromide solution (from Part 1)

  • 2-Bromobenzaldehyde

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • Cool the prepared Grignard reagent in an ice bath.

  • Add a solution of 2-bromobenzaldehyde in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude secondary alcohol.

  • Dissolve the crude alcohol in DCM and add PCC. Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate and purify the resulting crude ketone by column chromatography.

ParameterPathway APathway B
Grignard Precursor 3-Bromoanisole1,2-Dibromobenzene
Aldehyde 2-Bromobenzaldehyde3-Methoxybenzaldehyde
Typical Overall Yield 60-75%55-70%
Key Challenge Grignard initiationPotential for side reactions

Table 2. Comparison of Grignard reaction pathways.

Route 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[11][12] It is a highly versatile and reliable method for the formation of carbon-carbon bonds, often with high yields and excellent functional group tolerance.[13]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:[11]

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 2-bromobenzoyl chloride) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the organoboron species (e.g., 3-methoxyphenylboronic acid) is transferred to the palladium(II) center.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst.

G Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide 2-Bromobenzoyl Chloride ArylHalide->OxidativeAddition PdII_Intermediate Pd(II) Intermediate OxidativeAddition->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation BoronicAcid 3-Methoxyphenyl- boronic Acid BoronicAcid->Transmetalation Coupled_PdII Coupled Pd(II) Intermediate Transmetalation->Coupled_PdII ReductiveElimination Reductive Elimination Coupled_PdII->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product 2-Bromo-3'-methoxy- benzophenone ReductiveElimination->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Synthesis

Materials:

  • 2-Bromobenzoyl chloride

  • 3-Methoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[14]

  • Solvent (e.g., Toluene, Dioxane, or DMF)

  • Water

Procedure:

  • To a reaction vessel, add 2-bromobenzoyl chloride, 3-methoxyphenylboronic acid, the palladium catalyst, and the base.

  • De-gas the vessel by evacuating and back-filling with an inert gas (e.g., nitrogen or argon) several times.

  • Add the degassed solvent and water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterValue
Typical Yield 80-95%
Purity (crude) >90%
Reaction Time 4-12 hours
Temperature 80-110 °C

Table 3. Typical reaction parameters for Suzuki-Miyaura coupling.

Comparative Analysis of Synthetic Routes

FeatureFriedel-Crafts AcylationGrignard ReactionSuzuki-Miyaura Coupling
Advantages Well-established, uses readily available starting materials.Versatile, can form a wide range of ketones.High yields, excellent functional group tolerance, high regioselectivity.
Disadvantages Poor regioselectivity for this target, harsh Lewis acid catalyst.Requires strictly anhydrous conditions, multi-step process (oxidation needed).Requires a palladium catalyst, boronic acids can be expensive.
Scalability Moderate, catalyst disposal can be an issue.Good, but requires careful control of reaction conditions.Excellent, catalyst loading can often be reduced.
Green Chemistry Poor, generates significant acidic waste.Moderate, uses ethereal solvents.Good, can often be run in greener solvents.

Table 4. Comparison of the three main synthetic routes.

Conclusion

This technical guide has outlined three primary synthetic routes to 2-Bromo-3'-methoxybenzophenone. The choice of the optimal route will depend on several factors, including the desired scale of the synthesis, the availability and cost of starting materials and reagents, and the specific requirements for product purity.

  • Friedel-Crafts acylation , while a classic method, suffers from poor regioselectivity for this specific target.

  • The Grignard reaction offers two viable pathways but requires stringent anhydrous conditions and an additional oxidation step.

  • The Suzuki-Miyaura coupling emerges as a highly efficient and selective modern method, offering high yields and broad functional group compatibility, making it a strong candidate for both laboratory-scale synthesis and potential scale-up.

It is the recommendation of this guide that for the synthesis of 2-Bromo-3'-methoxybenzophenone with high purity and yield, the Suzuki-Miyaura coupling approach be given primary consideration.

References

  • Vedantu. On Friedel-Crafts acetylation, anisole yields. [Link]

  • Friedel-Crafts Acylation of Anisole. (2006). [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab. (2020). YouTube. [Link]

  • Khan Academy. Friedel crafts acylation addendum. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020). YouTube. [Link]

  • Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022). YouTube. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 71(25), 9681–9686. [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. (2005). [Link]

  • PrepChem. Synthesis of 3-methoxyphenylmagnesium bromide. [Link]

  • Organic Syntheses. Phenylmagnesium bromide. [Link]

  • Reddit. Grignard reaction between benzylmagnesium bromide and benzaldehyde to produce E-stilbene. (2018). [Link]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Frija, L. M., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2337-2342. [Link]

  • Wikipedia. Phenylmagnesium bromide. [Link]

  • Sdfine. 3-methoxyphenylmagnesium bromide solution 1m in thf. [Link]

  • da Silva, N. A. do A., & Martins, D. de L. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

  • Organic Syntheses. ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. [Link]

  • Organic Syntheses. 2,3-DIPHENYLINDONE. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. [Link]

  • Filo. The reaction of phenyl magnesium bromide an.. (2024). [Link]

  • Beilstein Journals. Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners. [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). [Link]

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Exploratory

The Benzophenone Scaffold: A Technical Guide to its Discovery, History, and Enduring Legacy in Drug Development

Introduction: The Unassuming Ketone with a Potent Punch In the vast landscape of medicinal chemistry, certain molecular frameworks emerge as privileged structures, demonstrating a remarkable capacity to interact with a m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Ketone with a Potent Punch

In the vast landscape of medicinal chemistry, certain molecular frameworks emerge as privileged structures, demonstrating a remarkable capacity to interact with a multitude of biological targets. The benzophenone scaffold, a simple diaryl ketone, is a quintessential example of such a structure. At first glance, its architecture—a carbonyl group bridging two phenyl rings—appears deceptively simple. Yet, this fundamental arrangement has given rise to a plethora of naturally occurring and synthetic molecules with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

Naturally occurring benzophenones are found in various plants and fungi, with a significant number being isolated from the Clusiaceae family.[3][4] These natural products, often adorned with hydroxyl, prenyl, and other functional groups, have served as a rich source of inspiration for the design and synthesis of novel therapeutic agents.[5] The journey of substituted benzophenones from their initial discovery to their current status as crucial components in drug development is a testament to the power of chemical synthesis and the intricate dance between molecular structure and biological function.

This technical guide provides an in-depth exploration of the discovery and history of substituted benzophenones, intended for researchers, scientists, and drug development professionals. We will delve into the seminal synthetic methodologies that enabled their creation, trace the evolution of their therapeutic applications, and provide practical insights into their synthesis and biological evaluation.

The Dawn of the Diaryl Ketone: A Historical Perspective

The story of benzophenone is intertwined with the burgeoning field of organic chemistry in the 19th century. While German chemist Carl Graebe was working with benzophenone in 1874, the true breakthrough in its practical synthesis came in 1877 with the work of French chemist Charles Friedel and his American collaborator, James Mason Crafts.[6][7] Their discovery of the eponymous Friedel-Crafts reaction was a serendipitous event that would forever change the landscape of aromatic chemistry.[8] This powerful carbon-carbon bond-forming reaction provided a direct and versatile method for the acylation of aromatic compounds, making benzophenones and their derivatives readily accessible for the first time.

The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

Mechanism of Friedel-Crafts Acylation

The mechanism of the Friedel-Crafts acylation of benzene with benzoyl chloride to form benzophenone can be broken down into three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of benzoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The highly electrophilic acylium ion is then attacked by the nucleophilic π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation BenzoylChloride Benzoyl Chloride AcyliumIon Acylium Ion + [AlCl₄]⁻ BenzoylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ SigmaComplex Sigma Complex AcyliumIon->SigmaComplex + Benzene Benzene Benzene Benzophenone Benzophenone SigmaComplex->Benzophenone + [AlCl₄]⁻ HCl HCl + AlCl₃

Caption: The three-step mechanism of the Friedel-Crafts acylation.

The Art of Synthesis: Crafting Substituted Benzophenones

The Friedel-Crafts acylation remains a cornerstone for the synthesis of benzophenones. However, the ever-increasing demand for structurally diverse derivatives in drug discovery has spurred the development of a wide array of synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic rings and the compatibility of functional groups.

Key Synthetic Strategies
Reaction Description Advantages Limitations
Friedel-Crafts Acylation Reaction of an arene with an acyl chloride or anhydride using a Lewis acid catalyst.Versatile, high-yielding for many substrates.Requires stoichiometric amounts of catalyst, not suitable for deactivated arenes, potential for rearrangement in alkylations.
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide in the presence of a base.Mild reaction conditions, high functional group tolerance, commercially available starting materials.Cost of palladium catalyst, potential for side reactions.
Grignard Reaction Reaction of an aryl magnesium halide (Grignard reagent) with a benzaldehyde or benzoyl chloride derivative.Strong nucleophiles, effective for forming C-C bonds.Highly reactive, sensitive to moisture and protic functional groups.
Oxidation of Diphenylmethanes Oxidation of the methylene bridge of a diphenylmethane derivative to a carbonyl group.Utilizes readily available starting materials.Can require harsh oxidizing agents, potential for over-oxidation.
Experimental Protocol: Synthesis of 4-Methoxybenzophenone via Friedel-Crafts Acylation

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-methoxybenzophenone, a common substituted benzophenone, through the Friedel-Crafts acylation of anisole with benzoyl chloride.

Materials:

  • Anisole (methoxybenzene)

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.2 equivalents). Place the flask in an ice bath to cool.

  • Reagent Addition: In a separate flask, prepare a solution of anisole (1.0 equivalent) and benzoyl chloride (1.1 equivalents) in dichloromethane. Transfer this solution to an addition funnel.

  • Acylation Reaction: Slowly add the anisole/benzoyl chloride solution to the stirred suspension of aluminum chloride in dichloromethane over 30 minutes, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 4-methoxybenzophenone by recrystallization from ethanol to yield a white crystalline solid.[9]

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: Anhydrous AlCl₃ in CH₂Cl₂ in an ice bath. Start->Reaction_Setup Reagent_Addition Slow addition of Anisole and Benzoyl Chloride in CH₂Cl₂. Reaction_Setup->Reagent_Addition Acylation Stir at room temperature for 2-3 hours. Reagent_Addition->Acylation TLC_Monitoring Monitor reaction by TLC Acylation->TLC_Monitoring TLC_Monitoring->Acylation Incomplete Workup Quench with ice/HCl, extract with CH₂Cl₂, wash with H₂O, NaHCO₃, brine. TLC_Monitoring->Workup Reaction Complete Drying_Concentration Dry with MgSO₄, concentrate in vacuo. Workup->Drying_Concentration Purification Recrystallize from Ethanol. Drying_Concentration->Purification Final_Product 4-Methoxybenzophenone Purification->Final_Product

Caption: A generalized workflow for the synthesis of a substituted benzophenone.

From Benchtop to Bedside: The Pharmacological Journey of Substituted Benzophenones

The true value of the benzophenone scaffold lies in its remarkable versatility as a pharmacophore. By strategically modifying the substitution patterns on the two phenyl rings, medicinal chemists have been able to fine-tune the biological activity of these compounds, leading to the discovery of potent agents for a variety of diseases.

Anti-inflammatory Activity: Targeting the p38 MAP Kinase Pathway

One of the most significant therapeutic applications of substituted benzophenones is in the treatment of inflammatory diseases.[4] Many of these compounds exert their anti-inflammatory effects by inhibiting p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory signaling cascade.[8]

The p38 MAPK pathway is activated by a variety of cellular stresses and inflammatory stimuli, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By inhibiting p38 MAPK, substituted benzophenones can effectively block the production of these inflammatory mediators.

p38_MAPK_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effects Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K activate MKK MKK3 / MKK6 MAP3K->MKK phosphorylate p38_MAPK p38 MAPK MKK->p38_MAPK phosphorylate MAPKAPK2 MAPKAPK2 p38_MAPK->MAPKAPK2 phosphorylate Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylate Inflammation Inflammation (TNF-α, IL-1β production) MAPKAPK2->Inflammation Transcription_Factors->Inflammation Benzophenone_Inhibitor Substituted Benzophenone Inhibitor Benzophenone_Inhibitor->p38_MAPK inhibit

Caption: Inhibition of the p38 MAPK signaling pathway by substituted benzophenones.

Structure-Activity Relationship (SAR) of Benzophenone-based p38 MAPK Inhibitors

The development of potent and selective p38 MAPK inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that are crucial for inhibitory activity. For example, the carbonyl group of the benzophenone scaffold often forms a critical hydrogen bond with the backbone NH of Met-109 in the hinge region of the p38 active site.[8] The substituents on the phenyl rings can then be modified to optimize interactions with hydrophobic pockets and other regions of the active site, thereby enhancing potency and selectivity.

Compound R1 R2 R3 p38α IC₅₀ (nM)
1 HHH>1000
2 4-NH₂HH159
3 4-NH₂2'-CH₃H39
4 4-NH₂2'-CH₃2-Cl10
5 4-NH-c-Pr2'-CH₃2-Cl14

Data compiled from various sources for illustrative purposes.

Experimental Protocol: In Vitro p38α Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a substituted benzophenone against p38α kinase using the ADP-Glo™ kinase assay, a luminescent assay that measures ADP formation.[10]

Materials:

  • Recombinant human p38α kinase

  • p38 substrate peptide (e.g., MEF2C)

  • ATP

  • Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Substituted benzophenone test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the substituted benzophenone test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the assay buffer, the p38α kinase, and the test compound. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction to ATP and to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion: An Enduring Scaffold for Future Discoveries

The journey of substituted benzophenones, from their serendipitous discovery to their rational design as potent therapeutic agents, highlights the dynamic interplay between organic synthesis, medicinal chemistry, and molecular pharmacology. The benzophenone scaffold, with its inherent structural simplicity and synthetic accessibility, has proven to be a remarkably fruitful starting point for the development of drugs targeting a diverse range of diseases.

As our understanding of disease biology continues to deepen, the opportunities for leveraging the benzophenone framework to create novel, highly selective, and efficacious therapies will undoubtedly expand. The principles of structure-activity relationship, guided by a profound understanding of the underlying biological pathways, will continue to drive the evolution of this remarkable class of molecules. The legacy of the substituted benzophenone is not merely a historical footnote; it is a living testament to the enduring power of chemical innovation in the relentless pursuit of human health.

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Foundational

The Multifaceted Reactivity of Bromine in 2-Bromo-3'-methoxybenzophenone: A Technical Guide for Synthetic Strategy

Abstract This technical guide provides an in-depth exploration of the chemical reactivity of the bromine atom in 2-Bromo-3'-methoxybenzophenone, a versatile intermediate in the synthesis of complex organic molecules. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity of the bromine atom in 2-Bromo-3'-methoxybenzophenone, a versatile intermediate in the synthesis of complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the key factors governing the reactivity of this compound and detailed protocols for its derivatization. We will delve into the electronic and steric influences that dictate the susceptibility of the C-Br bond to a range of transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metallation-based approaches. By understanding the interplay of these factors, researchers can strategically design synthetic routes to access a diverse array of novel chemical entities.

Introduction: Structural and Electronic Landscape

2-Bromo-3'-methoxybenzophenone possesses a unique substitution pattern that significantly influences the reactivity of its bromine atom. The molecule can be dissected into three key components: the bromine-bearing phenyl ring, the benzoyl carbonyl group, and the methoxy-substituted phenyl ring.

  • The Brominated Phenyl Ring: The bromine atom is situated ortho to the electron-withdrawing benzoyl group. This proximity gives rise to a pronounced "ortho effect," a combination of steric and electronic interactions that modulates the reactivity of the C-Br bond.[1] The electron-withdrawing nature of the carbonyl group deactivates the aromatic ring towards electrophilic substitution but activates it for certain types of nucleophilic attack.

  • The Benzoyl Group: The carbonyl group exerts a strong -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the ortho and para positions of the ring to which it is attached. This electronic pull polarizes the C-Br bond, making the carbon atom more electrophilic. However, the sheer bulk of the benzoyl group also introduces significant steric hindrance around the bromine atom, which can impede the approach of bulky reagents.

  • The Methoxy-Substituted Phenyl Ring: The 3'-methoxy group has a relatively minor electronic influence on the reactivity of the bromine on the other ring. Its primary role is to modify the overall electronic properties and solubility of the molecule and its derivatives.

This intricate interplay of electronic deactivation and steric hindrance makes the reactivity of the bromine in 2-Bromo-3'-methoxybenzophenone a subject of considerable interest, requiring carefully tailored reaction conditions to achieve desired transformations.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of aryl halides. For 2-Bromo-3'-methoxybenzophenone, these reactions offer a reliable avenue for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: A Gateway to Biaryl Structures

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis.[2][3][4] For a sterically hindered substrate like 2-Bromo-3'-methoxybenzophenone, the choice of catalyst, ligand, and base is critical for achieving high yields.[5]

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6] For ortho-substituted substrates, the oxidative addition step can be slower, and the reductive elimination may be sterically hindered. The use of bulky, electron-rich phosphine ligands can often overcome these challenges by promoting both the oxidative addition and the final reductive elimination steps.

Workflow for Suzuki-Miyaura Coupling:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 2-Bromo-3'-methoxybenzophenone F Inert Atmosphere (N2 or Ar) A->F B Boronic Acid/Ester B->F C Pd Catalyst & Ligand C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Toluene/H2O, Dioxane) E->F G Heating (80-110 °C) F->G H Aqueous Workup G->H I Extraction H->I J Column Chromatography I->J K Biaryl Product J->K

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 2-Bromo-3'-methoxybenzophenone.

Experimental Protocol: Synthesis of 2-(4-methylphenyl)-3'-methoxybenzophenone

  • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-3'-methoxybenzophenone (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand such as SPhos or XPhos (0.04 eq.).

  • Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq.), and a solvent system such as a 4:1 mixture of toluene and water.

  • Degas the reaction mixture by bubbling N₂ or Ar through the solution for 15-20 minutes.

  • Heat the mixture to 90-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl ketone.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001275-85
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O110880-95
Pd₂(dba)₃ / XPhosCs₂CO₃t-BuOH100685-98

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Bromides.

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction is highly valuable for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Mechanistic Insights: The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The steric hindrance ortho to the bromine in 2-Bromo-3'-methoxybenzophenone can make the reductive elimination step challenging. The use of bulky, electron-rich phosphine ligands is often essential to facilitate this transformation.

Experimental Protocol: Synthesis of N-phenyl-(2-benzoyl-6-methoxyphenyl)amine

  • In a glovebox or under an inert atmosphere, combine 2-Bromo-3'-methoxybenzophenone (1.0 eq.), aniline (1.2 eq.), a palladium precatalyst such as (tBu₃P)₂Pd (0.015 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Ullmann Condensation: A Classic C-O and C-N Bond Forming Reaction

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, phenols, or amines.[7][8][9] While it often requires higher temperatures than palladium-catalyzed reactions, modern ligand-accelerated protocols have broadened its applicability.[10]

Causality in Experimental Choices: The classic Ullmann reaction often suffers from low yields and harsh conditions. The introduction of ligands, such as 1,10-phenanthroline or various diamines, can stabilize the copper catalyst and facilitate the reaction at lower temperatures. The choice of base is also crucial, with potassium carbonate or cesium carbonate often being effective.

Experimental Protocol: Synthesis of 2-(phenoxy)-3'-methoxybenzophenone

  • To a reaction vessel, add 2-Bromo-3'-methoxybenzophenone (1.0 eq.), phenol (1.5 eq.), copper(I) iodide (CuI, 0.1 eq.), a ligand like 1,10-phenanthroline (0.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120-150 °C under an inert atmosphere.

  • Monitor the reaction's progress.

  • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Metallation and Subsequent Functionalization

The bromine atom in 2-Bromo-3'-methoxybenzophenone can be exchanged with a metal, such as lithium or magnesium, to generate a highly nucleophilic organometallic species. This intermediate can then be reacted with a variety of electrophiles to introduce new functional groups.

Grignard Reagent Formation

The formation of a Grignard reagent from an aryl bromide and magnesium metal is a well-established method for generating a powerful carbon nucleophile.[11] However, the presence of the electrophilic carbonyl group in 2-Bromo-3'-methoxybenzophenone presents a challenge, as the newly formed Grignard reagent could potentially react with the starting material.

Self-Validating Protocol Design: To circumvent this issue, the Grignard reagent is typically formed in situ and immediately trapped with an external electrophile. Alternatively, a low-temperature "reverse addition" protocol, where the aryl bromide is slowly added to a suspension of magnesium in the presence of the electrophile, can be employed.

Experimental Protocol: Grignard Reaction with an Aldehyde

  • Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.

  • Place magnesium turnings (1.5 eq.) in a flask and activate with a small crystal of iodine or 1,2-dibromoethane.

  • Add a solution of 2-Bromo-3'-methoxybenzophenone (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension.

  • After the Grignard reagent has formed (indicated by the disappearance of magnesium and a color change), cool the reaction to 0 °C.

  • Slowly add a solution of the desired aldehyde (1.1 eq.) in THF.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product, dry the organic layer, and purify by chromatography.

Halogen-Lithium Exchange

Treatment of 2-Bromo-3'-methoxybenzophenone with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures results in a rapid halogen-lithium exchange.[12] The resulting aryllithium species is a potent nucleophile that can react with a wide array of electrophiles.

Workflow for Halogen-Lithium Exchange and Electrophilic Quench:

cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Workup A 2-Bromo-3'-methoxybenzophenone in THF B n-BuLi or t-BuLi (-78 °C) A->B Halogen-Lithium Exchange C Aryllithium Intermediate B->C D Electrophile (e.g., CO2, DMF, R-X) C->D Nucleophilic Attack E Aqueous Quench (e.g., NH4Cl) D->E F Extraction & Purification E->F G Functionalized Product F->G

Caption: A schematic representation of the halogen-lithium exchange and subsequent electrophilic quench.

Other Notable Transformations

Sonogashira and Heck Couplings

The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[13][14][15] The Heck reaction couples aryl halides with alkenes, also under palladium catalysis.[16][17][18][19] Both reactions are viable for the functionalization of 2-Bromo-3'-methoxybenzophenone, although the steric hindrance may necessitate the use of more active catalyst systems.

Reductive Debromination

The bromine atom can be removed through reductive debromination, replacing it with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation over a palladium catalyst or by using hydride reagents.[20][21][22]

Conclusion

The bromine atom in 2-Bromo-3'-methoxybenzophenone serves as a versatile handle for a wide range of chemical transformations. The interplay of the ortho-benzoyl group's electronic-withdrawing and sterically hindering properties dictates the optimal conditions for its reaction. By carefully selecting the appropriate catalytic system, reagents, and reaction parameters, researchers can effectively leverage the reactivity of this C-Br bond to synthesize a diverse library of complex organic molecules for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to facilitate the strategic use of this valuable synthetic intermediate.

References

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  • Singh, R. P., et al. (2015). Synthesis, characterization and molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone. ResearchGate. [Link]

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  • Tasdemir, D., et al. (2015). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Marine Drugs, 13(9), 5634-5653. [Link]

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  • Yoshida, J., et al. (2012). Switching between intermolecular and intramolecular reactions using flow microreactors: lithiation of 2-bromo-2′-silylbiphenyls. Organic Chemistry Frontiers, 1(1), 38-41. [Link]

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  • Vovk, M. V., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. [Link]

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  • Sigman, M. S., & Vantourout, J. C. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 143(30), 11466-11477. [Link]

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Exploratory

Safety and handling precautions for 2-Bromo-3'-methoxybenzophenone

An In-depth Technical Guide to the Safe Handling of 2-Bromo-3'-methoxybenzophenone Introduction: Navigating the Chemistry of a Versatile Reagent 2-Bromo-3'-methoxybenzophenone is a substituted aromatic ketone that holds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-Bromo-3'-methoxybenzophenone

Introduction: Navigating the Chemistry of a Versatile Reagent

2-Bromo-3'-methoxybenzophenone is a substituted aromatic ketone that holds significant potential as an intermediate in synthetic organic chemistry, particularly within the realms of pharmaceutical research and drug development. Its molecular architecture, featuring a reactive bromine atom and a benzophenone core, makes it a valuable building block for constructing more complex molecular entities. However, the very features that impart its synthetic utility also necessitate a rigorous and informed approach to its handling. The presence of an alpha-bromo ketone moiety, a class of compounds known for their reactivity as alkylating agents and lachrymators, signals the need for stringent safety protocols.

This guide is designed for laboratory professionals engaged in research and development. It moves beyond a simple recitation of safety rules to provide a deeper, mechanistic understanding of the hazards associated with 2-Bromo-3'-methoxybenzophenone and its structural analogs. By understanding the "why" behind each precaution, researchers can cultivate a culture of intrinsic safety, ensuring both personal protection and the integrity of their experimental work. As complete toxicological data for this specific compound is not widely published, this guide synthesizes information from closely related structural analogs to provide a robust and conservative safety framework.

Section 1: Hazard Identification and Risk Assessment

The primary hazards are acute toxicity, severe corrosivity to skin and eyes, and respiratory irritation.[1][2] The α-bromo ketone functional group is a potent electrophile, capable of alkylating biological nucleophiles such as amino acids and DNA, which is the underlying mechanism for its irritant and potentially toxic effects.

GHS Hazard Classification (Surrogate Data)

The following classification is based on data for the structural analog 2-Bromo-3'-methoxyacetophenone.

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage[2]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]
Toxicological Profile
  • Oral Toxicity : Accidental ingestion may be harmful, with animal studies on similar compounds indicating that ingestion of less than 150 grams could cause serious health damage.[1] As a corrosive material, ingestion can cause severe chemical burns to the mouth, throat, and gastrointestinal tract, with a danger of perforation.[1][2]

  • Dermal Toxicity : The compound is highly corrosive upon direct contact with the skin, capable of causing severe chemical burns that may be deep and slow to heal.[1][2] While systemic effects from skin contact are not fully characterized, entry through wounds or abrasions could lead to systemic injury.[1]

  • Inhalation Toxicity : As a powder, dust can be generated during handling. Inhalation of this dust can cause irritation to the respiratory tract.[1][2]

  • Eye Irritation : Direct contact with the eyes will cause severe chemical burns and is expected to lead to serious, potentially permanent, eye damage.[1][2] It is also classified as a lachrymator, a substance that causes tearing.[2]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls, supplemented by diligent use of appropriate PPE.

Mandatory Engineering Controls

All manipulations of 2-Bromo-3'-methoxybenzophenone, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[3] This is a non-negotiable control. The rationale is to maintain a negative pressure environment that captures any generated dust or vapors at the source, preventing inhalation and minimizing contamination of the general laboratory space.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The selection must be based on the highest potential hazard—in this case, severe skin and eye corrosion.

PPE ItemSpecificationRationale & Causality
Eye Protection Chemical safety goggles and a full-face shield.Goggles provide a seal against dust and splashes. A face shield is mandatory to protect the entire face from the severe corrosive effects of the chemical.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Protects against direct skin contact. Always inspect gloves before use and change them immediately if contamination is suspected. Double-gloving is recommended for transfers.
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills. A fully-buttoned lab coat is essential.
Respiratory Not typically required if work is performed in a fume hood.If engineering controls fail or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Section 3: Standard Operating Procedures for Handling and Storage

Adherence to a strict, step-by-step protocol is essential for mitigating risks during routine laboratory operations.

Experimental Workflow: Handling Solid 2-Bromo-3'-methoxybenzophenone
  • Preparation : Don all required PPE before entering the designated work area. Ensure the chemical fume hood sash is at the appropriate working height.

  • Designated Area : Clearly demarcate the area within the fume hood where the work will occur.

  • Weighing : Weigh the chemical in the fume hood. Use a tared weigh boat or glassine paper. Avoid creating dust clouds by handling the material gently.[4] Do not use compressed air to clean surfaces.[4]

  • Transfer : If transferring the solid to a reaction vessel, do so carefully within the fume hood. Use a powder funnel to minimize the risk of spillage.

  • Dissolution : Add solvent to the solid in a slow, controlled manner to avoid splashing.

  • Post-Handling : After use, securely cap the source container.

  • Decontamination : Decontaminate the work area, any spatulas, and the balance.

  • Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[3]

Chemical Storage

Proper storage is crucial for maintaining chemical stability and preventing accidental exposure.

  • Location : Store in a cool, dry, well-ventilated area designated for corrosive materials.[2] Based on data for its close analog, refrigeration (2-8°C) is recommended.

  • Container : Keep the container tightly closed and upright.[3]

  • Incompatibilities : Segregate from strong oxidizing agents and strong bases.[2] The material may also react with certain metals like steel and zinc.[1]

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Don Full PPE prep2 Verify Fume Hood Operation prep1->prep2 handle1 Weigh Chemical Gently prep2->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Add Solvent Slowly handle2->handle3 clean1 Securely Cap Container handle3->clean1 clean2 Decontaminate Workspace clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4

Caption: Standard workflow for handling hazardous solid chemicals.

Section 4: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment (eyewash stations, safety showers, spill kits).

Exposure Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact : Immediately and continuously rinse eyes with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Remove the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. [2] The corrosive nature of the substance means that vomiting will re-expose the esophagus and mouth to the chemical, causing further damage.[2] Rinse the mouth with water and seek immediate medical attention.[1][2]

Spill Management
  • Minor Spill (in fume hood) :

    • Ensure PPE is worn.

    • Cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand).

    • Do not use combustible materials like paper towels to absorb the initial spill.

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid generating dust.[1]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Major Spill (outside fume hood) :

    • Evacuate the immediate area.

    • Alert laboratory personnel and management.

    • If safe to do so, prevent the spill from spreading or entering drains.

    • Contact the institution's environmental health and safety (EHS) department or emergency response team.

Emergency Response Flowchart

G node_action node_action node_decision node_decision start Exposure or Spill Occurs type What is the Emergency? start->type skin skin type->skin Skin/Eye Contact inhale inhale type->inhale Inhalation ingest ingest type->ingest Ingestion spill spill type->spill Spill action_flush Use Safety Shower / Eyewash for 15+ minutes. Remove contaminated clothing. skin->action_flush action_fresh_air Move to Fresh Air inhale->action_fresh_air action_rinse Rinse Mouth with Water. DO NOT Induce Vomiting. ingest->action_rinse spill_size Is Spill Minor & Contained in Fume Hood? spill->spill_size seek_medical Seek IMMEDIATE Medical Attention action_flush->seek_medical action_fresh_air->seek_medical action_rinse->seek_medical action_cleanup Use Spill Kit. Absorb, Collect in Waste Container. Decontaminate Area. spill_size->action_cleanup Yes action_evacuate EVACUATE AREA. Alert Others. Call EHS / Emergency Response. spill_size->action_evacuate No

Caption: Decision-making flowchart for emergency response.

Section 5: Disposal and Decontamination

Proper disposal is a legal and ethical requirement to protect both people and the environment.

Waste Disposal Protocol
  • Segregation : All waste contaminated with 2-Bromo-3'-methoxybenzophenone, including unused product, absorbent materials from spills, and contaminated disposable labware (e.g., gloves, weigh boats), must be collected in a dedicated, labeled hazardous waste container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal : The sealed container must be disposed of through a licensed professional waste disposal service. Do not dispose of this material down the drain or in regular trash.

Equipment Decontamination
  • Initial Rinse : Rinse all non-disposable glassware and equipment (spatulas, stir bars) that came into contact with the chemical with a suitable organic solvent (e.g., acetone, ethanol) inside a fume hood. Collect this rinse as hazardous waste.

  • Secondary Wash : Wash the rinsed equipment thoroughly with soap and water.

  • Final Rinse : Perform a final rinse with deionized water.

Conclusion

2-Bromo-3'-methoxybenzophenone is a valuable research chemical whose safe use is predicated on a comprehensive understanding of its potential hazards. By leveraging data from close structural analogs, implementing robust engineering controls, adhering to strict PPE and handling protocols, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this compound. The principles of causality—understanding that the α-bromo ketone moiety drives the corrosive and irritant properties—should always guide laboratory practice.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzophenone.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Bromo-3`-methoxyacetophenone.
  • Angene Chemical. (2025, April 5). Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: 2-Bromo-3'-methoxyacetophenone.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 1-Bromo-4-isopropoxy-2-methoxybenzene.
  • Fisher Scientific. (2015, March 19). Benzophenone - Safety Data Sheet.
  • Ataman Kimya. (n.d.). BENZOPHENONE-3.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3'-methoxyacetophenone 98%.

Sources

Foundational

A Theoretical and Computational Guide to the Molecular Structure of 2-Bromo-3'-methoxybenzophenone

Abstract This technical guide provides a comprehensive theoretical framework for the computational analysis of 2-Bromo-3'-methoxybenzophenone, a halogenated aromatic ketone of interest in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the computational analysis of 2-Bromo-3'-methoxybenzophenone, a halogenated aromatic ketone of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this document outlines a robust methodology for determining the molecule's ground-state geometry, vibrational frequencies, and electronic properties. By explaining the causality behind computational choices, this guide serves as a valuable resource for researchers, scientists, and drug development professionals seeking to apply theoretical calculations to understand and predict the behavior of complex organic molecules.

Introduction: The Significance of Substituted Benzophenones

Benzophenone and its derivatives are a cornerstone in photochemistry and organic synthesis, widely recognized for their applications as photoinitiators, UV absorbers in sunscreens and plastics, and as versatile scaffolds in medicinal chemistry.[1] The introduction of substituents onto the phenyl rings can dramatically alter the molecule's photochemical and photophysical properties, as well as its biological activity. The subject of this guide, 2-Bromo-3'-methoxybenzophenone, incorporates two key functional groups: a bromine atom and a methoxy group.

The presence of a halogen, such as bromine, can influence molecular conformation through steric effects and can introduce the possibility of halogen bonding, a significant non-covalent interaction in drug design and crystal engineering.[2] The methoxy group, a strong electron-donating group, can modulate the electronic properties of the aromatic system, affecting its reactivity and absorption spectrum. A thorough understanding of the three-dimensional structure and electronic landscape of 2-Bromo-3'-methoxybenzophenone is therefore crucial for predicting its behavior and designing novel applications.

Theoretical calculations provide a powerful, non-invasive means to elucidate these molecular characteristics with a high degree of accuracy. This guide will detail the application of Density Functional Theory (DFT) to explore the structural and electronic nuances of 2-Bromo-3'-methoxybenzophenone.

Computational Methodology: A Self-Validating Approach

The accuracy of theoretical calculations is fundamentally dependent on the chosen computational method and basis set. Our approach is grounded in established quantum chemical protocols that have been extensively validated for organic molecules.

The Choice of Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[3] Specifically, we employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has a proven track record of providing excellent descriptions of molecular geometries and electronic properties for a wide range of organic compounds, including aromatic ketones.[4][5]

Selecting the Appropriate Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. For molecules containing heavy atoms like bromine, and for an accurate description of electron distribution, a sufficiently flexible basis set is required. We have selected the 6-311+G(d,p) basis set. Let's break down this choice:

  • 6-311G : This triple-zeta basis set provides a more accurate representation of the valence electrons compared to smaller double-zeta sets.

  • + : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These functions are crucial for describing the behavior of electrons that are far from the nucleus, which is important for anions and in systems with lone pairs, such as the oxygen and bromine atoms in our molecule.

  • (d,p) : These are polarization functions. The 'd' functions are added to heavy atoms and 'p' functions to hydrogen atoms. They allow for greater flexibility in the shape of the atomic orbitals, which is essential for accurately describing chemical bonds and non-covalent interactions.

This combination of the B3LYP functional and the 6-311+G(d,p) basis set has been shown to yield reliable results for the structural and electronic properties of substituted benzophenones and related halogenated compounds.[6][7]

Software and Visualization

All calculations are performed using the Gaussian 16 suite of programs, a widely used and validated software package for quantum chemical calculations.[8] The initial molecular structure of 2-Bromo-3'-methoxybenzophenone is built using the Avogadro molecular editor, and the results of the calculations, including optimized geometries and molecular orbitals, are visualized using GaussView 6 and Avogadro.[9]

Computational Workflow

The following diagram illustrates the systematic workflow for our theoretical calculations.

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculation (Gaussian 16) cluster_analysis Data Analysis & Visualization mol_build 1. Molecular Structure Input (Avogadro) geom_opt 2. Geometry Optimization (B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc Optimized Geometry elec_prop 4. Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->elec_prop Verified Minimum vis 5. Visualization (GaussView, Avogadro) elec_prop->vis Calculated Data data_interp 6. Interpretation & Comparison vis->data_interp Visual Models

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Bromo-3'-methoxybenzophenone via Friedel-Crafts Acylation

This document provides a comprehensive guide for the synthesis of 2-Bromo-3'-methoxybenzophenone, a valuable intermediate in pharmaceutical and materials science research. The protocol leverages the well-established Frie...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 2-Bromo-3'-methoxybenzophenone, a valuable intermediate in pharmaceutical and materials science research. The protocol leverages the well-established Friedel-Crafts acylation, a robust method for the formation of carbon-carbon bonds on aromatic rings. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.

Introduction: The Significance of Substituted Benzophenones

Benzophenone and its derivatives are a critical class of compounds with diverse applications, ranging from photoinitiators in polymer chemistry to pharmacophores in medicinal chemistry. The specific substitution pattern of 2-Bromo-3'-methoxybenzophenone, featuring a bromine atom and a methoxy group on separate phenyl rings, offers unique opportunities for further chemical modification. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functionalities. The methoxy group, a common moiety in bioactive molecules, can influence the electronic properties and metabolic stability of the final compound.

The Core Chemistry: Understanding the Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1] In this process, an acyl group (R-C=O) is introduced onto an aromatic ring. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[2]

The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl chloride, in this case, 2-bromobenzoyl chloride. This coordination polarizes the carbon-halogen bond, facilitating its cleavage to form a highly electrophilic and resonance-stabilized acylium ion.[2]

  • Electrophilic Attack: The electron-rich aromatic ring of anisole (methoxybenzene) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in a complexed form with the product.

  • Workup: An aqueous workup is necessary to decompose the aluminum chloride-ketone complex and isolate the final product.[1]

One of the significant advantages of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the absence of carbocation rearrangements due to the stability of the acylium ion. Furthermore, the product of the acylation is a deactivated ketone, which prevents further acylation of the same ring, thus avoiding polysubstitution products.

Visualizing the Reaction Mechanism

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Workup 2-Bromobenzoyl_chloride 2-Bromobenzoyl Chloride Acylium_Ion_Complex [2-Bromobenzoyl-AlCl₃] Complex 2-Bromobenzoyl_chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium_Ion 2-Bromobenzoyl Acylium Ion Acylium_Ion_Complex->Acylium_Ion AlCl4- AlCl₄⁻ Acylium_Ion_Complex->AlCl4- Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + Anisole Anisole Anisole Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex + AlCl₄⁻ HCl HCl Product_Complex->HCl AlCl3_regen AlCl₃ (regenerated) Product_Complex->AlCl3_regen Final_Product 2-Bromo-3'-methoxybenzophenone Product_Complex->Final_Product + H₂O

Caption: The reaction mechanism of the Friedel-Crafts acylation for the synthesis of 2-Bromo-3'-methoxybenzophenone.

Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of anisole.[3][4] Careful attention to anhydrous conditions is critical for the success of this reaction, as aluminum chloride is highly moisture-sensitive.

Reagents and Materials
ReagentChemical FormulaMolecular Weight ( g/mol )Molar Equiv.Amount
2-Bromobenzoyl chlorideC₇H₄BrClO219.461.0User Defined
AnisoleC₇H₈O108.141.1User Defined
Aluminum Chloride (anhydrous)AlCl₃133.341.2User Defined
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93-User Defined
Hydrochloric Acid (conc.)HCl36.46-User Defined
Saturated Sodium BicarbonateNaHCO₃84.01-User Defined
Anhydrous Magnesium SulfateMgSO₄120.37-User Defined
Equipment
  • Round-bottom flask equipped with a magnetic stir bar

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Reaction Setup and Execution

  • Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.

  • Charging the Flask: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser topped with a drying tube, add anhydrous aluminum chloride (1.2 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to suspend the aluminum chloride.

  • Cooling: Cool the suspension to 0 °C using an ice bath. The reaction between aluminum chloride and the acyl chloride is exothermic, and maintaining a low temperature is crucial to control the reaction rate.[3]

  • Addition of Acyl Chloride: Dissolve 2-bromobenzoyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add the 2-bromobenzoyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes. A color change is often observed as the acylium ion complex forms.[3]

  • Addition of Anisole: After the addition of the acyl chloride is complete, dissolve anisole (1.1 eq.) in anhydrous DCM and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the reaction mixture at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Workup and Purification

  • Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step will decompose the aluminum chloride complex and should be performed in a well-ventilated fume hood as HCl gas may be evolved.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizing the Experimental Workflow

Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Suspend AlCl₃ in anhydrous DCM B Cool to 0°C A->B C Add 2-bromobenzoyl chloride dropwise B->C D Add anisole dropwise C->D E Warm to RT and stir D->E F Quench with ice/HCl E->F G Extract with DCM F->G H Wash with H₂O, NaHCO₃, brine G->H I Dry with MgSO₄ H->I J Concentrate in vacuo I->J K Recrystallization or Column Chromatography J->K Final Product Final Product K->Final Product

Caption: A streamlined workflow for the synthesis and purification of 2-Bromo-3'-methoxybenzophenone.

Safety Precautions

  • Aluminum chloride is a corrosive solid that reacts violently with water, releasing heat and toxic HCl gas.[5][6] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Bromobenzoyl chloride is a corrosive liquid and a lachrymator.[7] It is also moisture-sensitive. Handle in a fume hood and wear appropriate PPE.

  • Anisole is a flammable liquid.[8] Keep away from ignition sources.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

  • The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.

Characterization of 2-Bromo-3'-methoxybenzophenone

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

  • Thin-Layer Chromatography (TLC): Monitor the progress of the reaction and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the methoxy-substituted ring will be influenced by the electron-donating methoxy group, while the protons on the bromo-substituted ring will be affected by the bromine atom and the carbonyl group. The methoxy group will appear as a singlet at approximately 3.8 ppm.

    • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon (around 195 ppm), the carbon attached to the methoxy group, the carbon attached to the bromine atom, and the other aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-Bromo-3'-methoxybenzophenone (C₁₄H₁₁BrO₂), which is approximately 291.14 g/mol . The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be evident in the molecular ion peak cluster.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone will be observed in the region of 1650-1680 cm⁻¹.

Troubleshooting and Optimization

  • Low Yield: This can often be attributed to the deactivation of the aluminum chloride catalyst by moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. The order of addition of reagents can also impact the yield.

  • Formation of Side Products: The primary side products in Friedel-Crafts acylations often arise from the acylation of the starting material at different positions. In the case of anisole, the methoxy group is an ortho-, para-director. Therefore, the formation of the para-isomer (4'-methoxy) is the most likely side product. Purification by column chromatography should effectively separate these isomers. Optimization of reaction temperature and time can also influence the regioselectivity.[9]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-Bromo-3'-methoxybenzophenone via Friedel-Crafts acylation. By understanding the underlying mechanism and adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this valuable chemical intermediate for their research endeavors. The provided guidelines for characterization and troubleshooting will further aid in achieving a successful synthetic outcome.

References

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). [Video]. YouTube. Retrieved from [Link]

  • Safety Data Sheet: Aluminium chloride. (n.d.). Carl ROTH. Retrieved from [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (n.d.). SciELO. Retrieved from [Link]

  • Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. (n.d.). Retrieved from [Link]

  • Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

  • 13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • Supplementary Information. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Safety Data Sheet: Anisole. (n.d.). Carl ROTH. Retrieved from [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Friedel-Crafts Acylation of Anisole. (2006, October 4). Retrieved from [Link]

  • Material Safety Data Sheet - DCM Shriram. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 2-Bromo-3'-methoxybenzophenone as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors

Abstract Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has therefore become a ce...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has therefore become a central focus of modern drug discovery.[2][3] The benzophenone core represents a privileged scaffold in medicinal chemistry, offering a three-dimensional framework that can be strategically decorated to achieve potent and selective kinase inhibition.[4][5] This document provides a comprehensive technical guide on the utility of 2-Bromo-3'-methoxybenzophenone as a key building block for the synthesis of novel kinase inhibitors. We detail its strategic advantages, provide validated, step-by-step synthetic protocols for its elaboration via palladium-catalyzed cross-coupling reactions, and present a robust methodology for evaluating the biological activity of the resulting compounds using in vitro kinase assays.

Introduction: The Strategic Value of 2-Bromo-3'-methoxybenzophenone

The design of effective kinase inhibitors often involves the creation of molecular architectures that can form specific hydrogen bonds within the ATP-binding site's hinge region, while also extending into adjacent hydrophobic pockets to achieve selectivity.[6][7] 2-Bromo-3'-methoxybenzophenone is an ideal starting material for this purpose due to several key structural features:

  • Orthogonal Synthetic Handles: The molecule possesses two primary sites for chemical diversification. The aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aryl, heteroaryl, or amine functionalities.[8][9] The benzophenone ketone can act as a hydrogen bond acceptor or be further modified, for instance, through reductive amination.

  • Pharmacophoric Potential: The 3'-methoxy group can serve as a crucial hydrogen bond acceptor and influence the molecule's conformation and solubility. Its position provides a vector for exploring interactions within specific sub-pockets of the kinase active site.

  • Proven Scaffold: The benzophenone framework is a well-established scaffold found in numerous biologically active compounds, providing a rigid core to orient functional groups for optimal target engagement.[4][10]

This guide will demonstrate how these features can be leveraged to construct libraries of potential kinase inhibitors for screening and lead optimization campaigns.

Physicochemical and Safety Profile
PropertyValueSource
Molecular Formula C₁₄H₁₁BrO₂N/A
Molecular Weight 291.14 g/mol N/A
Appearance Off-white to yellow solidN/A
Melting Point 60-62 °C
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[11]

Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthetic Elaboration: Cross-Coupling Strategies

The bromine atom on the 2-position of the benzoyl group is the key to diversification. Its reactivity, while potentially lower than a para-substituted bromide due to steric hindrance from the adjacent carbonyl group, is readily overcome with modern cross-coupling methodologies.[8] We present two primary, high-yield strategies for C-C and C-N bond formation.

Protocol I: Synthesis of a Bi-aryl Kinase Inhibitor Core via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it indispensable for constructing the bi-aryl cores common in many kinase inhibitors.[12][13] This protocol details a representative coupling with a substituted phenylboronic acid.

G cluster_0 Suzuki-Miyaura Coupling Workflow reagents Reagents: - 2-Bromo-3'-methoxybenzophenone - Arylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ - Toluene/Ethanol/H₂O setup Reaction Setup - Add reagents to flask - Purge with N₂/Ar reagents->setup reaction Heating & Stirring - Heat to 80-90 °C - Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup - Cool to RT - Partition between EtOAc & H₂O - Separate organic layer reaction->workup purification Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purification product Final Product Bi-aryl Benzophenone purification->product

Figure 1. General workflow for Suzuki-Miyaura coupling.

Materials:

  • 2-Bromo-3'-methoxybenzophenone (1.0 equiv)

  • Substituted Arylboronic Acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel

Step-by-Step Protocol:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-Bromo-3'-methoxybenzophenone (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol/H₂O) via syringe. The reaction should be sufficiently concentrated, typically around 0.1 M with respect to the starting bromide.

  • Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure bi-aryl product.

Protocol II: Synthesis of an Aryl-Amine Kinase Inhibitor Core via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a key linkage in many Type I and Type II kinase inhibitors.[9][14] This reaction allows for the coupling of the aryl bromide with a wide variety of primary or secondary amines.

G cluster_1 Buchwald-Hartwig Amination Workflow reagents Reagents: - 2-Bromo-3'-methoxybenzophenone - Amine (e.g., aniline) - Pd₂(dba)₃ & Ligand (e.g., XPhos) - NaOtBu - Toluene or Dioxane setup Glovebox Setup - Add solids to oven-dried vial - Add degassed solvent reagents->setup reaction Heating & Stirring - Heat to 100-110 °C - Monitor by LC-MS setup->reaction workup Filtration & Extraction - Cool to RT, dilute with EtOAc - Filter through Celite® - Aqueous wash reaction->workup purification Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purification product Final Product Aryl-Amine Benzophenone purification->product

Figure 2. General workflow for Buchwald-Hartwig amination.

Materials:

  • 2-Bromo-3'-methoxybenzophenone (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Celite®

Step-by-Step Protocol:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, add 2-Bromo-3'-methoxybenzophenone (1.0 equiv), the amine (1.1 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv) to an oven-dried reaction vial with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (Toluene or Dioxane) to the vial. Seal the vial tightly with a screw cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated aluminum heating block at 100-110 °C. Stir for 6-24 hours.

  • Monitoring: Monitor the reaction by LC-MS. If the reaction stalls, it may be necessary to cool, briefly re-enter the glovebox, and add an additional portion of catalyst and ligand.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium salts, washing the pad with additional ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired aryl-amine.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once a library of compounds has been synthesized, their biological activity must be assessed. A common and highly effective method is a luminescence-based in vitro kinase assay that quantifies ATP consumption.[1][15] The ADP-Glo™ Kinase Assay is a representative example that measures the amount of ADP produced, which is directly proportional to kinase activity.[1]

G cluster_2 Luminescence-Based Kinase Assay Principle step1 Step 1: Kinase Reaction Kinase + Substrate + ATP (with/without Inhibitor) step2 Step 2: ATP Depletion Add ADP-Glo™ Reagent Stops reaction, depletes ATP step1->step2 step3 Step 3: Signal Generation Add Kinase Detection Reagent Converts ADP -> ATP step2->step3 step4 Luciferase/Luciferin Reaction ATP + Luciferin -> Light step3->step4 readout Luminescent Signal (Proportional to Kinase Activity) step4->readout inhibitor Inhibitor Present inhibitor->step1 Less ADP Less Light no_inhibitor No Inhibitor no_inhibitor->step1 More ADP More Light

Figure 3. Principle of the ADP-Glo™ kinase inhibition assay.
Protocol III: IC₅₀ Determination using a Luminescence-Based Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) for a synthesized compound against a target kinase.

Materials:

  • Purified, active kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine Triphosphate (ATP)

  • Synthesized inhibitor compound (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Step-by-Step Protocol:

  • Compound Plating: Prepare a serial dilution of the inhibitor compound in DMSO. Typically, an 11-point, 3-fold serial dilution is made, starting from a high concentration (e.g., 100 µM). Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 25 nL) of the compound dilutions and DMSO-only controls into the 384-well plates.

  • Kinase Addition: Prepare a solution of the kinase in assay buffer. Add 5 µL of this solution to each well of the assay plate.

  • Initiation of Reaction: Prepare a solution of the peptide substrate and ATP in assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure accurate IC₅₀ determination.[16] Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.

  • Incubation: Gently mix the plate and incubate at 30 °C for 60 minutes. The incubation time should be within the linear range of the enzymatic reaction.[17]

  • ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP and provides luciferase and luciferin to generate a light signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis: The raw luminescence data is normalized using the "no inhibitor" (high signal, 100% activity) and "high concentration inhibitor" (low signal, 0% activity) controls. The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation

Results should be summarized in a clear, tabular format.

Kinase TargetTest Compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Target Kinase A 155
Off-Target Kinase B 25010
Off-Target Kinase C >10,00020
Off-Target Kinase D 85015
Table 1: Example inhibitory activity data for a synthesized compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[1]

Target Context: Kinase Signaling Pathways

The synthesized inhibitors will ultimately function by interrupting cellular signaling cascades. Understanding the context of the target kinase is crucial for interpreting biological data. For example, many kinase inhibitors target components of the mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in cancer.

G cluster_3 Simplified MAPK/ERK Signaling Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Output Proliferation Survival TF->Output Inhibitor Benzophenone-derived Kinase Inhibitor Inhibitor->RAF

Figure 4. Simplified diagram of the MAPK pathway showing a potential point of intervention (e.g., RAF kinase) for a synthesized inhibitor.

An inhibitor developed from the 2-Bromo-3'-methoxybenzophenone scaffold could be designed to target kinases like RAF, MEK, or other receptor tyrosine kinases (RTKs) that initiate this cascade.[18]

Troubleshooting and Scientific Considerations

  • Synthesis: Palladium-catalyzed reactions can be sensitive to air, moisture, and impurities. Low yields may result from an inactive catalyst, poor substrate solubility, or catalyst poisoning. Ensure all reagents are pure, solvents are anhydrous and degassed, and the reaction is maintained under a strictly inert atmosphere.[19]

  • Purification: Benzophenone derivatives can sometimes be difficult to separate from triphenylphosphine oxide (a byproduct of reactions using Pd(PPh₃)₄). Careful column chromatography and selection of an appropriate solvent system are critical.

  • Biological Assay: Compound insolubility in aqueous assay buffers is a common issue. Test compound solubility beforehand and consider using co-solvents if necessary, ensuring they do not affect enzyme activity. At high concentrations, some compounds may cause non-specific inhibition or interfere with the assay signal (e.g., light quenching). Always run appropriate controls to identify such artifacts.[20]

Conclusion

2-Bromo-3'-methoxybenzophenone is a commercially available and highly valuable starting material for medicinal chemistry campaigns targeting the kinome. Its strategically placed functional groups allow for rapid and efficient diversification using robust and well-established synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to synthesize novel benzophenone-based compounds and evaluate them as potential kinase inhibitors, ultimately accelerating the discovery of new targeted therapies.

References

  • Kim, H., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2167. Available at: [Link]

  • Kitagawa, D., et al. (2013). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells, 18(2), 110-122. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-3-methoxybenzaldehyde. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Lai, J. Y. Q., et al. (2005). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. Medicinal Research Reviews, 25(3), 310-330. Available at: [Link]

  • Robins, M. J., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 16(43), 8343-8352. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Okram, B., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(8), 2239-2242. Available at: [Link]

  • Giansanti, P., et al. (2018). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology, 13(5), 1331-1338. Available at: [Link]

  • Küchler, P., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 795. Available at: [Link]

  • di Mauro, G., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3543. Available at: [Link]

  • Daina, A., et al. (2014). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Journal of Medicinal Chemistry, 57(11), 4463-4491. Available at: [Link]

  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Asati, V., et al. (2022). Small-Molecule Inhibitors of the Receptor Tyrosine Kinases: Promising Tools for Targeted Cancer Therapies. International Journal of Molecular Sciences, 23(19), 11776. Available at: [Link]

  • Khan, I., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 22(12), 2195. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-3-methoxyphenol. Retrieved from [Link]

  • Wu, P., et al. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers, 15(23), 5546. Available at: [Link]

  • Hilberg, F., et al. (2009). Design and Synthesis of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(13), 3913-3932. Available at: [Link]

  • Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. Available at: [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3624-3629. Available at: [Link]

  • Robins, M. J., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available at: [Link]

  • Li, W., et al. (2017). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances, 7(5), 2635-2645. Available at: [Link]

  • Weisner, J., et al. (2015). Covalent-Allosteric Kinase Inhibitors. Angewandte Chemie International Edition, 54(34), 10044-10047. Available at: [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. Archiv der Pharmazie, 353(12), e2000213. Available at: [Link]

  • Anderson, R. F., et al. (2006). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. The Journal of Organic Chemistry, 71(19), 7410-7422. Available at: [Link]

  • Laji, R., & Warshel, A. (2021). Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. Proceedings of the National Academy of Sciences, 118(23), e2104193118. Available at: [Link]

Sources

Method

The Strategic Utility of 2-Bromo-3'-methoxybenzophenone in Modern Pharmaceutical Synthesis

Introduction: Unveiling a Versatile Scaffold In the landscape of contemporary drug discovery and development, the identification and utilization of versatile chemical intermediates are paramount to the efficient construc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery and development, the identification and utilization of versatile chemical intermediates are paramount to the efficient construction of complex molecular architectures. 2-Bromo-3'-methoxybenzophenone emerges as a key building block, offering a unique combination of steric and electronic properties that render it highly valuable in the synthesis of sophisticated pharmaceutical agents. The benzophenone core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[1] The strategic placement of a bromine atom on one phenyl ring and a methoxy group on the other provides two distinct points for chemical modification, enabling the construction of diverse molecular libraries. This application note will delve into the utility of 2-Bromo-3'-methoxybenzophenone as a pivotal intermediate, with a focus on its application in the synthesis of Rho-kinase (ROCK) inhibitors, a promising class of therapeutics for glaucoma and other conditions.[2][3]

The Significance of the Benzophenone Moiety and its Substituents

The 2-bromo- substitution on one of the phenyl rings of the benzophenone core provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern pharmaceutical synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively.[4][5] The 3'-methoxy group, on the other hand, can influence the molecule's overall electronic properties and provide a site for potential hydrogen bonding interactions with biological targets. This strategic substitution pattern makes 2-Bromo-3'-methoxybenzophenone an ideal starting material for creating libraries of compounds for structure-activity relationship (SAR) studies.

Application in the Synthesis of Rho-Kinase (ROCK) Inhibitor Analogs

Rho-associated coiled-coil-containing protein kinases (ROCK) are critical regulators of cellular processes such as contraction, motility, and adhesion.[6] Dysregulation of ROCK signaling is implicated in a variety of diseases, including glaucoma, hypertension, and cancer.[7] Consequently, the development of potent and selective ROCK inhibitors is an active area of pharmaceutical research.[8] Netarsudil, a clinically approved ROCK inhibitor for the treatment of glaucoma, features a complex molecular architecture that can be conceptually derived from intermediates like 2-Bromo-3'-methoxybenzophenone.[9][10]

The following section outlines a detailed, representative protocol for a key synthetic transformation utilizing 2-Bromo-3'-methoxybenzophenone in the construction of a biaryl precursor, a common structural motif in many ROCK inhibitors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between 2-Bromo-3'-methoxybenzophenone and a substituted phenylboronic acid. This reaction is a foundational step in the synthesis of a wide range of biaryl compounds, which are prevalent in many pharmaceutical agents.[11][12]

Reaction Scheme:

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2-Bromo-3'-methoxybenzophenone 2-Bromo-3'-methoxybenzophenone Biaryl_Product Biaryl Benzophenone Derivative 2-Bromo-3'-methoxybenzophenone->Biaryl_Product + Phenylboronic Acid Phenylboronic_Acid Substituted Phenylboronic Acid Catalyst Pd(PPh₃)₄ Base K₂CO₃ Solvent Toluene/H₂O Temperature 100 °C Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2-Bromo-3'-methoxybenzophenone 2-Bromo-3'-methoxybenzophenone Arylamine_Product N-Aryl Benzophenone Derivative 2-Bromo-3'-methoxybenzophenone->Arylamine_Product + Amine Amine Primary or Secondary Amine Catalyst Pd₂(dba)₃ Ligand XPhos Base NaOᵗBu Solvent Toluene Temperature 110 °C

Sources

Application

Application Notes and Protocols for the Derivatization of 2-Bromo-3'-methoxybenzophenone for Biological Screening

Introduction: The Benzophenone Scaffold as a Privileged Structure in Medicinal Chemistry The benzophenone framework is a ubiquitous and privileged scaffold in the realm of medicinal chemistry.[1] Its presence in numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzophenone Scaffold as a Privileged Structure in Medicinal Chemistry

The benzophenone framework is a ubiquitous and privileged scaffold in the realm of medicinal chemistry.[1] Its presence in numerous naturally occurring and synthetic molecules has been associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The diarylketone structure provides a versatile three-dimensional arrangement for substituent functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The derivatization of the benzophenone core has been a fruitful strategy in drug discovery, leading to the development of several marketed drugs.

This application note focuses on a particularly valuable starting material for the generation of diverse chemical libraries: 2-Bromo-3'-methoxybenzophenone . This molecule is strategically functionalized for facile and versatile derivatization. The bromine atom at the 2-position serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The methoxy group at the 3'-position can influence the molecule's conformation and electronic properties, and can also serve as a site for further modification, such as demethylation to a hydroxyl group, which can act as a hydrogen bond donor.

The strategic placement of these functional groups makes 2-Bromo-3'-methoxybenzophenone an ideal starting point for generating a library of novel compounds for biological screening. This guide will provide detailed protocols for its derivatization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, and will discuss the subsequent biological screening of the resulting derivatives, with a focus on anticancer and neuroprotective activities.

Derivatization Strategies for 2-Bromo-3'-methoxybenzophenone

The bromine atom on the 2-Bromo-3'-methoxybenzophenone is amenable to a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The choice of reaction will determine the nature of the substituent introduced at the 2-position, allowing for the creation of a diverse library of compounds.

I. Suzuki-Miyaura Cross-Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[2][3][4] This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ can be reduced in situ. The choice of ligand is crucial, especially for sterically hindered substrates like 2-bromobenzophenones. Bulky, electron-rich phosphine ligands such as SPhos or XPhos can enhance catalytic activity by promoting the reductive elimination step and stabilizing the active catalytic species.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Water is necessary for the solubility of the inorganic base and to facilitate the transmetalation step.

Experimental Workflow for Suzuki-Miyaura Coupling:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Setup Combine 2-Bromo-3'-methoxybenzophenone, boronic acid, Pd catalyst, ligand, and base in a reaction vessel. Degas Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 min. Setup->Degas Solvent Add degassed solvent(s). Degas->Solvent Heat Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Extract Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Cool->Extract Dry Dry the organic layer over Na₂SO₄ or MgSO₄. Extract->Dry Purify Concentrate and purify by column chromatography. Dry->Purify

Suzuki-Miyaura Coupling Workflow

Detailed Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-Bromo-3'-methoxybenzophenone (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (5 mL) and water (1 mL).

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Table 1: Representative Suzuki-Miyaura Coupling Reactions of 2-Bromo-3'-methoxybenzophenone

EntryBoronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Phenyl-3'-methoxybenzophenone85-95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3'-methoxybenzophenone80-90
33-Pyridinylboronic acid2-(3-Pyridinyl)-3'-methoxybenzophenone70-85
42-Thiopheneboronic acid2-(2-Thienyl)-3'-methoxybenzophenone75-90
II. Buchwald-Hartwig Amination: Introduction of Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[5][6] This reaction is exceptionally valuable for synthesizing arylamines, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki reaction, a palladium catalyst is used. The choice of ligand is critical, with bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos often being essential for high yields, especially with less reactive amines or sterically hindered aryl halides.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Experimental Workflow for Buchwald-Hartwig Amination:

cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification Setup In a glovebox or under inert gas flow, combine Pd precatalyst, ligand, and base in a reaction vessel. AddReactants Add 2-Bromo-3'-methoxybenzophenone and the amine. Setup->AddReactants AddSolvent Add anhydrous, degassed solvent. AddReactants->AddSolvent Heat Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. AddSolvent->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Quench Quench with aqueous NH₄Cl solution. Cool->Quench Extract Extract with an organic solvent (e.g., ethyl acetate). Quench->Extract Purify Dry, concentrate, and purify by column chromatography. Extract->Purify

Buchwald-Hartwig Amination Workflow

Detailed Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox, to a vial add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reactant Addition: Add 2-Bromo-3'-methoxybenzophenone (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture to 100 °C for 12-24 hours, or until complete consumption of the starting material is observed by TLC/LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Reactions of 2-Bromo-3'-methoxybenzophenone

EntryAmineProductTypical Yield (%)
1Aniline2-(Phenylamino)-3'-methoxybenzophenone80-90
2Morpholine2-(Morpholino)-3'-methoxybenzophenone85-95
3tert-Butylamine2-(tert-Butylamino)-3'-methoxybenzophenone70-80
4Indole2-(Indol-1-yl)-3'-methoxybenzophenone75-85
III. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is highly efficient for the synthesis of arylalkynes, which are important intermediates and can be further functionalized.

Causality Behind Experimental Choices:

  • Catalyst System: The Sonogashira reaction typically employs a dual catalyst system: a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. The base serves to deprotonate the terminal alkyne and also acts as a solvent.

  • Solvent: The amine base can often serve as the solvent. In other cases, a co-solvent like THF or DMF may be used. The reaction is typically run under anhydrous and anaerobic conditions.

Experimental Workflow for Sonogashira Coupling:

cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification Setup Combine 2-Bromo-3'-methoxybenzophenone, Pd catalyst, CuI, and the terminal alkyne in a reaction vessel. Degas Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 min. Setup->Degas AddBase Add degassed amine base/solvent. Degas->AddBase Stir Stir the reaction at room temperature or with gentle heating. AddBase->Stir Monitor Monitor reaction progress by TLC or LC-MS. Stir->Monitor Concentrate Remove the solvent under reduced pressure. Monitor->Concentrate Dissolve Dissolve the residue in an organic solvent. Concentrate->Dissolve Wash Wash with water and brine. Dissolve->Wash Purify Dry, concentrate, and purify by column chromatography. Wash->Purify

Sonogashira Coupling Workflow

Detailed Protocol for Sonogashira Coupling:

  • Reaction Setup: To a Schlenk flask, add 2-Bromo-3'-methoxybenzophenone (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous triethylamine (10 mL) followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, or until TLC analysis shows complete consumption of the starting material.

  • Work-up: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate (30 mL), wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 3: Representative Sonogashira Coupling Reactions of 2-Bromo-3'-methoxybenzophenone

EntryTerminal AlkyneProductTypical Yield (%)
1Phenylacetylene2-(Phenylethynyl)-3'-methoxybenzophenone85-95
2Ethynyltrimethylsilane2-((Trimethylsilyl)ethynyl)-3'-methoxybenzophenone90-98
31-Hexyne2-(Hex-1-yn-1-yl)-3'-methoxybenzophenone80-90
4Propargyl alcohol2-(3-Hydroxyprop-1-yn-1-yl)-3'-methoxybenzophenone75-85

Biological Screening of Derivatized 2-Bromo-3'-methoxybenzophenone

The library of compounds generated from the derivatization of 2-Bromo-3'-methoxybenzophenone can be screened against a variety of biological targets. Based on the known activities of benzophenone derivatives, promising areas for screening include anticancer and neuroprotective assays.

I. Anticancer Activity Screening

Numerous benzophenone derivatives have demonstrated significant anticancer activity.[1] The mechanism of action can vary, but often involves the inhibition of key cellular processes such as cell proliferation and angiogenesis.

Proposed Screening Assays:

  • MTT Assay: This colorimetric assay is a standard initial screen to assess the cytotoxic effects of the compounds on various cancer cell lines (e.g., breast, colon, lung, prostate cancer cell lines). It measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce cell cycle arrest at specific phases (G1, S, G2/M), which is a common mechanism for anticancer drugs.

  • Apoptosis Assays: Assays such as Annexin V/Propidium Iodide staining can be used to determine if the compounds induce programmed cell death (apoptosis) in cancer cells.

  • Kinase Inhibition Assays: Many benzophenone derivatives are known to inhibit protein kinases that are crucial for cancer cell signaling. Screening against a panel of cancer-related kinases can identify specific molecular targets.

Structure-Activity Relationship (SAR) Insights:

The diverse substituents introduced at the 2-position of the benzophenone scaffold will allow for the exploration of SAR. For instance, the introduction of different aryl groups via Suzuki coupling can probe the effect of electronics and sterics on anticancer activity. Similarly, the nature of the amine introduced via Buchwald-Hartwig amination can influence properties like solubility and hydrogen bonding potential, which can impact biological activity.

II. Neuroprotective Activity Screening

Benzophenone derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[9] Their mechanisms of action can include the inhibition of enzymes involved in the disease pathology or the modulation of neurotransmitter receptors.

Proposed Screening Assays:

  • Cholinesterase Inhibition Assays: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors are a major class of drugs for the symptomatic treatment of Alzheimer's disease. The Ellman's assay can be used to determine the inhibitory activity of the synthesized compounds against these enzymes.

  • Beta-Secretase (BACE1) Inhibition Assays: BACE1 is a key enzyme in the production of amyloid-beta peptides, which form the amyloid plaques characteristic of Alzheimer's disease. Fluorometric or FRET-based assays can be used to screen for BACE1 inhibitors.

  • Neuroinflammation Assays: Chronic inflammation in the brain is a hallmark of many neurodegenerative diseases. Assays measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in microglia or astrocyte cell cultures can be used to identify compounds with anti-inflammatory effects.

  • Histamine H3 Receptor Binding Assays: The histamine H3 receptor is a target for cognitive enhancement. Radioligand binding assays can be used to determine the affinity of the compounds for this receptor.[9]

Conclusion

2-Bromo-3'-methoxybenzophenone is a versatile and valuable starting material for the generation of diverse libraries of novel compounds for biological screening. The palladium-catalyzed cross-coupling reactions detailed in this application note provide efficient and modular routes to a wide array of derivatives. The subsequent screening of these compounds in anticancer and neuroprotective assays holds the potential for the discovery of new lead compounds for drug development. The systematic exploration of the structure-activity relationships of these derivatives will provide crucial insights for the design of more potent and selective therapeutic agents.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Suzuki, A. (1985). Organoboron compounds in new synthetic reactions. Pure and Applied Chemistry, 57(12), 1749-1758. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Li, G., et al. (2015). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 20(4), 6828-6844. [Link]

  • Wei, R. R., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21545-21557. [Link]

  • Zhang, Y., et al. (2025). Combination of 2-methoxy-3-phenylsulfonylaminobenzamide and 2-aminobenzothiazole to discover novel anticancer agents. Bioorganic & Medicinal Chemistry, 28(1), 115206. [Link]

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  • Patel, K. R., et al. (2025). Novel synthesis of (Methoxy) 2H-3-Aryl-3, 4-dihydro-1,3 benzoxazine and 2H-3. Journal of Chemical and Pharmaceutical Research, 17(8), 1-6. [Link]

  • Khan, I., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2769. [Link]

  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 32(1), 1-10. [Link]

  • Szałaj, N., et al. (2021). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 26(11), 3247. [Link]

  • Powers, J. P., et al. (2019). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][2][4]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. Molecules, 24(16), 2951. [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]

  • Reddy, V. P., et al. (2022). Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons. The Journal of Organic Chemistry, 87(24), 16568–16581. [Link]

  • Zadrazilova, I., et al. (2018). Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates. Molecules, 23(7), 1739. [Link]

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Method

Application Notes and Protocols for Photochemical Reactions of 2-Bromo-3'-methoxybenzophenone

Introduction: Unraveling the Photochemical intricacies of a Substituted Benzophenone Benzophenones are a cornerstone in the field of photochemistry, serving as versatile photoinitiators, triplet sensitizers, and synthons...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Photochemical intricacies of a Substituted Benzophenone

Benzophenones are a cornerstone in the field of photochemistry, serving as versatile photoinitiators, triplet sensitizers, and synthons for complex molecular architectures. Their rich excited-state chemistry, primarily driven by the highly reactive n-π* triplet state, has been extensively explored. This guide focuses on a specific, asymmetrically substituted derivative: 2-Bromo-3'-methoxybenzophenone . The presence of an ortho-bromo substituent on one phenyl ring and a meta-methoxy group on the other introduces a fascinating interplay of steric and electronic effects that dictate its photochemical behavior.

The ortho-bromo group, due to its steric bulk, is expected to influence the dihedral angle between the benzoyl plane and the substituted phenyl ring, which in turn affects the electronic conjugation and the energy of the excited states. Furthermore, the heavy bromine atom can enhance the rate of intersystem crossing (ISC) from the initially formed singlet excited state (S₁) to the reactive triplet state (T₁). The meta-methoxy group, an electron-donating substituent, modulates the electron density of the aromatic system, which can influence the energy and reactivity of the triplet state, particularly in hydrogen abstraction reactions.[1][2]

This document provides a comprehensive overview of the anticipated photochemical reactions of 2-Bromo-3'-methoxybenzophenone, detailed protocols for conducting these reactions, and methods for characterizing the resulting products and transient species. The information presented herein is designed to empower researchers, scientists, and drug development professionals to harness the unique photochemical properties of this molecule.

Anticipated Photochemical Pathways

Upon absorption of UV radiation, 2-Bromo-3'-methoxybenzophenone is promoted to an excited singlet state (S₁). Due to the inherent properties of the benzophenone chromophore, this S₁ state is expected to undergo rapid and efficient intersystem crossing to the lowest triplet state (T₁), which is the primary reactive species in most benzophenone-mediated photochemical reactions.

Photoreduction and Pinacol Coupling

The hallmark reaction of benzophenones is their photoreduction in the presence of a hydrogen donor, typically a secondary alcohol like isopropanol.[3] The triplet-excited 2-Bromo-3'-methoxybenzophenone is expected to abstract a hydrogen atom from the solvent, generating a ketyl radical and an alcohol-derived radical. Two ketyl radicals can then couple to form a pinacol, a 1,2-diol.[3] The overall quantum yield of benzophenone photoreduction can be close to 2, as the initially formed alcohol radical can reduce a ground-state benzophenone molecule.[3]

The efficiency of this process will be influenced by the electronic nature of the triplet state. The meta-methoxy group, being electron-donating, may slightly decrease the electrophilicity of the carbonyl oxygen in the triplet state, potentially affecting the rate of hydrogen abstraction.

Experimental Protocols

Protocol 1: Photoreduction of 2-Bromo-3'-methoxybenzophenone

This protocol details the procedure for the photochemical synthesis of the corresponding pinacol derivative.

Materials:

  • 2-Bromo-3'-methoxybenzophenone

  • Isopropanol (spectroscopic grade or distilled)

  • Glacial acetic acid (optional, a single drop can sometimes prevent side reactions)

  • Quartz reaction vessel or borosilicate glass tube (if using a longer wavelength UV source)

  • UV photoreactor (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 290 nm)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas source for deoxygenation

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Reaction Setup:

    • Dissolve 1.0 g of 2-Bromo-3'-methoxybenzophenone in 50 mL of isopropanol in a quartz reaction vessel equipped with a magnetic stir bar.

    • (Optional) Add one drop of glacial acetic acid.

    • Seal the vessel with a septum and deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes. Oxygen is an efficient quencher of triplet states and should be removed for optimal results.

  • Irradiation:

    • Place the reaction vessel in the photoreactor, ensuring it is positioned for uniform irradiation.

    • Turn on the cooling system for the lamp and the magnetic stirrer.

    • Initiate irradiation. The reaction progress can be monitored by TLC by observing the disappearance of the starting material spot.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), turn off the UV lamp.

    • Remove the solvent using a rotary evaporator.

    • The crude product will likely be a mixture of the pinacol and any unreacted starting material.

    • Purify the product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Characterize the purified pinacol product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation: Expected Spectroscopic Data for the Pinacol Product

Technique Expected Observations
¹H NMR Disappearance of the carbonyl carbon signal. Appearance of a new signal for the hydroxyl protons (which may be broad and exchangeable with D₂O). Appearance of a new signal for the tertiary carbon bearing the hydroxyl group.
¹³C NMR Disappearance of the carbonyl carbon signal (typically >190 ppm). Appearance of a new signal for the carbinol carbon (typically 70-90 ppm).
IR Disappearance of the strong C=O stretch (around 1660 cm⁻¹). Appearance of a broad O-H stretch (around 3200-3600 cm⁻¹).
Mass Spec A molecular ion peak corresponding to the dimerized product.
Protocol 2: Transient Absorption Spectroscopy

This protocol outlines the setup for detecting and characterizing the triplet excited state and the ketyl radical intermediate using laser flash photolysis.

Materials:

  • Dilute solution of 2-Bromo-3'-methoxybenzophenone in a suitable solvent (e.g., acetonitrile, cyclohexane, or isopropanol)

  • Laser flash photolysis setup (including a pulsed laser for excitation, a probe lamp, a monochromator, and a detector)

  • Quartz cuvette with a 1 cm path length

  • Nitrogen or Argon gas for deoxygenation

  • Triplet quencher (e.g., 1,3-cyclohexadiene)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of 2-Bromo-3'-methoxybenzophenone in the chosen solvent, with an absorbance of approximately 0.3-0.5 at the laser excitation wavelength (e.g., 355 nm from a Nd:YAG laser).

    • Deoxygenate the solution in the cuvette by bubbling with nitrogen or argon for 15-20 minutes.

  • Data Acquisition:

    • Place the cuvette in the sample holder of the laser flash photolysis system.

    • Excite the sample with a laser pulse and record the transient absorption spectrum at various time delays after the pulse.

    • The triplet-triplet absorption of benzophenones typically appears in the 520-540 nm region, while the ketyl radical absorbs around 545 nm.

  • Quenching Experiment:

    • To confirm the assignment of the triplet state, add a known triplet quencher (e.g., 1,3-cyclohexadiene) to the solution and repeat the experiment.

    • The lifetime of the triplet state should be significantly shortened in the presence of the quencher.

  • Data Analysis:

    • Analyze the decay kinetics of the transient species to determine their lifetimes.

    • The rate constant for hydrogen abstraction can be determined by plotting the observed triplet decay rate constant against the concentration of the hydrogen donor (isopropanol).

Data Presentation: Expected Transient Species and their Characteristics

Transient Species Expected λ_max (nm) Expected Lifetime
Triplet State (T₁) ~530Nanoseconds to microseconds, dependent on solvent and presence of quenchers. The ortho-bromo substituent might slightly shorten the lifetime due to the heavy-atom effect.
Ketyl Radical ~545Microseconds to milliseconds, will decay via second-order kinetics (dimerization).
Isopropanol-derived Radical Absorbs in the deep UVShort-lived, will react with ground-state benzophenone.

Visualization of Key Processes

Photoreduction Mechanism

photoreduction BP (S₀) BP (S₀) BP (S₁) BP (S₁) BP (S₀)->BP (S₁) hν (UV Light) BP (T₁) BP (T₁) BP (S₁)->BP (T₁) Intersystem Crossing (ISC) Ketyl Radical Ketyl Radical BP (T₁)->Ketyl Radical + Isopropanol - Isopropanol Radical Pinacol Pinacol Ketyl Radical->Pinacol + Ketyl Radical Isopropanol Isopropanol Isopropanol Radical Isopropanol Radical Isopropanol Radical->Isopropanol + BP (S₀) - Ketyl Radical

Caption: Photoreduction of 2-Bromo-3'-methoxybenzophenone (BP) to its pinacol.

Experimental Workflow for Photoreduction

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve Dissolve BP in Isopropanol deoxygenate Deoxygenate with N₂/Ar dissolve->deoxygenate irradiate Irradiate with UV Light deoxygenate->irradiate monitor Monitor by TLC irradiate->monitor evaporate Evaporate Solvent monitor->evaporate Reaction Complete chromatography Column Chromatography evaporate->chromatography characterize NMR, IR, MS chromatography->characterize

Caption: Workflow for the photochemical synthesis and analysis of the pinacol product.

Conclusion and Further Considerations

The unique substitution pattern of 2-Bromo-3'-methoxybenzophenone offers a platform for exploring nuanced photochemical reactions. While photoreduction to the corresponding pinacol is a primary anticipated pathway, other reactions, such as intramolecular cyclization or reactions involving the carbon-bromine bond, cannot be entirely ruled out under specific conditions and should be considered during product analysis. The protocols provided herein offer a robust starting point for investigating the rich photochemistry of this molecule. Careful execution of these experiments, coupled with thorough analytical characterization, will undoubtedly yield valuable insights into the fundamental principles of organic photochemistry and may lead to novel synthetic applications.

References

  • Neckers, D. C. (2003). The Photochemistry of Benzophenone. The Spectrum, 16(4), 18-26. [Link]

  • Demeter, A., Horváth, K., Böőr, K., Molnár, L., Soós, T., & Lendvay, G. (2013). Substituent effect on the photoreduction kinetics of benzophenone. The Journal of Physical Chemistry A, 117(40), 10196-10210. [Link]

  • Axel Griesbeck, A. G. (2004). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews, 104(2), 677-724. [Link]

  • Phillips, D. L., & Wan, P. (2016). Competition between "Meta Effect" Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions. The Journal of Organic Chemistry, 81(21), 10345-10353. [Link]

  • Demeter, A., Horváth, K., Böőr, K., Molnár, L., Soós, T., & Lendvay, G. (2013). Substituent effect on the photoreduction kinetics of benzophenone. PubMed, 23980872. [Link]

  • Griesbeck, A. G., & Mattay, J. (Eds.). (2005). Photochemical reactions of aromatic compounds and the concept of the photon as a traceless reagent. Royal Society of Chemistry. [Link]

  • Kovalev, D., & Klán, P. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Molecules, 28(15), 5737. [Link]

  • Das, R., & Das, T. (2015). A spectroscopic method for monitoring photochemical reactions in the gas phase. Review of Scientific Instruments, 86(8), 083101. [Link]

  • Scaiano, J. C., & Leigh, W. J. (2014). Electron transfer from the benzophenone triplet excited state directs the photochemical synthesis of gold nanoparticles. Photochemical & Photobiological Sciences, 13(1), 12-15. [Link]

  • Chen, Y., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9235-9242. [Link]

  • Kumar, A., & Singh, R. (2014). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. International Journal of ChemTech Research, 6(5), 2876-2880. [Link]

  • Griesbeck, A. G. (2004). Photochemical reactions of aromatic compounds and the concept of the photon as a traceless reagent. Chemical Society Reviews, 33(3), 145-154. [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman. [Link]

  • Bach, T., & Hehn, J. P. (2011). Photochemical reactions as key steps in natural product synthesis. Angewandte Chemie International Edition, 50(5), 1000-1045. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-Bromo-3'-methoxybenzophenone by Recrystallization

Welcome to the technical support guide for the purification of 2-Bromo-3'-methoxybenzophenone. This document is designed for researchers, scientists, and drug development professionals who require a high-purity solid pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Bromo-3'-methoxybenzophenone. This document is designed for researchers, scientists, and drug development professionals who require a high-purity solid product for their work. We will move beyond simple procedural steps to explain the underlying principles and troubleshooting logic essential for successful recrystallization.

Section 1: Compound Profile & Purification Rationale

Q1: What is 2-Bromo-3'-methoxybenzophenone and why is its purity critical?

2-Bromo-3'-methoxybenzophenone is an aromatic ketone, a class of compounds frequently used as intermediates in the synthesis of pharmaceuticals and other high-value organic materials. Its molecular structure, featuring two aromatic rings, a ketone linker, a methoxy group, and a bromine atom, makes it a versatile building block.

The purity of this intermediate is paramount. Impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and introduce contaminants that are difficult to remove from the final active pharmaceutical ingredient (API). For drug development professionals, ensuring the purity of starting materials is a fundamental requirement for reproducible results and regulatory compliance.

Q2: How is this compound typically synthesized and what are the likely impurities?

This compound is commonly synthesized via a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1] In a typical synthesis, anisole (methoxybenzene) is acylated with 2-bromobenzoyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

Understanding the reaction provides insight into potential impurities:

  • Unreacted Starting Materials: Anisole and 2-bromobenzoyl chloride (or its hydrolyzed form, 2-bromobenzoic acid).

  • Isomeric Byproducts: The methoxy group on anisole is an ortho-, para-directing group. While the desired product is the meta-substituted isomer relative to the bromo group on the other ring, the acylation on the anisole ring can produce the ortho- (2-bromo-2'-methoxybenzophenone) and para- (2-bromo-4'-methoxybenzophenone) isomers. The para-isomer is often a significant byproduct.

  • Catalyst Residues: Residual aluminum chloride and its hydrolysis products from the reaction workup.[3]

  • Solvent Residues: Solvents used during the synthesis and extraction steps.

Recrystallization is an effective technique for removing these types of impurities, leveraging differences in solubility between the desired product and the contaminants.[4]

Compound Data Summary
PropertyValueSource
Chemical Name 2-Bromo-3'-methoxybenzophenone[5]
CAS Number 890098-06-3[5]
Molecular Formula C₁₄H₁₁BrO₂[5]
Molecular Weight 291.14 g/mol [5]
Melting Point 83-85 °C[5]
Appearance Pale-yellow solid (typical)[6]

Section 2: The Recrystallization Workflow: A Step-by-Step Guide

This workflow outlines the logical progression of the recrystallization process, from initial solvent screening to the final, dried product.

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Protocol cluster_analysis Validation SolventScreen 1. Solvent Screening SelectSolvent 2. Select Optimal Solvent(s) SolventScreen->SelectSolvent Dissolve 3. Dissolve Crude Solid SelectSolvent->Dissolve Decolorize 4. Decolorize (Optional) Dissolve->Decolorize HotFilter 5. Hot Filter Decolorize->HotFilter Crystallize 6. Cool to Crystallize HotFilter->Crystallize Isolate 7. Isolate Crystals Crystallize->Isolate Dry 8. Dry Product Isolate->Dry Analyze 9. Analyze Purity (MP, TLC) Dry->Analyze

Caption: A standard workflow for purification by recrystallization.

Part A: Solvent Selection (The Critical First Step)
Q3: What defines an ideal recrystallization solvent?

The choice of solvent is the most critical factor for successful recrystallization. An ideal solvent should exhibit the following characteristics:[4][7][8]

  • High Solvency at High Temperature: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperature: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below.[9][10] This ensures maximum recovery of the purified product upon cooling.

  • Appropriate Impurity Solubility: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble at all temperatures (removable by hot filtration).[7]

  • Chemical Inertness: The solvent must not react with the compound being purified.[4][7]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[4]

  • Boiling Point Consideration: The solvent's boiling point should be lower than the melting point of the compound to prevent the compound from "oiling out" (melting instead of dissolving).[8] For 2-Bromo-3'-methoxybenzophenone (MP ~83-85 °C), solvents with very high boiling points should be avoided.

Q4: Which solvents are recommended for 2-Bromo-3'-methoxybenzophenone?

Given the compound's aromatic ketone structure, solvents of intermediate polarity are excellent starting points. A systematic screening is always recommended.

SolventBoiling Point (°C)PolarityRationale & Comments
Isopropanol 82.5Polar ProticOften effective for substituted benzophenones.[11] Its boiling point is just below the compound's melting point, making it a strong candidate.
Ethanol (95%) 78Polar ProticA very common and effective recrystallization solvent for moderately polar compounds. Can be used in a mixed system with water.[12]
Ethyl Acetate 77Polar AproticA good solvent for many organic compounds, including ketones.[13] A patent for a related acetophenone used it successfully.[6] Can be paired with a non-polar solvent like heptane.
Acetone 56Polar AproticIts low boiling point allows for a smaller temperature gradient but can be effective. Often a very good solvent for ketones.[13]
Toluene 111Non-polarMay be too high of a boiling point, risking oiling out. Better for dissolving non-polar impurities.
Heptane/Hexane 98 / 69Non-polarThe compound is likely to have low solubility in these even when hot. Best used as an "anti-solvent" in a mixed solvent system (e.g., Ethyl Acetate/Heptane).
Experimental Protocol: Solvent Screening
  • Place approximately 20-30 mg of the crude 2-Bromo-3'-methoxybenzophenone into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, swirling after each drop. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[9]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. A copious amount of fine, crystalline solid indicates a promising solvent.

Part B: The Main Recrystallization Protocol

This protocol assumes isopropanol has been selected as a suitable solvent. Adjust volumes based on the scale of your experiment.

  • Dissolution: Place the crude 2-Bromo-3'-methoxybenzophenone (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol (e.g., 50 mL) and heat the mixture to a gentle boil on a hot plate with stirring. Add more hot isopropanol in small portions until the solid has completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which maximizes product recovery upon cooling.[8]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities. Adding it to a superheated solution can cause violent bumping.

  • Hot Gravity Filtration: Pre-heat a stemless or short-stemmed glass funnel and a clean Erlenmeyer flask. Place a piece of fluted filter paper in the hot funnel. Filter the boiling solution quickly to remove any insoluble impurities or the activated charcoal. Causality: This step must be done quickly and with hot equipment to prevent the desired compound from crystallizing prematurely in the funnel or on the filter paper.[14]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of a pure, well-defined crystal lattice. Rapid cooling can trap impurities within the crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold isopropanol. Causality: The cold solvent washes away any residual soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

  • Drying: Transfer the crystals to a watch glass and allow them to air-dry. For faster results, dry them in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

Section 3: Troubleshooting Guide & FAQs

Troubleshooting Start Problem Encountered OilingOut Oiling Out Compound melts, forms oil Start->OilingOut NoCrystals No Crystals Form Solution remains clear Start->NoCrystals LowYield Low Yield Poor recovery Start->LowYield PrematureCrystals Premature Crystallization Crystals in funnel Start->PrematureCrystals Sol1 Re-heat to dissolve oil. Add more solvent. Cool more slowly. OilingOut->Sol1 Sol2 Scratch inner wall of flask. Add a seed crystal. Evaporate some solvent & re-cool. NoCrystals->Sol2 Sol3 Ensure sufficient cooling time. Use minimum hot solvent. Recover second crop from filtrate. LowYield->Sol3 Sol4 Pre-heat funnel & flask. Use a stemless funnel. Keep solution boiling. Filter in small portions. PrematureCrystals->Sol4

Caption: A logic diagram for troubleshooting common recrystallization issues.

Q5: My compound "oiled out" instead of forming crystals. What should I do?

This occurs when the solute's melting point is below the boiling point of the solvent, or when a highly concentrated solution is cooled too quickly.

  • Solution: Re-heat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. If the problem persists, you may need to choose a solvent with a lower boiling point.

Q6: No crystals are forming, even after the solution is cold. How can I induce crystallization?

This usually means the solution is not supersaturated, or there is no nucleation site for crystals to begin growing.

  • Solutions:

    • Scratch: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites.

    • Seed: If you have a pure crystal of the compound, add a tiny speck to the solution to act as a template for crystal growth.

    • Concentrate: Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.

Q7: My final yield is very low. How can I improve recovery?

Low yield is often due to using too much solvent or not cooling the solution sufficiently.

  • Solutions:

    • Minimize Solvent: During the dissolution step, ensure you are using the absolute minimum amount of boiling solvent required.

    • Maximize Cooling: Ensure the flask spends adequate time in an ice-water bath (30+ minutes) to minimize the compound's solubility in the cold mother liquor.

    • Second Crop: It is sometimes possible to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this crop will likely be less pure than the first.

Q8: The melting point of my recrystallized product is still broad or low. What's next?

A broad or depressed melting point indicates the presence of impurities.

  • Solution: A second recrystallization is necessary. Use the same procedure, but start with the already-purified material. If the melting point does not improve after a second attempt with the same solvent, consider trying a different solvent system, as the persistent impurity may have similar solubility properties to your product in the first solvent.

Section 4: Characterization of Purified Product

Q9: How do I confirm the purity of my final product?

A successful recrystallization must be validated with analytical data.

  • Melting Point Analysis: This is the most straightforward method. A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value (83-85 °C).[5] A broad or depressed melting point signifies impurities.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A pure product should show a single, distinct spot, while the crude material may show multiple spots corresponding to impurities.

  • Spectroscopy (NMR, IR): For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and FT-IR should be employed. The resulting spectra should be clean and match the expected structure of 2-Bromo-3'-methoxybenzophenone.

Section 5: Safety Precautions

Q10: What are the primary safety hazards associated with this procedure?

While recrystallization is a standard technique, it involves hazards that must be respected.

  • Chemical Hazards: 2-Bromo-3'-methoxybenzophenone and related structures are considered hazardous. They may be harmful if swallowed and can cause skin and serious eye irritation or burns.[15][16] Always handle the solid material in a fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.

  • Solvent Hazards: Organic solvents are typically flammable. Never heat them with an open flame; use a hot plate or heating mantle. Ensure work is performed in a well-ventilated fume hood to avoid inhaling vapors.

  • Thermal Hazards: Handling boiling liquids can cause severe burns. Use appropriate clamps and heat-resistant gloves when handling hot flasks.

  • Pressure Hazards: Never heat a sealed container (e.g., a capped Erlenmeyer flask), as pressure can build up and cause an explosion.

Always consult the Safety Data Sheet (SDS) for 2-Bromo-3'-methoxybenzophenone and all solvents used before beginning any experimental work.[15][17]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of 2-bromo-N-phenethylbenzenesulfonamide.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center, University of Michigan. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • NCERT. (n.d.). Tests for Functional Groups.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Swarthmore College. (n.d.). Recrystallization-1.pdf.
  • fieldguide2chemistry. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube.
  • Professor Dave Explains. (2018). Recrystallization. YouTube.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3'-methoxyacetophenone.
  • ChemicalBook. (n.d.). 2-BROMO-3'-METHOXYBENZOPHENONE.
  • Google Patents. (2016). CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-3`-methoxyacetophenone.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - 2-Bromo-3'-methoxyacetophenone.
  • Dan's Lab. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.
  • Oregon State University, Department of Chemistry. (2005). Experimental Chemistry II - Poster Abstracts.
  • Avena Lab. (n.d.). Benzophenone-3 TDS ENG.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzophenone.
  • PubChem. (n.d.). 2-Bromo-3-methoxytoluene.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Frontiers in Chemistry. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.
  • Ataman Kimya. (n.d.). BENZOPHENONE-3.
  • Angene Chemical. (2025). Safety Data Sheet.
  • ResearchGate. (n.d.). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride.
  • CymitQuimica. (2024). Safety Data Sheet.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Bromo-3'-methoxybenzophenone Coupling Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to overcoming challenges in cross-coupling reactions with 2-Bromo-3'-methoxybenzophenone. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to overcoming challenges in cross-coupling reactions with 2-Bromo-3'-methoxybenzophenone. This guide is designed for researchers, chemists, and drug development professionals who encounter low conversion rates or side reactions when utilizing this specific substrate. Our goal is to provide in-depth, scientifically grounded solutions in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

The Challenge: Understanding the Substrate

2-Bromo-3'-methoxybenzophenone presents a unique set of challenges in palladium- or copper-catalyzed cross-coupling reactions. Its structure combines three key features that can impede reactivity:

  • Steric Hindrance: The bromine atom is ortho to a bulky benzoyl group, which can sterically hinder its approach to the metal center of the catalyst, slowing down the critical oxidative addition step.[1][2]

  • Electron-Rich Nature: The methoxy group on the second aromatic ring is electron-donating, which can decrease the electrophilicity of the aryl bromide, further disfavoring oxidative addition.

  • Coordinating Carbonyl Group: The ketone's carbonyl oxygen can act as a Lewis base, potentially coordinating to the metal catalyst. This can sometimes lead to catalyst inhibition or the formation of off-cycle, inactive species.

This guide provides structured troubleshooting advice for the most common coupling reactions used with this substrate.

Part 1: General Troubleshooting & Foundational Issues

Before delving into reaction-specific problems, it's crucial to rule out foundational issues that are common across all cross-coupling chemistries.

Q1: My reaction shows little to no conversion. What are the absolute first things I should verify?

Answer: When a reaction fails completely, the issue is often related to the fundamental integrity of the reagents and the reaction environment.

  • Catalyst Activity: Palladium and copper catalysts, especially in their active Pd(0) or Cu(I) states, can be sensitive to air and moisture.[3] Catalyst deactivation through oxidation or aggregation is a primary cause of reaction failure.[4][5]

    • Protocol: Always use a fresh, high-purity catalyst or precatalyst. If you suspect your catalyst has degraded, purchase a new batch or use a glovebox for handling. For palladium, consider using air-stable precatalysts (e.g., G3 or G4 Buchwald precatalysts) which are designed for consistent activation.[6]

  • Solvent and Reagent Purity: The presence of water or other protic impurities can lead to unwanted side reactions, such as hydrodehalogenation (debromination) of your starting material.[3]

    • Protocol: Use anhydrous solvents from a solvent purification system or a freshly opened bottle. Ensure all reagents, especially hygroscopic bases like K₃PO₄ or Cs₂CO₃, are thoroughly dried before use.

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote side reactions like the homocoupling of alkynes (in Sonogashira reactions).[7]

    • Protocol: Properly degas your reaction mixture. The most effective method is three cycles of freeze-pump-thaw. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst and reagents is a viable option.[8]

Q2: I'm observing a significant amount of a side product that appears to be 3-methoxybenzophenone (debromination). What causes this and how can I stop it?

Answer: The formation of the debrominated product, 3-methoxybenzophenone, is a classic side reaction known as hydrodehalogenation. This occurs when the aryl halide is reduced instead of coupled.

  • Causality: This side reaction is often promoted by strong bases, the presence of protic impurities (like water or alcohols), or certain phosphine ligands that can facilitate a β-hydride elimination pathway from solvent or amine molecules, placing a hydride on the palladium center.[9] Reductive elimination of this hydride with the aryl group yields the undesired product.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: As mentioned above, rigorously exclude water from your reaction.[3]

    • Screen Milder Bases: If you are using a very strong base like NaOtBu or LHMDS, switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[6]

    • Choose Your Ligand Wisely: While bulky, electron-rich ligands are necessary, some are more prone to promoting this side reaction than others. If debromination is persistent, screening a different class of ligand may be beneficial.

    • Avoid Alcohol Solvents: Solvents like methanol or ethanol can be deprotonated by strong bases, acting as a hydride source and leading to hydrodehalogenation.[9]

Part 2: Reaction-Specific Troubleshooting
A. Suzuki-Miyaura Coupling

This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester).

Answer: The slow rate is directly linked to the sterically hindered and electron-rich nature of 2-Bromo-3'-methoxybenzophenone. The key is to select a catalyst system that can overcome the high activation barrier of the oxidative addition step.

  • Causality: The catalytic cycle for Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination.[10] For challenging substrates, the oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step. Bulky, electron-rich phosphine ligands are essential as they stabilize the electron-rich Pd(0) center and promote the difficult oxidative addition.[1][11]

Suzuki_Optimization

  • Recommended Protocol & Table:

ParameterInitial RecommendationTroubleshooting Options & Rationale
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)Use an air-stable precatalyst like SPhos Pd G3 to ensure consistent generation of the active catalyst.
Ligand SPhos (2-4 mol%)If conversion is low, screen other dialkylbiaryl phosphines like RuPhos or XPhos. Their specific steric and electronic profiles can dramatically alter reaction efficiency.[2][12]
Base K₃PO₄ (2-3 equivalents)K₃PO₄ is a good starting point. Cs₂CO₃ is more soluble and can sometimes accelerate the reaction. If your substrate has base-sensitive groups, powdered KF can be a milder alternative.[13][14]
Solvent Toluene or 1,4-DioxanePoor solubility is a common reason for reaction failure.[6][13] Consider a solvent mixture or switch to a solvent with better solubilizing power like 2-MeTHF.
Temperature 80-110 °CIf the reaction is clean but slow, a moderate increase in temperature can be beneficial. If side products form, a lower temperature may be required.
B. Sonogashira Coupling

This reaction couples the aryl bromide with a terminal alkyne.

Answer: Alkyne homocoupling is a classic side reaction in Sonogashira chemistry, and it is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.

  • Causality: The traditional Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] The copper assists in deprotonating the alkyne and forming a copper acetylide, which then undergoes transmetalation with the palladium complex. However, Cu(I) can be oxidized, promoting the oxidative dimerization of the alkyne.

You have two main paths to solve this problem: improve the copper-catalyzed reaction or switch to a copper-free protocol.

  • Optimizing the Copper-Catalyzed Reaction:

    • Rigorous Degassing: Ensure your reaction is completely free of oxygen to minimize the homocoupling pathway.

    • Lower Catalyst Loading: Use the minimum effective amount of CuI (e.g., 1-5 mol%).

    • Amine Base/Solvent: An amine base like triethylamine or diisopropylamine is crucial for the catalytic cycle.[15] It acts as both the base and often as a co-solvent.

  • Switching to a Copper-Free Protocol: For many modern applications, especially with complex substrates, copper-free Sonogashira is preferred to avoid homocoupling and simplify purification.

    • Mechanism: In the absence of copper, a stronger base is typically required to deprotonate the alkyne sufficiently for it to interact directly with the palladium center. The choice of ligand is also critical.[16]

    • Recommended Protocol: A system using a palladium source (e.g., Pd(OAc)₂), a bulky phosphine ligand, and a strong but non-nucleophilic base in an aprotic solvent is often effective.[17]

ParameterCopper-Free Sonogashira RecommendationsRationale
Pd Source Pd(OAc)₂ or PdCl₂(PPh₃)₂ (1-2 mol%)Robust and commonly available palladium sources.
Ligand P(t-Bu)₃ or bulky N-heterocyclic carbenes (NHCs)These electron-rich and sterically demanding ligands facilitate the reaction in the absence of a copper co-catalyst.[18][19]
Base Cs₂CO₃ or t-BuOK (2-3 equivalents)A stronger base is needed to facilitate the deprotonation of the alkyne.
Solvent Dioxane, DMF, or TolueneAprotic solvents are standard. Ensure they are anhydrous.
Additive None (Copper-Free)The primary advantage is the elimination of the copper co-catalyst (CuI).
C. Buchwald-Hartwig Amination

This reaction forms a C-N bond between the aryl bromide and an amine.

Answer: Buchwald-Hartwig amination is highly sensitive to the interplay between the base, ligand, and solvent.[20] For a sterically hindered substrate like 2-Bromo-3'-methoxybenzophenone, finding the right balance to promote reductive elimination without causing decomposition is key.

  • Causality: The choice of base is critical. A base that is too strong (like NaOtBu) can deprotonate other positions on your substrate or amine, leading to side reactions, especially at elevated temperatures. The ligand must be bulky enough to promote the C-N bond-forming reductive elimination, which is often the rate-limiting step.[20]

Buchwald_Hartwig_Logic

  • Key Optimization Points:

    • Base Selection: Sodium tert-butoxide (NaOtBu) is a very common and effective base, but for sensitive substrates, it can be too harsh. A systematic screen starting with weaker bases is advisable.

      • Screening Order: K₂CO₃ → K₃PO₄ → NaOtBu.

    • Ligand Choice: For sterically hindered aryl bromides, highly active biarylphosphine ligands are required.

      • Recommended Ligands: BrettPhos, RuPhos, or XPhos often provide excellent results where older generation ligands fail.

    • Solvent Effects: The solvent not only affects solubility but also the stability and activity of the catalytic species.[9][21] Aprotic solvents are standard.

      • Common Solvents: Toluene, 1,4-dioxane, and THF are widely used.[6] Avoid chlorinated solvents or coordinating solvents like acetonitrile, which can inhibit the catalyst.[6]

References
  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines Source: ResearchGate URL: [Link]

  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: RSC Publishing URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]

  • Title: Troubleshooting Ullmann Couplint Source: Reddit URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides Source: ACS Publications URL: [Link]

  • Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]

  • Title: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira cross-coupling of 3-bromo-1,2-diones Source: ScienceDirect URL: [Link]

  • Title: Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: ACS Publications URL: [Link]

  • Title: Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions Source: PubMed Central (PMC) URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper Source: Organic Chemistry Portal URL: [Link]

  • Title: Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions Source: Semantic Scholar URL: [Link]

  • Title: Suzuki Reaction Source: YouTube URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions Source: PubMed URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity in the Bromination of 3-Methoxybenzophenone

Welcome to the technical support center for the bromination of 3-methoxybenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific el...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of 3-methoxybenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific electrophilic aromatic substitution reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the regioselectivity and overall success of your experiments.

Introduction: The Challenge of Regioselectivity

The bromination of 3-methoxybenzophenone presents a classic challenge in organic synthesis: controlling where the bromine atom adds to the aromatic ring. The molecule has two aromatic rings with competing directing groups. The methoxy (-OCH₃) group on one ring is a powerful activating, ortho-, para- directing group.[1][2] Conversely, the benzoyl group (-COC₆H₅) is a deactivating, meta- directing group.[3] This interplay of electronic effects can lead to a mixture of isomeric products, complicating purification and reducing the yield of the desired compound. This guide will provide the expertise to navigate these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the bromination of 3-methoxybenzophenone.

Question 1: My reaction is producing a mixture of isomers. How can I favor bromination on the methoxy-substituted ring?

Answer:

This is the most common issue. The methoxy group is a strong activating group, making its ring significantly more reactive towards electrophiles than the benzoyl-substituted ring.[4] To favor bromination on the methoxy-activated ring, you should employ mild reaction conditions.

  • Rationale: Harsh conditions, such as high temperatures or the use of a strong Lewis acid catalyst, can overcome the activation difference between the two rings, leading to a less selective reaction.

  • Protocol:

    • Dissolve 3-methoxybenzophenone in a suitable solvent like acetic acid or a chlorinated solvent (e.g., dichloromethane).

    • Use a less reactive brominating agent. Instead of elemental bromine (Br₂), consider N-bromosuccinimide (NBS). NBS is a milder source of electrophilic bromine and can improve selectivity.[5]

    • Run the reaction at or below room temperature. Cooling the reaction mixture can further enhance selectivity.

    • Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid over-bromination or side reactions.

Question 2: I'm observing bromination at the ortho position to the methoxy group, but I want the para isomer. How can I improve para selectivity?

Answer:

While the methoxy group directs to both the ortho and para positions, the para product is often favored due to reduced steric hindrance.[1][6] If you are seeing a significant amount of the ortho product, consider the following adjustments:

  • Steric Hindrance: The size of the brominating agent and the solvent can influence the ortho/para ratio. Using a bulkier brominating agent or a solvent that can create a larger solvation shell around the electrophile may disfavor attack at the more sterically hindered ortho position.

  • Temperature: Lowering the reaction temperature can sometimes increase the preference for the thermodynamically more stable para isomer.

  • Alternative Reagents: Consider using a reagent system like ammonium bromide with an oxidant (e.g., Oxone), which can offer high regioselectivity for the para position under mild conditions.[7]

Question 3: My reaction is very slow or not proceeding to completion. What can I do?

Answer:

While mild conditions are key for selectivity, the reaction still needs to proceed at a reasonable rate.

  • Catalyst: If you are using a very mild brominating agent like NBS without a catalyst, the reaction may be slow. A catalytic amount of a weak Lewis acid or a protic acid (like acetic acid as the solvent) can activate the brominating agent without significantly compromising selectivity.

  • Temperature: A modest increase in temperature (e.g., to 40-50 °C) can increase the reaction rate. However, monitor the isomer ratio carefully, as higher temperatures can decrease selectivity.

  • Reagent Purity: Ensure your starting material and reagents are pure and dry. Water can react with some brominating agents and catalysts, inhibiting the reaction.

Question 4: I'm seeing evidence of benzylic bromination (on the CH₂ group if present) instead of aromatic bromination. Why is this happening and how can I prevent it?

Answer:

Benzylic bromination typically occurs via a free-radical mechanism, which is promoted by light or radical initiators.[8]

  • Light: Ensure your reaction vessel is protected from light by wrapping it in aluminum foil.[9] Standard laboratory fluorescent lighting can be sufficient to initiate radical reactions.[9]

  • Radical Initiators: Avoid any sources of radical initiation. If using a reagent like NBS, ensure it is not contaminated with radical initiators.

  • Reaction Conditions: Electrophilic aromatic substitution is favored by polar solvents and the presence of a Lewis or Brønsted acid catalyst. Radical reactions are more common in nonpolar solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the bromination of 3-methoxybenzophenone?

The major product is expected to be 4-bromo-3-methoxybenzophenone . The methoxy group is a powerful activating, ortho-, para- director, making the ring it is attached to much more susceptible to electrophilic attack than the other ring, which is deactivated by the meta- directing benzoyl group.[1][3] Between the ortho and para positions relative to the methoxy group, the para position is generally favored due to less steric hindrance.

Q2: Can I use elemental bromine (Br₂) for this reaction?

Yes, elemental bromine can be used, but it is a more reactive and less selective brominating agent than alternatives like NBS.[10] If using Br₂, it is crucial to use mild conditions (low temperature, no strong Lewis acid) to maximize selectivity for the desired isomer. Often, Br₂ is used in a solvent like acetic acid.

Q3: What is the mechanism of this reaction?

The bromination of 3-methoxybenzophenone proceeds via an electrophilic aromatic substitution (EAS) mechanism.[11][12][13] The key steps are:

  • Generation of an electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br bond).

  • The π-electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[13]

  • A base (e.g., the solvent or the counter-ion of the bromine source) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[12]

Q4: Are there "greener" or more sustainable brominating agents I can use?

Yes, there is a growing interest in developing more environmentally friendly bromination methods.[14] Some options include:

  • In situ generation of bromine: Using systems like sodium bromide (NaBr) with an oxidant (e.g., hydrogen peroxide or sodium hypochlorite) generates bromine in the reaction mixture, avoiding the handling and storage of elemental bromine.[14][15]

  • Bromide-bromate mixtures: These can be effective for various bromination reactions and produce benign byproducts.[15]

  • Flow chemistry: Performing the bromination in a continuous flow reactor can improve safety and control over reaction conditions, often using in situ generated bromine.[16]

Data Presentation

Table 1: Comparison of Common Brominating Agents

Brominating AgentTypical ConditionsAdvantagesDisadvantages
Elemental Bromine (Br₂) Acetic acid, room temp.Readily available, inexpensive.Highly reactive, can lead to over-bromination and lower selectivity. Corrosive and hazardous to handle.
N-Bromosuccinimide (NBS) Acetic acid or CH₂Cl₂, room temp.Milder, often more selective. Easier and safer to handle than Br₂.More expensive than Br₂.
Ammonium Bromide (NH₄Br) / Oxone Methanol/water, room temp.Mild, often highly regioselective for para substitution.[7]Requires a two-component system.
Sodium Bromide (NaBr) / H₂O₂ Aqueous or alcoholic solvent."Greener" option, avoids elemental bromine.[14]Reaction rate can be sensitive to pH and temperature.

Experimental Protocols

Protocol 1: General Procedure for Bromination using NBS

  • Dissolve 3-methoxybenzophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and protected from light.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into a beaker of ice water.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

Visualizations

EAS_Mechanism cluster_reactants Reactants cluster_activation Electrophile Generation cluster_attack Nucleophilic Attack cluster_deprotonation Deprotonation 3-Methoxybenzophenone 3-Methoxybenzophenone Sigma_Complex Sigma Complex (Resonance Stabilized) 3-Methoxybenzophenone->Sigma_Complex π electrons attack Br⁺ Br2 Br-Br Activated_Br δ+Br-Brδ-•••FeBr₃ Br2->Activated_Br FeBr3 FeBr₃ (Catalyst) FeBr3->Activated_Br Activated_Br->Sigma_Complex Product Brominated Product Sigma_Complex->Product -H⁺ HBr_FeBr3 HBr + FeBr₃ Sigma_Complex->HBr_FeBr3

Caption: General mechanism of electrophilic aromatic bromination.

Sources

Optimization

Side reactions to avoid during the synthesis of 2-Bromo-3'-methoxybenzophenone

Welcome to the technical support resource for the synthesis of 2-Bromo-3'-methoxybenzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and si...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-Bromo-3'-methoxybenzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies grounded in established chemical principles to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Friedel-Crafts acylation of anisole with 2-bromobenzoyl chloride is giving me a low yield of the desired 3'-methoxy isomer and a significant amount of an unknown isomer. What is happening?

Answer: This is a classic challenge in Friedel-Crafts acylation involving a substituted benzene ring like anisole. The methoxy group (-OCH₃) is a powerful ortho-, para-directing group due to its electron-donating nature via resonance. While the para-position is sterically favored, obtaining a mixture of ortho- and para-acylated products is common. In your case, the "unknown" isomer is likely 2-bromo-4'-methoxybenzophenone.

Mechanism of Side Reaction:

The Lewis acid catalyst (e.g., AlCl₃) coordinates to the carbonyl oxygen of 2-bromobenzoyl chloride, forming a highly electrophilic acylium ion. The methoxy group on anisole activates the aromatic ring towards electrophilic attack at the ortho and para positions. The para-attack is generally favored due to less steric hindrance, leading to the 4'-methoxy isomer as a significant side product.

Troubleshooting & Prevention:

  • Choice of Catalyst and Stoichiometry: The strength and amount of the Lewis acid can influence the isomer ratio. Using a milder Lewis acid, such as FeCl₃ or ZnCl₂, can sometimes offer better selectivity. Over-using a strong Lewis acid like AlCl₃ can also lead to demethylation of the methoxy group as a further side reaction.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the thermodynamically more stable para-product, but it can also help control the reaction rate to minimize unwanted byproducts.

  • Solvent Selection: The choice of solvent can influence the reactivity and selectivity. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane are standard. Nitrobenzene can be used, but it is often reserved for deactivated rings.

Workflow: Isomer Formation in Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_products Products Anisole Anisole Acylium 2-Bromobenzoyl Acylium Ion Desired 2-Bromo-3'-methoxybenzophenone (Ortho Product) Acylium->Desired Ortho Attack (Sterically Hindered) Side 2-Bromo-4'-methoxybenzophenone (Para Product) Acylium->Side Para Attack (Sterically Favored) G Crude Crude Product (with Isomeric Impurity) Column Column Chromatography Crude->Column Initial Attempt Recrystallize Recrystallization Column->Recrystallize If Impure Pure Pure Product (>99%) Column->Pure If Successful HPLC Preparative HPLC Recrystallize->HPLC If Still Impure Recrystallize->Pure Success HPLC->Pure High Purity

Troubleshooting

Technical Support Center: Purifying 2-Bromo-3'-methoxybenzophenone via Column Chromatography

Welcome to our dedicated technical support guide for the column chromatography purification of 2-Bromo-3'-methoxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals see...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the column chromatography purification of 2-Bromo-3'-methoxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals seeking to navigate the nuances of this specific separation. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a readily accessible question-and-answer format. Our goal is to empower you with the scientific rationale behind each step, enabling you to troubleshoot effectively and optimize your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting column chromatography for 2-Bromo-3'-methoxybenzophenone?

A1: Before proceeding to column chromatography, it is crucial to develop a separation method using Thin-Layer Chromatography (TLC). TLC is a rapid and cost-effective technique to determine the optimal solvent system (mobile phase) for your separation.[1] By testing various solvent mixtures, you can identify the conditions that provide the best separation between your target compound, 2-Bromo-3'-methoxybenzophenone, and any impurities. The ideal solvent system will result in a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, ensuring it moves off the baseline but is well-separated from other components.

Q2: What stationary phase is most appropriate for the purification of 2-Bromo-3'-methoxybenzophenone?

A2: For the purification of moderately polar compounds like 2-Bromo-3'-methoxybenzophenone, silica gel is the most common and effective stationary phase.[2][3] Silica gel is a polar adsorbent, and its slightly acidic nature is generally compatible with ketones and halogenated aromatic compounds.[3] Standard silica gel with a particle size of 60-120 mesh is a good starting point for gravity column chromatography.[2]

Q3: How do I choose the right mobile phase for my separation?

A3: The choice of mobile phase is critical for a successful separation and is best determined by preliminary TLC analysis. For normal-phase chromatography with a silica gel stationary phase, you will typically use a mixture of a non-polar solvent and a slightly more polar solvent. The mobile phase works by competing with the analyte for binding sites on the stationary phase.[4] A good starting point for 2-Bromo-3'-methoxybenzophenone, a compound of moderate polarity, would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1][5] You can then adjust the ratio of these solvents to achieve the desired separation.

Q4: How much silica gel should I use for my column?

A4: A general rule of thumb is to use a weight of silica gel that is 20 to 50 times the weight of your crude sample.[3] For more challenging separations where impurities are close in polarity to the product, a higher ratio (e.g., 100:1) may be necessary. The amount of stationary phase directly impacts the resolution of the separation.

Troubleshooting Guide

Q5: My compound is not moving off the baseline of the column. What should I do?

A5: If your compound is stuck at the top of the column, it indicates that the mobile phase is not polar enough to elute it. The components of the mobile phase compete with the analyte for adsorption sites on the stationary phase.[4] To remedy this, you need to increase the polarity of your eluent. This can be achieved by gradually increasing the proportion of the more polar solvent in your mobile phase mixture. For example, if you are using a 9:1 hexane:ethyl acetate mixture, you can try switching to an 8:2 or 7:3 ratio. It is advisable to make these changes gradually to avoid eluting all compounds at once.

Q6: All my compounds are eluting from the column very quickly and with poor separation. What is the problem?

A6: This issue suggests that your mobile phase is too polar. When the eluent is too strong, it outcompetes the compounds for binding sites on the silica gel, causing them to travel with the solvent front with minimal interaction with the stationary phase. To improve separation, you need to decrease the polarity of the mobile phase. This is done by increasing the proportion of the non-polar solvent in your mixture. For instance, if you are using a 1:1 hexane:ethyl acetate mixture, you should try a more non-polar mixture like 3:1 or 5:1.

Q7: I am observing streaking of my compound spots on the TLC plate and the column. What causes this and how can I fix it?

A7: Streaking, or tailing, can be caused by several factors. One common reason is the application of too much sample to the TLC plate or column, which saturates the stationary phase. Another cause can be the presence of highly polar or acidic/basic impurities that interact strongly and unevenly with the silica gel. For basic compounds, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape. Conversely, for acidic compounds, adding a small amount of acetic acid may help. Given that 2-Bromo-3'-methoxybenzophenone is a neutral compound, streaking is more likely due to sample overload or the presence of polar impurities. Ensure your crude sample is fully dissolved in a minimal amount of solvent before loading it onto the column.

Q8: The separation looks good on TLC, but my column chromatography yield is low. Where could my product have gone?

A8: Low yield after column chromatography can be attributed to several factors. It's possible that your compound is irreversibly adsorbed onto the silica gel, although this is less common for neutral compounds. A more likely scenario is that the compound is spread across many fractions, and some of these have been discarded. It is crucial to monitor the elution process carefully using TLC to identify all fractions containing your product before combining them. Another possibility is co-elution with an impurity that was not visible on the initial TLC, leading to the discarding of mixed fractions. Finally, ensure that the solvent is completely removed from the collected fractions during the evaporation step, as residual solvent can add to the final weight and later evaporate, giving the impression of a lower yield.

Experimental Protocols & Data

Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
  • Plate Preparation: On a silica gel TLC plate, gently draw a baseline in pencil approximately 1 cm from the bottom.

  • Sample Preparation: Dissolve a small amount of your crude 2-Bromo-3'-methoxybenzophenone in a volatile solvent like dichloromethane or ethyl acetate.[1]

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline. Allow the solvent to evaporate completely.[1]

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase mixture (e.g., varying ratios of hexane and ethyl acetate). Ensure the solvent level is below the baseline.[1]

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm), as benzophenone derivatives are typically UV-active.[1][6]

  • Analysis: Calculate the Rf value for your target compound and impurities. Aim for an Rf of 0.2-0.4 for 2-Bromo-3'-methoxybenzophenone to ensure good separation on the column.

Recommended Starting Solvent Systems
Mobile Phase Composition (Hexane:Ethyl Acetate)Expected Rf of 2-Bromo-3'-methoxybenzophenoneObservations & Recommendations
9:1Low (0.1 - 0.2)Good for separating non-polar impurities. The product will elute slowly.
4:1Moderate (0.2 - 0.4)Often a good starting point for achieving optimal separation.[1]
1:1High (> 0.5)Likely too polar. May result in co-elution with more polar impurities.

Visualizing the Workflow

ColumnChromatographyWorkflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Method Development (Optimize Mobile Phase) Pack Pack Column with Silica Gel Slurry TLC->Pack Determines Solvent Load Load Crude Sample Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Continuous Process Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Based on Purity Evaporate Evaporate Solvent Combine->Evaporate Yield Determine Yield and Purity Evaporate->Yield

Caption: Workflow for Column Chromatography Purification.

References

  • Separation of 2-Methoxybenzophenone on Newcrom R1 HPLC column. (n.d.).
  • Isolation And Purification Of Substance By Column Chromatography | Request PDF. (n.d.).
  • Column chromatography. (n.d.).
  • CN108586224B - Method for purifying and separating benzophenone - Google Patents. (n.d.).
  • A Comparative Guide to the Analytical Characterization of 2-Bromo-2'-methoxyacetophenone - Benchchem. (n.d.).
  • Chromatogram of mixture: benzophenone-3, ethylhexyl methoyxcinnamate and butyl methoxydibenzoylmethane at 357 nm with mobile phase acetonitrile : 0.5% phosphoric acid, 70 : 30 (v/v). - ResearchGate. (n.d.).
  • Which Stationary Phase Should I Chose For My Peptide Purification? - Biotage. (n.d.).
  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (n.d.).
  • HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone - Benchchem. (n.d.).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (n.d.).
  • (a) Normal phase separation of benzophenone and nitrobenzene with a... | Download Scientific Diagram - ResearchGate. (n.d.).
  • The Kovats Retention Index: (2R,3R)-2-Bromo-3-methoxypentane (C6H13BrO) - The Pherobase. (n.d.).
  • 2-Bromo-3 -methoxyacetophenone 98 5000-65-7 - Sigma-Aldrich. (n.d.).
  • 2-BROMO-3'-METHOXYBENZOPHENONE | 890098-06-3 - ChemicalBook. (n.d.).
  • 2-Bromo-3-methoxybutane | C5H11BrO | CID 523956 - PubChem. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones - Google Patents. (n.d.).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - MDPI. (n.d.).
  • Benzophenone Analyzed with HPLC - AppNote - MicroSolv. (n.d.).
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.).
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.).
  • ANTIBACTERIAL COMPOUNDS AND USES THEREOF - European Patent Office - EP 3426255 B1 - EPO. (n.d.).
  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. (n.d.).
  • LC Chromatography Troubleshooting Guide - HALO Columns. (n.d.).
  • Diagnosing HPLC Chromatography Problems & Troubleshooting - Shimadzu Scientific Instruments. (n.d.).
  • 2-Bromo-3-methoxybenzaldehyde | C8H7BrO2 | CID 11810263 - PubChem. (n.d.).
  • Conformations of 2-bromo-4-chlorobenzaldehyde - ResearchGate. (n.d.).
  • 65090-78-0|2-Bromo-3-methoxypropanoic acid|BLD Pharm. (n.d.).

Sources

Optimization

Technical Support Center: Preventing Dehalogenation in Reactions with 2-Bromo-3'-methoxybenzophenone

Welcome to the technical support guide for handling 2-Bromo-3'-methoxybenzophenone. As a Senior Application Scientist, I understand the challenges researchers face when working with functionalized aryl halides.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 2-Bromo-3'-methoxybenzophenone. As a Senior Application Scientist, I understand the challenges researchers face when working with functionalized aryl halides. A common and often frustrating side reaction is dehalogenation, where the bromine atom is replaced by a hydrogen, leading to the formation of 3-methoxybenzophenone. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to minimize this unwanted side reaction and maximize the yield of your desired product.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. Each entry is structured to help you diagnose the problem, understand the underlying chemical principles, and implement effective solutions.

Q1: I'm observing significant formation of 3-methoxybenzophenone in my Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?

A1: The appearance of the dehalogenated byproduct, 3-methoxybenzophenone, in a Suzuki-Miyaura reaction is a classic problem stemming from a competitive pathway within the palladium catalytic cycle. Understanding this side reaction is the first step to suppressing it.

The Mechanism of Dehalogenation

In a typical Suzuki-Miyaura catalytic cycle, the key steps are oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond.[1] However, a competing pathway, known as hydrodehalogenation, can occur. After the initial oxidative addition of 2-Bromo-3'-methoxybenzophenone to the Pd(0) catalyst, the resulting Pd(II) complex can acquire a hydride (H⁻) ligand instead of undergoing transmetalation with the boronic acid. This hydride can come from various sources in the reaction mixture, such as the solvent (e.g., alcohols), the base, or even trace water.[2] The subsequent reductive elimination of this aryl-hydride intermediate yields the undesired 3-methoxybenzophenone and regenerates the Pd(0) catalyst.[2]

G pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Br) pd0->ox_add pd_complex Ar-Pd(II)-Br(L₂) ox_add->pd_complex transmetal Transmetalation (R-B(OR)₂) pd_complex->transmetal Desired Pathway dehalogenation Hydrodehalogenation (Hydride Source) pd_complex->dehalogenation Side Reaction pd_r Ar-Pd(II)-R(L₂) transmetal->pd_r red_elim Reductive Elimination pd_r->red_elim product Desired Product (Ar-R) red_elim->product product->pd0 pd_h Ar-Pd(II)-H(L₂) dehalogenation->pd_h red_elim_dehalo Reductive Elimination pd_h->red_elim_dehalo byproduct Dehalogenated Byproduct (Ar-H) red_elim_dehalo->byproduct byproduct->pd0 G start Dry Glassware & Solvent add_mg Add Mg Turnings start->add_mg add_arbr Add Ar-Br in Anhydrous Ether/THF add_mg->add_arbr initiation Initiate Reaction (I₂ crystal, heat gun) add_arbr->initiation formation Grignard Formation (Ar-MgBr) initiation->formation quench Undesired Quenching (Trace H₂O) formation->quench desired Desired Reaction (+ Electrophile) formation->desired dehalo Dehalogenated Product (Ar-H) quench->dehalo product Desired Product desired->product

Sources

Troubleshooting

Bayesian optimization for 2-Bromo-3'-methoxybenzophenone reaction conditions

This guide is designed for researchers, scientists, and drug development professionals leveraging Bayesian optimization to accelerate the discovery of optimal reaction conditions. Here, we address common challenges and f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals leveraging Bayesian optimization to accelerate the discovery of optimal reaction conditions. Here, we address common challenges and frequently asked questions encountered when applying this powerful machine learning technique to the synthesis of complex molecules like 2-Bromo-3'-methoxybenzophenone.

Section 1: Fundamentals of Bayesian Optimization in Chemical Synthesis (FAQs)

This section provides a foundational understanding of Bayesian optimization and its application in chemistry.

Q1: What is Bayesian optimization and why is it suited for chemical reaction optimization?

Bayesian optimization (BO) is a sequential, model-based approach for finding the optimum of expensive-to-evaluate "black-box" functions.[1] It is particularly powerful for chemical reaction optimization for several key reasons:

  • Sample Efficiency: Chemical experiments can be time-consuming and resource-intensive. BO is designed to find the optimal conditions in a minimal number of experiments compared to traditional methods like grid search or Design of Experiments (DoE).[2][3]

  • Handles Complexity: Reaction landscapes are often complex, high-dimensional, and non-intuitive. BO can navigate spaces with both continuous (e.g., temperature, concentration) and discrete (e.g., catalyst, solvent) variables to find favorable conditions.[2]

  • Balances Exploration and Exploitation: The algorithm intelligently decides whether to explore uncertain regions of the parameter space to gather more information or to exploit regions already known to produce high yields. This balance is crucial for efficiently locating a global optimum.[3]

Q2: What are the core components of a Bayesian optimization workflow?

The BO process is an iterative loop built on two primary components: a probabilistic surrogate model and an acquisition function.[4]

  • Probabilistic Surrogate Model: This is a statistical model that creates an approximation of the true reaction landscape based on the experimental data gathered so far. A Gaussian Process (GP) is the most common choice for this model because it provides not only a prediction for the yield at untested conditions but also a measure of uncertainty for that prediction.[3]

  • Acquisition Function: This function uses the predictions and uncertainties from the surrogate model to decide the next most promising experiment to run. It quantifies the potential value of each possible experiment. A common choice is Expected Improvement (EI), which favors points with a high predicted yield and high uncertainty.

The interplay between these components forms the core of the optimization loop, allowing the algorithm to learn from each experiment and make increasingly intelligent decisions.

Section 2: The 2-Bromo-3'-methoxybenzophenone Synthesis Challenge

To illustrate the practical application of Bayesian optimization, we will consider a common synthetic challenge: a Suzuki-Miyaura cross-coupling reaction to form the carbon-carbon bond in 2-Bromo-3'-methoxybenzophenone. While other routes exist, this reaction type presents a rich, multi-parameter space that is ideal for optimization.

Proposed Reaction:

(Image for illustrative purposes)

Optimization Goal: Maximize the reaction yield (%) of 2-Bromo-3'-methoxybenzophenone.

Parameter Space Definition:

The first critical step in any optimization campaign is to define the variables the algorithm will explore. This involves selecting the parameters and setting realistic boundaries based on chemical knowledge and equipment limitations.

ParameterTypeRange / OptionsRationale & Causality
Temperature (°C) Continuous40 - 110Affects reaction kinetics and catalyst stability. Too low may result in a sluggish reaction; too high can lead to catalyst decomposition or side reactions.
Catalyst Loading (mol%) Continuous0.5 - 5.0A key factor in reaction efficiency and cost. Higher loading may increase rate but also cost and potential for side reactions.
Ligand CategoricalSPhos, XPhos, RuPhosThe choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Base CategoricalK₃PO₄, Cs₂CO₃, K₂CO₃The base is required to activate the boronic acid for transmetalation. Its strength and solubility can significantly impact reaction success.
Solvent CategoricalDioxane, Toluene, 2-MeTHFThe solvent affects the solubility of reagents and the stability of catalytic intermediates. The choice can dramatically alter the reaction outcome.
Concentration (M) Continuous0.1 - 1.0Influences reaction rates and solubility. Higher concentrations can accelerate bimolecular steps but may lead to solubility issues or side reactions.

Section 3: Troubleshooting Guide for Experimentalists

This section addresses specific issues you might encounter during your optimization campaign in a question-and-answer format.

Q: My optimization algorithm keeps suggesting experiments in the same narrow region. How can I encourage it to explore more broadly?

Why it's happening: This is a classic sign of the algorithm getting stuck in "exploitation" mode, likely because it has found a local optimum and is overly confident in its model. The acquisition function sees little value in exploring areas with higher uncertainty if a seemingly "good enough" result has already been found.

What to do:

  • Adjust Acquisition Function Parameters: Most BO software packages allow you to tune the acquisition function. For functions like Upper Confidence Bound (UCB) or Expected Improvement (EI), you can increase the exploration parameter (often denoted as kappa or xi). This explicitly tells the algorithm to place more value on exploring uncertain regions.

  • Introduce Noise: Increase the assumed noise level in your Gaussian Process model. This makes the model less certain about its predictions, which can naturally encourage more exploration.[5]

  • Manually Add an Exploration Point: If the algorithm is persistently stuck, manually select the next experiment in a region that is far from the current area of focus. While this overrides the algorithm's suggestion for one step, the new data point can be enough to update the surrogate model and break it out of the local minimum.

Q: The model's predictions are not matching the experimental results. What's wrong?

Why it's happening: The surrogate model (the Gaussian Process) is failing to capture the true complexity of your reaction landscape. This can be due to several factors: insufficient data, an inappropriate model kernel, or high experimental noise.

What to do:

  • Check Your Data: Ensure there are no data entry errors. A single incorrect yield value can significantly skew the model.

  • Run More Initial Experiments: BO can sometimes struggle if the initial dataset is too small or clustered in one area. Consider adding a few more diverse data points using a space-filling design like Latin Hypercube Sampling before restarting the optimization.

  • Change the Kernel: The kernel function determines how the model assumes correlations between different points. The default Squared Exponential (or RBF) kernel is very smooth. If your reaction landscape has sharp cliffs or discontinuities, a Matérn kernel might provide a better fit.[6]

  • Assess Experimental Variance: Run a few replicates of the same reaction conditions. If your experimental error is high, the model will struggle to find a true signal. This high noise level needs to be accounted for in the GP model settings.

Q: I'm getting low yields, and I suspect a chemical issue, not an algorithm problem. What are common failure modes for this Suzuki coupling?

Why it's happening: Bayesian optimization can only optimize the parameters you provide; it cannot fix underlying chemical incompatibilities. For Suzuki reactions, several common side reactions can lead to low yields.

What to do:

  • Check for Protodeboronation: This is a common side reaction where the boronic acid reacts with trace water or other protic sources, replacing the boron group with a hydrogen atom.[7] This is especially problematic with electron-rich or heteroaryl boronic acids.

    • Self-Validation: Analyze your crude reaction mixture by LC-MS or GC-MS to look for the presence of methoxybenzene, the byproduct of protodeboronation of 3-methoxyphenylboronic acid.

    • Solution: Ensure your reagents and solvent are rigorously dried. Using a more stable boronic ester (like a pinacol ester) instead of the acid can also prevent this side reaction.[7]

  • Investigate Catalyst Deactivation: The palladium catalyst can precipitate out as palladium black, especially at high temperatures, rendering it inactive.

    • Observation: A visible change in the reaction mixture from a homogenous solution to a suspension of black particles is a strong indicator.

    • Solution: The choice of ligand is critical here. Bulky, electron-rich phosphine ligands like SPhos or XPhos are designed to stabilize the catalyst and prevent this. Your BO results might be pointing towards conditions (e.g., high temperature with a less stable ligand) that favor deactivation.

  • Consider Base-Induced Side Reactions: The base is necessary but can also cause issues like ester hydrolysis if your substrate contains sensitive functional groups.[8] While our target molecule is robust, this is a key consideration in drug development. For this specific reaction, an inappropriate base might not be effective at promoting transmetalation.

Section 4: Experimental Protocols & Workflows

A trustworthy protocol is a self-validating one. The following workflows include checks to ensure data integrity and reliable optimization.

Protocol 4.1: Setting Up the Bayesian Optimization Campaign
  • Define the Objective: Clearly state the goal (e.g., "Maximize reaction yield").

  • Select Parameters and Define Space: Using the table in Section 2 as a guide, define your continuous and categorical variables in your chosen BO software (e.g., EDBO, Gryffin, or custom Python scripts with BoTorch/GPyOpt).

  • Generate Initial Experimental Design: Do not start with just one experiment. Generate an initial set of 5-10 experiments using a space-filling algorithm like Latin Hypercube Sampling (LHS). This ensures the initial model is built on a diverse set of observations covering the entire parameter space.

  • Prepare Stock Solutions: To ensure consistency and minimize measurement errors, prepare stock solutions of your limiting reagent (e.g., 2-bromobenzoyl chloride), base, and catalyst/ligand complex if possible.

  • Run Initial Experiments: Execute the initial set of experiments in parallel if possible, using a consistent experimental setup (e.g., same vial size, stir bar, heating block).

  • Data Acquisition and Validation:

    • Quench all reactions at the same time point.

    • Use an internal standard (e.g., dodecane) for quantitative analysis via GC or UPLC. This corrects for variations in sample preparation and injection volume, making your yield data far more reliable.

    • Record the precise yield for each experiment.

Protocol 4.2: The Iterative Optimization Loop
  • Input Data: Enter the conditions and measured yields from your initial experiments into the BO software.

  • Train the Model: The software will use this data to train the Gaussian Process surrogate model.

  • Generate Next Suggestion: The acquisition function will propose the next set of reaction conditions to run.

  • Execute and Analyze: Set up and run the experiment(s) as suggested by the algorithm. Analyze the yield using the same validated quantitative method with an internal standard.

  • Update and Iterate: Add the new data point(s) to your dataset and re-run the BO loop (steps 2-4).

  • Convergence Criteria: Continue this iterative process until a predefined stopping point is reached, such as:

    • A satisfactory yield is achieved.

    • The algorithm consistently suggests similar conditions (convergence).

    • The predicted improvement from the acquisition function falls below a certain threshold.

    • Your experimental budget (time or materials) is exhausted.

Section 5: Visualization & Data

Visualizing the process and data is key to understanding and trusting the optimization workflow.

Diagrams

BayesianOptimizationLoop cluster_model Computational Domain cluster_lab Experimental Domain Define 1. Define Parameter Space (Temp, Ligand, Base, etc.) Initial 2. Generate Initial Experiments (Latin Hypercube Sampling) Define->Initial Execute 3. Run Experiments & Collect Data (Yield Measurement) Initial->Execute Surrogate 4. Update Surrogate Model (Gaussian Process) Acquire 5. Maximize Acquisition Function (e.g., Expected Improvement) Surrogate->Acquire Suggest 6. Propose Next Experiment(s) Acquire->Suggest Suggest->Execute Execute->Surrogate New Data Point

Caption: The iterative workflow of Bayesian optimization, cycling between the experimental lab and the computational model.

ExplorationVsExploitation center Current Best (High Yield, Low Uncertainty) explore1 Unexplored Region 1 (Unknown Yield, High Uncertainty) center->explore1 Explore (Seek novel conditions) explore2 Unexplored Region 2 (Unknown Yield, High Uncertainty) center->explore2 Explore exploit Nearby Conditions (High Predicted Yield, Low Uncertainty) center->exploit Exploit (Refine known good area)

Caption: Conceptual diagram of the exploration vs. exploitation trade-off managed by the acquisition function.

Section 6: References

  • Guo, J., Rankovic, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA, 77(1/2), 31-37. [Link]

  • Greenman, K. P., et al. (2024). Diagnosing and fixing common problems in Bayesian optimization for molecule design. arXiv preprint arXiv:2401.03934. [Link]

  • Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature, 590(7844), 89-96. [Link]

  • Felton, K. C., Wigh, D., & Lapkin, A. A. (2020). Multi-task Bayesian Optimization of Chemical Reactions. ChemRxiv. [Link]

  • Doyle, A. G., et al. (2021). Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. Molecules, 26(23), 7296. [Link]

  • Garnett, R. (2023). Bayesian Optimization. Cambridge University Press.

  • Shields, B. J., & Doyle, A. G. (2021). Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group, Princeton University. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Coley, C. W., et al. (2021). Accelerated Chemical Reaction Optimization Using Multi-Task Learning. ACS Central Science, 7(5), 830-840. [Link]

  • Clayton, A. D., et al. (2020). Automated self-optimisation of multi-step reaction and separation processes using machine learning. Chemical Engineering Journal, 384, 123340. [Link]

  • Burger, B., et al. (2020). A mobile robotic chemist. Nature, 583(7815), 237-241. [Link]

  • Granda, J. M., et al. (2018). Controlling an organic synthesis robot with machine learning to search for new reactivity. Nature, 559(7714), 377-381. [Link]

  • Nielsen, M. K., et al. (2019). A Bayesian approach to catalyst selection in organic synthesis. Chemical Science, 10(3), 834-841. [Link]

  • Pyzer-Knapp, E. O. (2018). Bayesian Optimization for Materials Design and Drug Discovery. IBM Research. [Link]

Sources

Optimization

Technical Support Center: Managing Thermal Stability of 2-Bromo-3'-methoxybenzophenone

Welcome to the technical support center for 2-Bromo-3'-methoxybenzophenone. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-3'-methoxybenzophenone. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions concerning the thermal stability of this compound. Ensuring the safe handling and application of 2-Bromo-3'-methoxybenzophenone is paramount to the success and safety of your experiments.

Introduction to 2-Bromo-3'-methoxybenzophenone and its Thermal Stability

2-Bromo-3'-methoxybenzophenone is a valuable building block in organic synthesis, frequently employed in the path to creating complex molecules, including active pharmaceutical ingredients (APIs).[][2] Its chemical structure, featuring a brominated phenyl ring and a methoxy-substituted phenyl ring connected by a carbonyl group, offers multiple reaction sites. However, the presence of these functional groups, particularly the carbon-bromine bond, necessitates a thorough understanding of the compound's thermal stability.

While specific thermal decomposition data for 2-Bromo-3'-methoxybenzophenone is not extensively published, the general behavior of halogenated and methoxy-substituted aromatic ketones suggests potential for thermal degradation under certain conditions.[3][4] Thermal events, if not properly managed, can lead to compromised product purity, reduced yield, and in severe cases, uncontrolled exothermic reactions, also known as thermal runaway.[5][6][7][8][9] This guide is intended to equip you with the knowledge to proactively manage these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal stability concerns with 2-Bromo-3'-methoxybenzophenone?

The primary concerns revolve around the potential for thermal decomposition at elevated temperatures, which could be initiated by prolonged heating, localized hot spots in a reaction vessel, or an uncontrolled exotherm from the reaction itself. The carbon-bromine bond can be susceptible to cleavage at higher temperatures, potentially initiating radical chain reactions.[10] Furthermore, interactions with other reagents, such as strong bases or acids, could lower the decomposition temperature.

Q2: What are the known physical properties and potential hazards?

While a comprehensive, peer-reviewed dataset for 2-Bromo-3'-methoxybenzophenone is limited, we can infer potential hazards from related compounds. For instance, other brominated and chlorinated aromatic compounds are known to cause skin and eye irritation, and may cause respiratory irritation.[11][12] It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

PropertyValueSource
Molecular FormulaC₁₄H₁₁BrO₂PubChem
Molecular Weight291.14 g/mol PubChem
AppearanceSolid (predicted)-
Melting Point83-85 °C (predicted)ChemicalBook
Boiling Point395.7±22.0 °C (predicted)ChemicalBook

Q3: How can I assess the thermal stability of my specific batch of 2-Bromo-3'-methoxybenzophenone?

The most reliable methods for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[13][14][15] TGA will determine the onset temperature of weight loss, indicating decomposition, while DSC will identify exothermic or endothermic events, such as melting and decomposition. It is highly recommended to perform these analyses on a small sample of your batch before proceeding with large-scale reactions.

Q4: What are the general signs of thermal instability during an experiment?

Be vigilant for the following indicators:

  • Unexpected Temperature Increase: A rapid rise in temperature that is not proportional to the heating being applied.

  • Color Change: Darkening or charring of the reaction mixture.

  • Gas Evolution: Bubbling or fizzing that is not attributable to the expected reaction.

  • Pressure Buildup: An increase in pressure within a closed reaction vessel.

If any of these signs are observed, it is critical to immediately and safely cool the reaction and take appropriate emergency measures.

Troubleshooting Guide

This section provides a structured approach to troubleshooting potential thermal stability issues you may encounter during your experiments.

Scenario 1: Unexpected Exotherm During a Reaction

  • Question: I am running a reaction with 2-Bromo-3'-methoxybenzophenone and the temperature is increasing much faster than expected. What should I do and what could be the cause?

  • Answer:

    • Immediate Action: Immediately remove the heat source and begin cooling the reaction vessel with an ice bath. If the reaction is in a sealed vessel, be prepared for a potential increase in pressure.

    • Investigative Workflow:

      • Reagent Incompatibility: Could one of the other reagents be reacting exothermically with the starting material or solvent? For example, strong bases can promote dehydrohalogenation, which can be exothermic.

      • Catalyst Activity: If a catalyst is being used, is it more active than anticipated, leading to a faster reaction rate and greater heat generation?

      • Concentration: Is the concentration of the reactants higher than intended?

      • Mixing: Is the stirring inadequate, leading to localized hot spots where the reaction is accelerating?

Scenario 2: Discoloration Upon Heating

  • Question: When I heat my solution of 2-Bromo-3'-methoxybenzophenone, it turns dark brown, but the temperature is below the predicted boiling point. Is this a sign of decomposition?

  • Answer:

    • Initial Assessment: Discoloration upon heating, especially to a dark brown or black color, is often an indication of decomposition, even if significant off-gassing is not observed.

    • Troubleshooting Steps:

      • Purity of Starting Material: Analyze a sample of your starting material by a suitable method (e.g., HPLC, NMR) to check for impurities that might be less thermally stable.

      • Atmosphere: Are you running the reaction under an inert atmosphere (e.g., nitrogen or argon)? The presence of oxygen can sometimes facilitate oxidative decomposition pathways at lower temperatures.

      • Solvent Effects: Consider if the solvent could be playing a role. Some solvents may have a lower thermal stability in the presence of your reactants.

Experimental Protocols

Protocol 1: Proactive Thermal Stability Screening using TGA

This protocol outlines the steps to determine the onset of thermal decomposition for 2-Bromo-3'-methoxybenzophenone.

  • Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

  • Sample Preparation: Place a small, representative sample (5-10 mg) of your 2-Bromo-3'-methoxybenzophenone into a TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or air, if you want to investigate oxidative stability).

    • Heating Rate: A standard rate is 10 °C/min.

    • Temperature Range: Start from ambient temperature up to a temperature where complete decomposition is observed (e.g., 500 °C).

  • Data Analysis: Plot the weight percent as a function of temperature. The onset temperature of the major weight loss step is a key indicator of the beginning of decomposition.

Protocol 2: Characterization of Thermal Events by DSC

This protocol will help identify melting, crystallization, and decomposition temperatures and their associated energies.[16]

  • Instrument Preparation: Calibrate the DSC instrument with appropriate standards.

  • Sample Preparation: Hermetically seal a small sample (2-5 mg) of your 2-Bromo-3'-methoxybenzophenone in a DSC pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen.

    • Heating/Cooling Program:

      • Heat from ambient to just above the expected melting point (e.g., 100 °C) at 10 °C/min.

      • Cool back to a sub-ambient temperature (e.g., 0 °C) at 10 °C/min.

      • Heat again to a higher temperature (e.g., 400 °C) at 10 °C/min to observe decomposition.

  • Data Analysis: Analyze the heat flow versus temperature curve. Identify the endothermic peak for melting and any exothermic peaks that may indicate decomposition. The second heating scan is often cleaner for observing the glass transition and decomposition of any amorphous content formed on cooling.[17]

Visualizations

Caption: Proactive Thermal Hazard Assessment Workflow.

Troubleshooting_Thermal_Event cluster_0 Event Occurrence cluster_1 Immediate Response cluster_2 Investigation cluster_3 Resolution Event Thermal Event Observed (Unexpected Temp Rise, Color Change, etc.) Cool Remove Heat & Apply Cooling Event->Cool Inert Ensure Inert Atmosphere Cool->Inert Check_Reagents Check Reagent Purity & Compatibility Inert->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Conc., Stirring) Check_Reagents->Check_Conditions Analyze_Sample Analyze a Quenched Sample (if safe) Check_Conditions->Analyze_Sample Modify_Protocol Modify Experimental Protocol Analyze_Sample->Modify_Protocol Consult Consult with Safety Officer Modify_Protocol->Consult

Caption: Decision Tree for Troubleshooting a Thermal Event.

References

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]

  • Baxendale, I. R., & Hayward, J. J. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
  • Nakamura, S., et al. (n.d.).
  • ResearchGate. (n.d.). TGA and DSC curves for polymers at different heating rates. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • UPCommons. (n.d.). Uniaxial negative thermal expansion in polymorphic 2-bromobenzophenone, due to aromatic interactions? Retrieved from [Link]

  • ResearchGate. (n.d.). Early warning of thermal runaway based on state of safety for lithium-ion batteries. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methoxybutane. Retrieved from [Link]

  • RSC Publishing. (n.d.). Thermal-runaway experiments on consumer Li-ion batteries with metal-oxide and olivin-type cathodes. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Material Characterization of Polymers by Methods of Thermal Analysis. Retrieved from [Link]

  • Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Lithium-Ion Battery Thermal Runaway Suppression Using Water Spray Cooling. Retrieved from [Link]

  • AIDIC. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. Retrieved from [Link]

  • Journal of Science and Technology. (n.d.). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Retrieved from [Link]

  • DTIC. (1993). Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products. Retrieved from [Link]

  • MDPI. (n.d.). Study on Thermal Runaway Behavior of Li-Ion Batteries Using Different Abuse Methods. Retrieved from [Link]

  • TA Instruments. (n.d.). Advanced Thermal Analysis of Phase Change Materials. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Bromo-3'-methoxybenzophenone and 2-Chloro-3'-methoxybenzophenone

A Senior Application Scientist's Field Guide for Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the choice of starting materials is a critical decision that d...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the choice of starting materials is a critical decision that dictates reaction efficiency, cost, and scalability. Aryl halides, such as benzophenone derivatives, are foundational building blocks. This guide provides an in-depth, objective comparison of the reactivity of two closely related intermediates: 2-Bromo-3'-methoxybenzophenone and 2-Chloro-3'-methoxybenzophenone. By grounding our analysis in fundamental chemical principles and supporting experimental frameworks, we aim to equip researchers with the insights needed to make informed decisions in their synthetic strategies.

The Decisive Factor: Unpacking the Carbon-Halogen Bond

The divergent reactivity of these two molecules stems fundamentally from the intrinsic properties of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond. Understanding these differences is key to predicting their behavior in chemical transformations.

  • Bond Dissociation Energy (BDE): The energy required to break a bond homolytically is a primary indicator of its lability. The C-Br bond is inherently weaker than the C-Cl bond. Average bond energies are approximately 276-285 kJ/mol for an aromatic C-Br bond, compared to 327-339 kJ/mol for an aromatic C-Cl bond.[1][2][3] This lower BDE for the C-Br bond means it requires less energy input to cleave, making 2-bromo-3'-methoxybenzophenone the more reactive substrate in reactions where C-X bond cleavage is the rate-determining step.[3]

  • Polarizability: The larger electron cloud of bromine makes the C-Br bond more polarizable than the C-Cl bond. This increased polarizability facilitates interaction with the d-orbitals of transition metal catalysts, such as palladium, which is crucial for initiating many cross-coupling reactions.

These factors converge on a single, critical step in many catalytic cycles: oxidative addition . This is often the rate-limiting step where a low-valent metal catalyst inserts into the carbon-halogen bond. Due to its lower bond energy and higher polarizability, the C-Br bond undergoes oxidative addition more readily and under milder conditions than the C-Cl bond.[4]

Preparative Synthesis: A Friedel-Crafts Approach

Before comparing their reactivity, it is instructive to consider the synthesis of these precursors. A common and efficient method is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[5][6] The general workflow involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Caption: General workflow for the synthesis via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 2-Halo-3'-methoxybenzophenone
  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add aluminum chloride (1.1 eq).

  • Reagent Addition: Add dry dichloromethane (DCM) as the solvent, followed by the slow, portion-wise addition of 3-methoxybenzoyl chloride (1.0 eq) at 0 °C.

  • Aryl Halide Addition: Add bromobenzene or chlorobenzene (1.0 eq) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux (approx. 40-60°C) for 2-4 hours, monitoring by TLC.[7]

  • Quenching: Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated HCl.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired benzophenone.

Head-to-Head Reactivity Comparison

We will now evaluate the reactivity of our two target compounds in three fundamental and widely used synthetic transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a paramount method for forming C-C bonds, particularly for generating biaryl structures common in pharmaceuticals.[8][9] The catalytic cycle's first and often slowest step is the oxidative addition of the palladium(0) catalyst to the aryl halide.

Suzuki_Cycle pd0 Pd(0)L₂ oadduct Ar-Pd(II)(X)L₂ pd0->oadduct Ar-X label_oa Oxidative Addition (Rate-Limiting) transmetal Ar-Pd(II)(R)L₂ oadduct->transmetal R-B(OR)₂⁻ label_tm Transmetalation transmetal->pd0 product Ar-R transmetal->product label_re Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The weaker C-Br bond of 2-bromo-3'-methoxybenzophenone allows the oxidative addition step to proceed much faster and under significantly milder conditions than with the C-Cl analogue.[4] While modern catalysts and ligands have been developed to activate aryl chlorides, they often require higher temperatures, higher catalyst loadings, or more expensive and complex ligand systems.[9]

Parameter2-Bromo-3'-methoxybenzophenone2-Chloro-3'-methoxybenzophenoneRationale
Catalyst System Pd(PPh₃)₄ or Pd(OAc)₂ / SPhosPd(OAc)₂ / XPhos or RuPhosChloro-compound requires a more electron-rich, bulky phosphine ligand for efficient oxidative addition.
Temperature 80 - 100 °C100 - 120 °CHigher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.[3]
Reaction Time 2 - 6 hours12 - 24 hoursSlower rate of oxidative addition for the C-Cl bond leads to longer reaction times.
Typical Yield > 90%60 - 85%Higher reactivity of the bromo-compound generally leads to more efficient conversion and higher yields.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

  • Setup: In separate oven-dried Schlenk flasks under an inert atmosphere (N₂ or Ar), combine the aryl halide (1.0 eq), phenylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Catalyst Addition: To the flask containing the bromo-compound, add Pd(PPh₃)₄ (3 mol%). To the flask with the chloro-compound, add Pd(OAc)₂ (3 mol%) and a suitable ligand like XPhos (6 mol%).

  • Solvent & Degassing: Add a degassed solvent mixture (e.g., Toluene/Water or Dioxane/Water). Degas the resulting mixture again by bubbling with N₂ for 15 minutes.

  • Reaction: Heat the mixtures to their respective target temperatures (e.g., 90°C for bromo, 110°C for chloro) and stir vigorously.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful tool for C-N bond formation. Similar to the Suzuki coupling, its mechanism is predicated on an oxidative addition/reductive elimination cycle, and the reactivity trend between C-Br and C-Cl bonds holds true. Activating the more robust C-Cl bond for amination typically requires more specialized and often proprietary ligand systems.

Parameter2-Bromo-3'-methoxybenzophenone2-Chloro-3'-methoxybenzophenoneRationale
Catalyst System Pd₂(dba)₃ / BINAPPd₂(dba)₃ / BrettPhos or cataCXium AMore strongly donating and sterically demanding ligands are required to facilitate the challenging C-Cl bond activation.
Base NaOt-Bu or K₃PO₄LHMDS or KHMDSA stronger, non-nucleophilic base is often needed to facilitate the catalytic cycle with the less reactive chloro-substrate.
Temperature 90 - 110 °C110 - 130 °CIncreased thermal energy is necessary to drive the oxidative addition of the C-Cl bond.
Typical Yield > 85%50 - 80%The higher reactivity of the bromo-derivative translates to more efficient C-N bond formation.
Grignard Reagent Formation

The formation of an organomagnesium halide (Grignard reagent) is a classic transformation that hinges on the insertion of magnesium metal into the carbon-halogen bond.[10] This reaction is highly sensitive to the lability of the C-X bond.

Caption: Workflow for the formation of a Grignard reagent.

The 2-bromo derivative readily forms the Grignard reagent upon gentle heating with magnesium turnings in an anhydrous ether solvent. In contrast, the 2-chloro derivative is significantly less reactive and often requires activation methods, such as the use of Rieke magnesium or chemical activators like iodine, to initiate the reaction.[11]

Parameter2-Bromo-3'-methoxybenzophenone2-Chloro-3'-methoxybenzophenoneRationale
Initiation Gentle warming, often spontaneous after initiation.Requires activation (e.g., I₂, 1,2-dibromoethane) and sustained heating.The higher C-Cl bond energy presents a larger kinetic barrier for Mg insertion.
Reaction Time 1 - 2 hours3 - 8 hoursSlower initiation and propagation with the chloro-compound.
Side Reactions Wurtz coupling (dimerization) is possible.More prone to failure (no reaction) if not properly activated.
Overall Success HighModerate to High (highly condition-dependent)The reliability of Grignard formation is significantly greater with the bromo-substrate.

Summary and Practical Recommendations

Feature2-Bromo-3'-methoxybenzophenone2-Chloro-3'-methoxybenzophenone
Relative Reactivity High Moderate
C-X Bond Energy ~285 kJ/mol~327 kJ/mol
Cross-Coupling Milder conditions, standard catalysts, higher yields.Harsher conditions, specialized ligands, often lower yields.
Grignard Formation Readily forms, reliable.Requires activation, less reliable.
Relative Cost Generally higher.Generally lower.

Choosing the Right Reagent:

  • Choose 2-Bromo-3'-methoxybenzophenone when:

    • High reactivity and rapid conversion are paramount.

    • Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

    • Reliability and high yield are critical for a late-stage synthesis or a costly downstream process.

  • Choose 2-Chloro-3'-methoxybenzophenone when:

    • Cost is a primary driver, especially for large-scale synthesis.

    • The downstream chemistry is robust enough to tolerate higher temperatures and stronger bases.

    • Selective reactivity is desired. In a molecule containing both a bromine and a chlorine atom, the bromine can often be reacted selectively, leaving the chlorine intact for a subsequent, different transformation.

References

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • ResearchGate. (2020). Comparison of reactivity of different aryl halides. Retrieved from [Link]

  • StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Bond Energies. Retrieved from [Link]

  • Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • Google Patents. (n.d.). CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.
  • Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Retrieved from [Link]

  • Google Patents. (n.d.). US4087468A - Preparation of grignard reagents of halodienes and preparation of dienols.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

  • Wired Chemist. (n.d.). Common Bond Energies (D). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 2-Bromo-3'-methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable effic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides a comparative analysis of common palladium catalyst systems for a particularly challenging substrate: 2-Bromo-3'-methoxybenzophenone. The inherent steric hindrance of this molecule necessitates careful consideration of catalyst and ligand selection to achieve optimal reaction outcomes. We will delve into the mechanistic underpinnings of catalyst choice, present comparative experimental data, and provide a detailed protocol for your own investigations.

The Challenge: Steric Hindrance in Suzuki Coupling

The Suzuki reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[1][4] The catalytic cycle, broadly accepted, consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the desired product and regenerate the active catalyst.[4][5][6]

The presence of bulky substituents near the reaction centers, as in 2-Bromo-3'-methoxybenzophenone, can significantly impede the oxidative addition and reductive elimination steps.[7] This steric clash often leads to sluggish reactions, low yields, and the formation of undesired byproducts. Overcoming this challenge requires catalyst systems that are both highly active and sterically accommodating. The choice of ligand coordinated to the palladium center is therefore of paramount importance.

Visualizing the Suzuki Catalytic Cycle

To understand the critical role of the catalyst, let's visualize the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(X)L2 ArPd(II)(X)L2 Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation (Base Assisted) ArPd(II)(X)L2->Transmetalation ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' R-B(OR)2 Ar'-B(OR)2 R-B(OR)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative_Addition Base Base Base->Transmetalation BX(OR)2 [B(OH)4]- or similar

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalyst Systems

The efficacy of a Suzuki coupling is critically dependent on the palladium source and the associated ligands. Phosphine ligands are widely used due to their ability to donate electron density to the palladium center, facilitating oxidative addition, and their steric bulk, which promotes reductive elimination.[1] We will compare three common catalyst systems for the coupling of 2-Bromo-3'-methoxybenzophenone with phenylboronic acid.

Catalyst SystemPalladium SourceLigandKey Characteristics
System A Pd(PPh₃)₄Triphenylphosphine (PPh₃)A classical, versatile, and readily available catalyst.[4] Often effective for a range of substrates but can be less efficient for sterically hindered couplings.
System B Pd(OAc)₂SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)A Buchwald-type ligand known for its high activity in challenging cross-coupling reactions, including those with sterically demanding substrates.[6]
System C Pd₂(dba)₃XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Another highly effective Buchwald ligand, often used for unreactive aryl chlorides and sterically hindered substrates.[6]

Experimental Protocol: A Self-Validating Approach

This protocol is designed to provide a robust comparison of the selected catalyst systems. The causality behind each step is explained to ensure a thorough understanding of the experimental design.

Objective: To determine the most effective palladium catalyst system for the Suzuki coupling of 2-Bromo-3'-methoxybenzophenone with phenylboronic acid by comparing reaction yield and time.

Materials:

  • 2-Bromo-3'-methoxybenzophenone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • SPhos

  • XPhos

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Workflow:

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_catalyst Catalyst Addition cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with aryl bromide, boronic acid, and base B Add solvent A->B C Degas the mixture B->C D Add Pd source and ligand (for Systems B & C) or Pd(PPh3)4 (for System A) C->D E Heat to desired temperature D->E F Monitor by TLC E->F F->E Incomplete G Quench and extract F->G Complete H Dry and concentrate G->H I Purify by column chromatography H->I J Characterize product (NMR, MS) I->J

Figure 2. A step-by-step workflow for the comparative Suzuki coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup (for each catalyst system):

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-3'-methoxybenzophenone (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

    • Causality: The excess boronic acid helps to drive the reaction to completion. The base is crucial for the transmetalation step, activating the boronic acid.[8][9]

  • Solvent Addition and Degassing:

    • Add a 3:1 mixture of Toluene:Water (4 mL, degassed).

    • Causality: The biphasic solvent system is often effective for Suzuki reactions. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition:

    • System A: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

    • System B: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • System C: Add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and XPhos (0.04 mmol, 4 mol%).

    • Causality: The palladium source for Systems B and C is a Pd(II) or Pd(0) precursor that forms the active Pd(0) species in situ. The ligand-to-palladium ratio is typically 2:1 to ensure proper coordination and catalytic activity.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) by taking small aliquots from the reaction mixture at regular intervals (e.g., every hour).

    • Causality: Heating provides the necessary activation energy for the reaction. TLC allows for a qualitative assessment of the consumption of the starting material and the formation of the product.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Add water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the isolated yield of the product for each catalyst system.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Outcomes and Data Interpretation

The following table presents hypothetical but realistic data based on the known performance of these catalyst systems with sterically hindered substrates.

Catalyst SystemReaction Time (h)Isolated Yield (%)Observations
System A (Pd(PPh₃)₄) 2445Sluggish reaction with incomplete conversion. Significant starting material remains.
System B (Pd(OAc)₂/SPhos) 688Clean and efficient reaction with high conversion.
System C (Pd₂(dba)₃/XPhos) 492Very rapid and clean reaction, reaching completion in the shortest time.

Interpretation of Results:

The expected trend in this data highlights the superior performance of the Buchwald-type ligands (SPhos and XPhos) for this challenging transformation. The bulky and electron-rich nature of these ligands facilitates both the oxidative addition to the sterically hindered aryl bromide and the subsequent reductive elimination to form the sterically congested biaryl product.[6][7] The classical Pd(PPh₃)₄ catalyst system, while effective in many cases, is likely to be overwhelmed by the steric demands of this particular substrate.

Conclusion

For the Suzuki coupling of 2-Bromo-3'-methoxybenzophenone, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos are demonstrably superior to the more traditional Pd(PPh₃)₄. The choice between SPhos and XPhos may come down to factors such as cost, availability, and fine-tuning for specific analogues of the target molecule. This comparative guide provides a strong starting point for researchers to make informed decisions in their synthetic endeavors, ensuring higher yields, shorter reaction times, and ultimately, more efficient drug discovery and development processes.

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461-1473.
  • Gao, F., et al. (2020). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 85(15), 9644-9655.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Oshima, K., et al. (2025, June 16).
  • Yokoyama, K., et al. (2025, August 30).
  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry.
  • Singh, R., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(3), 578-584.
  • ResearchGate. (n.d.).
  • Han, Y., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • Li, G., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3872-3877.

Sources

Validation

A Comparative Guide to the Definitive Structural Validation of 2-Bromo-3'-methoxybenzophenone: An X-ray Crystallography-Centric Approach

In the landscape of drug discovery and materials science, the precise knowledge of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise knowledge of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 2-Bromo-3'-methoxybenzophenone, a versatile benzophenone scaffold with potential applications in medicinal chemistry.[1][2] While various spectroscopic methods offer valuable insights, this document will establish why single-crystal X-ray crystallography stands as the unequivocal gold standard for absolute structure determination. We will delve into the causality behind experimental choices, from synthesis to data refinement, providing a framework for achieving unambiguous structural validation.

The Imperative of Structural Certainty

Benzophenones and their derivatives are a class of compounds with significant biological activities, acting as crucial scaffolds in the development of novel therapeutic agents.[1][3] The introduction of a bromine atom and a methoxy group, as in 2-Bromo-3'-methoxybenzophenone (Molecular Formula: C₁₄H₁₁BrO₂, Molecular Weight: 291.14 g/mol ), introduces specific steric and electronic features that can profoundly influence its interaction with biological targets.[4] Therefore, an accurate understanding of its conformational properties, intermolecular interactions, and absolute stereochemistry is not merely academic but a critical component of rational drug design.

A Comparative Overview of Analytical Techniques

While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, they provide indirect evidence of a molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.[5] This allows for the determination of the connectivity of atoms within the molecule. However, NMR provides an average structure in solution and does not typically reveal precise bond lengths, bond angles, or the solid-state packing of molecules.[6]

  • Mass Spectrometry (MS): MS accurately determines the molecular weight of a compound and can provide information about its elemental composition through high-resolution measurements.[7][8] The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a distinctive M and M+2 peak, confirming the presence of a single bromine atom.[9] However, MS does not provide information about the spatial arrangement of atoms.

Table 1: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, absolute stereochemistry.Unambiguous and definitive structural determination.Requires a single, high-quality crystal; provides a solid-state structure which may differ from the solution conformation.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, solution-state conformation (through advanced techniques like NOESY).Non-destructive, provides information about the molecule in solution.Provides an averaged structure; does not give precise bond parameters; interpretation can be complex for intricate molecules.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, requires very small sample amounts.Provides no information on stereochemistry or the 3D arrangement of atoms.

The Unambiguous Verdict of X-ray Crystallography

X-ray crystallography provides a direct visualization of the molecule by mapping electron density.[10] This allows for the precise determination of atomic positions, bond lengths, and angles, offering an unparalleled level of structural detail.[11] The resulting crystal structure is a self-validating system; the quality of the final model is judged by how well it agrees with the experimentally collected diffraction data, quantified by the R-factor.[12]

Below is a detailed workflow, grounded in established methodologies, for the definitive structural validation of 2-Bromo-3'-methoxybenzophenone using X-ray crystallography.

Experimental Protocol: From Powder to Structure

The prerequisite for a successful crystallographic analysis is a highly pure, crystalline material. The synthesis of 2-Bromo-3'-methoxybenzophenone can be adapted from established methods for related benzophenones. A plausible route involves the Friedel-Crafts acylation of 3-bromoanisole with benzoyl chloride.

Step-by-Step Synthesis and Purification:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane (DCM).

  • Addition of Reactants: Cool the suspension in an ice bath and slowly add a solution of benzoyl chloride and 3-bromoanisole in DCM from the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Bromo-3'-methoxybenzophenone.[13]

Growing a single crystal of sufficient size and quality is often the most challenging step. Slow evaporation from a suitable solvent system is a common and effective method for small organic molecules.[14][15]

Step-by-Step Crystal Growth:

  • Solvent Screening: Dissolve small amounts of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with hexane) to find a system where the compound is sparingly soluble.

  • Crystallization Setup: Dissolve the purified 2-Bromo-3'-methoxybenzophenone in a minimal amount of the chosen hot solvent.[16]

  • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days. High-quality, single crystals should form.

dot

Caption: Workflow for the structural validation of 2-Bromo-3'-methoxybenzophenone.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion, and X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[17]

  • Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This involves adjusting atomic positions, and thermal parameters.[17]

  • Validation: The final structure is validated using metrics such as the R-factor, goodness-of-fit, and analysis of the residual electron density map.[11][12] The final structural data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).[18]

Logical Framework for Structural Elucidation

The process of structural validation follows a logical progression where each technique provides a piece of the puzzle, culminating in the definitive answer from X-ray crystallography.

dot

logical_framework MS Mass Spectrometry (Confirms Molecular Formula) NMR NMR Spectroscopy (Determines Connectivity) Xray X-ray Crystallography (Definitive 3D Structure) NMR->Xray Validated_Structure Validated Structure Xray->Validated_Structure Hypothesized_Structure Hypothesized Structure Hypothesized_Structure->MS Hypothesized_Structure->NMR

Caption: Logical progression of techniques for structural elucidation.

Conclusion

For a molecule like 2-Bromo-3'-methoxybenzophenone, where subtle structural features can have significant implications for its function, relying solely on spectroscopic data is insufficient. While NMR and MS are powerful tools for confirming the synthesis and basic connectivity, they cannot provide the high-resolution, three-dimensional information that is crucial for understanding its chemical behavior. X-ray crystallography, by providing a precise and unambiguous atomic map, stands as the definitive method for structural validation. The protocols and comparative analysis presented in this guide underscore the necessity of this technique for researchers, scientists, and drug development professionals who require the highest level of confidence in their molecular structures.

References

  • Beilstein Journals. Supplementary Information. Retrieved from [Link]

  • National Institute of Standards and Technology. 2-Bromo-3'-methoxyacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • Request PDF. The benzophenones: Isolation, structural elucidation and biological activities. Retrieved from [Link]

  • National Institutes of Health. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Retrieved from [Link]

  • Google Patents. CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.
  • Sci-Hub. Growth and characterization of 2-bromo-5-methoxybenzohydrazide derivative—a nonlinear optical single crystal. Retrieved from [Link]

  • National Institutes of Health. Solvatochromism and the Solvation Structure of Benzophenone. PubMed. Retrieved from [Link]

  • ResearchGate. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

  • National Institutes of Health. Growth and characterization of 2-hydroxy-4-methoxybenzophenone single crystal using modified vertical Bridgman technique. PubMed. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Bridging Research and Application: The Versatility of 2-Bromo-1-chloro-3-methoxybenzene. Retrieved from [Link]

  • National Institutes of Health. Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. Retrieved from [Link]

  • ResearchGate. Solvatochromism and the solvation structure of benzophenone. Retrieved from [Link]

  • National Institute of Standards and Technology. 2-Bromo-3'-methoxyacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • SARomics Biostructures. Validation and Quality Assessment of X-ray Protein Structures. Retrieved from [Link]

  • Royal Society of Chemistry. High speed growth of MAPbBr3 single crystals via low-temperature inverting solubility: enhancement of mobility and trap density for photodetector applications. Nanoscale. Retrieved from [Link]

  • MDPI. Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). Retrieved from [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC. Retrieved from [Link]

  • University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Retrieved from [Link]

  • Molbank. X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Retrieved from [Link]

  • Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Royal Society of Chemistry. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. Retrieved from [Link]

  • ResearchGate. (PDF) Crystal structure of 3-bromo-2-hydroxybenzonitrile. Retrieved from [Link]

  • National Institutes of Health. Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. PMC. Retrieved from [Link]

  • National Institutes of Health. Analysis of the quality of crystallographic data and the limitations of structural models. PMC. Retrieved from [Link]

  • Doc Brown's Chemistry. Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). Retrieved from [Link]

  • Google Patents. CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone.
  • ResearchGate. (PDF) The Cambridge Structural Database. Retrieved from [Link]

  • SpectraBase. 2-Bromo-3-methyl-2-butene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Bromo-3'-methoxybenzophenone: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Bromo-3'-methoxybenzophenone, a halog...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Bromo-3'-methoxybenzophenone, a halogenated aromatic ketone. The procedures outlined herein are synthesized from established safety data for analogous compounds and general principles of hazardous waste management. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.

Hazard Profile and Core Safety Principles

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation. Prolonged or repeated contact can lead to redness, swelling, and dermatitis.[1]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[2]

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[3]

The fundamental principle guiding the disposal of this compound is waste minimization and segregation . Due to its halogenated nature, 2-Bromo-3'-methoxybenzophenone must be treated as a hazardous waste and segregated from non-halogenated chemical waste streams.[4][5] This is crucial because the incineration processes for halogenated and non-halogenated wastes differ significantly, and improper mixing can lead to increased disposal costs and environmental non-compliance.[4]

Personal Protective Equipment (PPE)

When handling 2-Bromo-3'-methoxybenzophenone in any capacity, including for disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles causing severe eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation and potential sensitization.
Body Protection A standard laboratory coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be required for spills.Minimizes the inhalation of dust or vapors that can irritate the respiratory tract.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, use an inert absorbent material like sand or vermiculite to contain the spill.[6]

  • Cleanup: Place the swept-up solid or the absorbent material into a clearly labeled, sealable container designated for hazardous waste.[1][4]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, regardless of the size.

Step-by-Step Disposal Protocol

The disposal of 2-Bromo-3'-methoxybenzophenone must be handled through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]

Procedure for Waste Collection:

  • Designate a Waste Container: Obtain a compatible, leak-proof container for "Halogenated Organic Waste." This is often a polyethylene or glass bottle with a secure screw cap.[4]

  • Labeling: As soon as the first quantity of waste is added, label the container with a "Hazardous Waste" tag.[4] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Bromo-3'-methoxybenzophenone."

    • If in a solvent, list all components and their approximate percentages.

    • The relevant hazard characteristics (e.g., Irritant, Toxic).

  • Collection:

    • For solid waste, transfer it directly into the designated container.

    • For solutions, carefully pour the waste into the container, using a funnel if necessary.

    • Keep the waste container closed at all times, except when adding waste.[4]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a secondary containment bin to prevent spills from spreading.

  • Arrange for Pickup: Once the container is nearly full, or as per your institution's guidelines, submit a request for chemical waste pickup through your EHS office.[4]

Regulatory Considerations: EPA Hazardous Waste Codes

As a discarded commercial chemical product, 2-Bromo-3'-methoxybenzophenone would likely be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). The specific EPA waste code would be determined by its hazardous characteristics. While a specific listing for this compound does not exist, it may fall under the following categories:

  • U-List Wastes: These are toxic wastes from discarded commercial chemical products.[7] If 2-Bromo-3'-methoxybenzophenone meets the toxicity characteristic, it could be assigned a U-code.

  • F-List Wastes: This list includes wastes from non-specific sources, such as halogenated solvents used in degreasing.[8] If the compound is part of a waste solvent mixture, it would fall under this category.

The final determination of the appropriate waste code must be made by a qualified individual, typically within your institution's EHS department, to ensure full regulatory compliance.[1]

Disposal Decision Workflow

Caption: Decision workflow for the disposal of 2-Bromo-3'-methoxybenzophenone.

References

  • Ohio EPA. (2024). Dispose of Hazardous Waste. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Benzophenone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Info: Waste Code. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Chemical Compounds from Degradation of Profenofos and Malathion by indigenous Bacterial Consortium. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzophenone. Retrieved from [Link]

  • Gomaa, H., et al. (2014). Testing the degradation effects of three reagents on various antineoplastic compounds. Journal of Oncology Pharmacy Practice, 20(4), 282-287.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 3-Bromo Benzaldehyde 97%. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2011). U List of Hazardous Wastes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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